Product packaging for Retrocyclin-101(Cat. No.:)

Retrocyclin-101

Cat. No.: B12383673
M. Wt: 1908.4 g/mol
InChI Key: GNKYRGCPDPZENH-KDUUJLCWSA-N
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Description

Retrocyclin-101 is a useful research compound. Its molecular formula is C74H130N28O19S6 and its molecular weight is 1908.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H130N28O19S6 B12383673 Retrocyclin-101

Properties

Molecular Formula

C74H130N28O19S6

Molecular Weight

1908.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,39R,42S)-34-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-16-(4-aminobutyl)-10,25,42-tris[(2S)-butan-2-yl]-4,31-bis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,41,44-tridecaoxo-36,37,46,47,50,51-hexathia-2,5,8,11,14,17,20,23,26,29,32,40,43-tridecazatricyclo[26.16.4.47,22]dopentacontane-39-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1

InChI Key

GNKYRGCPDPZENH-KDUUJLCWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC

Origin of Product

United States

Foundational & Exploratory

The Resurrection of an Ancestral Human Peptide: A Technical Guide to the Discovery and Application of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Retrocyclin-101 (RC-101), a potent and broad-spectrum antimicrobial peptide resurrected from a human pseudogene. Herein, we detail the journey from its discovery rooted in evolutionary genomics to its chemical synthesis and multifaceted mechanisms of action. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on its antiviral and anti-inflammatory activities, and visual representations of its molecular interactions and experimental workflows. Our objective is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising ancestral peptide.

Introduction: From Pseudogene to Potent Antiviral

The human genome harbors remnants of our evolutionary past, including pseudogenes that, while transcriptionally active, are translationally silenced by premature stop codons. One such pseudogene, homologous to the θ-defensins expressed in Old World monkeys, held the genetic blueprint for a class of cyclic antimicrobial peptides.[1][2] Through a process of "molecular archaeology," the putative ancestral human peptide, termed retrocyclin, was recreated via solid-phase peptide synthesis.[2][3]

This compound (RC-101) is a non-hemolytic and minimally cytotoxic analog of the parent retrocyclin, engineered with a single arginine-to-lysine substitution.[4] This modification enhances its antiviral potency.[4] RC-101 is a cyclic octadecapeptide, its structure characterized by a head-to-tail peptide bond and stabilized by three intramolecular disulfide bonds, forming a rigid β-sheet conformation.[5][6] This unique architecture is pivotal to its stability and biological function.

Solid-Phase Synthesis of this compound

The production of RC-101 is achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid resin support. The synthesis of a cyclic peptide with multiple disulfide bonds like RC-101 requires a meticulous and multi-stage process.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of RC-101

2.1.1. Linear Peptide Assembly:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's amino group.

  • Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, activate the first Fmoc-protected amino acid (4 equivalents relative to the resin loading capacity) with a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) and an activator like Oxyma Pure (4 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the RC-101 sequence: Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Lys-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg. Use appropriate side-chain protecting groups for cysteine (e.g., Trityl - Trt) and arginine (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl - Pbf).

2.1.2. On-Resin Cyclization:

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Side-Chain Deprotection for Cyclization (if applicable): If a side-chain anchoring strategy is used for cyclization (e.g., with an ornithine or aspartic acid linker), selectively deprotect the side chain amine or carboxyl group. For a head-to-tail cyclization, this step is not necessary.

  • Activation of the C-terminal Carboxyl Group: Activate the C-terminal carboxyl group of the resin-bound peptide using a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-Diisopropylethylamine (DIEA) in DMF.

  • Intramolecular Cyclization: Allow the activated C-terminus to react with the deprotected N-terminal amine, forming a cyclic peptide. The reaction is typically carried out for 4-24 hours at room temperature. Monitor the reaction progress by cleaving a small sample of the resin and analyzing the product by LC-MS.[7][8]

2.1.3. Cleavage and Deprotection:

  • Resin Washing and Drying: After cyclization, wash the resin with DMF (5 times) and DCM (5 times) and dry it under vacuum.

  • Cleavage from Resin and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups from the amino acids.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

2.1.4. Oxidative Folding and Purification:

  • Disulfide Bond Formation:

    • Dissolve the crude linear peptide in a redox buffer, for example, containing a mixture of reduced and oxidized glutathione at a pH of 7-8. This facilitates the correct formation of the three intramolecular disulfide bonds.[9]

    • Alternatively, air oxidation in a dilute aqueous solution at a slightly alkaline pH can be employed.

    • The oxidation reaction is typically allowed to proceed for 16 hours to 2 days and is monitored by HPLC.[9]

  • Purification: Purify the cyclized and oxidized RC-101 by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

Antiviral Activity of this compound

RC-101 exhibits potent antiviral activity against a broad range of enveloped viruses. Its primary mechanism of action against HIV-1 is the inhibition of viral entry.

Mechanism of Action against HIV-1

RC-101 interferes with the fusion of the viral and host cell membranes. It binds with high affinity to the viral surface glycoprotein gp120 and also interacts with the transmembrane glycoprotein gp41.[10][11] This interaction prevents the conformational changes in gp41, specifically the formation of the six-helix bundle, which is essential for membrane fusion.[2]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_RC101 This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 SixHelixBundle Six-Helix Bundle Formation gp41->SixHelixBundle 4. Forms Six-Helix Bundle CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds RC101 RC-101 RC101->gp120 Binds to RC101->gp41 Inhibits Fusion Membrane Fusion SixHelixBundle->Fusion 5. Fusion Pore Formation

Quantitative Antiviral Activity

The antiviral potency of RC-101 has been quantified against various viral strains and in different experimental settings. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Virus Strain/IsolateCell Type/Assay ConditionIC50 (µg/mL)Reference
HIV-1
CCR5-tropic (cell-cell transmission)CD4-dependent assay0.19[11]
CCR5-tropic (cell-associated)In 25% seminal plasma2.4[11]
CXCR4-tropic (cell-cell transmission)CD4-independent assay2.6[11]
CCR5-tropic (cell-cell fusion)Cell fusion assay0.33[11]
Herpes Simplex Virus (HSV)
HSV-1Plaque reduction assay~25[12]
HSV-2Plaque reduction assay~10[12]
Influenza A Virus
H3N2 and H1N1 strainsViral neutralization assayPotent activity reported[13][14]
Flaviviruses
Zika Virus (PRVABC59)Vero cells7.033 µM (~13.3 µg/mL)[15]
Zika Virus (MR766)Vero cells15.58 µM (~29.4 µg/mL)[15]
Japanese Encephalitis VirusBHK-21 cellsDose-dependent inhibition[15]
Experimental Protocol: HIV-1 Antiviral Assay (p24 Antigen ELISA)
  • Cell Preparation: Culture phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) at a density of 2 x 10^5 cells per well in a 96-well plate.

  • RC-101 Treatment: Incubate the cells with various concentrations of RC-101 for 2 hours.

  • Viral Infection: Add HIV-1 (e.g., 50,000 pg/mL p24 equivalent) to the cell and RC-101 mixture without removing the peptide.

  • Incubation: Incubate the plate at 37°C for 5 days.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of RC-101 that inhibits viral replication by 50%.

Anti-Inflammatory Activity of this compound

Beyond its direct antiviral effects, RC-101 exhibits immunomodulatory properties by inhibiting inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs).

Mechanism of Anti-Inflammatory Action

RC-101 has been shown to inhibit TLR4- and TLR2-dependent signaling.[16] The primary mechanism for TLR4 inhibition is the direct binding of RC-101 to lipopolysaccharide (LPS), the main ligand for TLR4.[16] By sequestering LPS, RC-101 prevents the formation of the TLR4/MD-2/LPS complex, thereby blocking the initiation of downstream signaling cascades, including both the MyD88-dependent and TRIF-dependent pathways.[16] This leads to a reduction in the production of pro-inflammatory cytokines. The mechanism of TLR2 inhibition is less clear but appears to be independent of direct ligand binding.[16]

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates RC101 RC-101 RC101->LPS Binds & Sequesters MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Type1_IFN Type I Interferons IRF3->Type1_IFN

Experimental Protocol: Macrophage Anti-Inflammatory Assay
  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[17]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[18]

  • RC-101 Pre-treatment: Pre-treat the cells with various concentrations of RC-101 for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours).[18][19]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][19]

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by RC-101.

Experimental Workflows

The study of this compound involves a logical progression of experiments from synthesis to functional characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_antiviral Antiviral Activity Assessment cluster_antiinflammatory Anti-inflammatory Activity Assessment SPPS Solid-Phase Peptide Synthesis Cyclization On-Resin Cyclization SPPS->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage Oxidation Oxidative Folding Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization AntiviralAssay Antiviral Assay (e.g., p24 ELISA) Characterization->AntiviralAssay CytokineAssay Cytokine Measurement (ELISA) Characterization->CytokineAssay CellCulture Cell Line Culture CellCulture->AntiviralAssay ViralStock Viral Stock Preparation ViralStock->AntiviralAssay IC50 IC50 Determination AntiviralAssay->IC50 MacrophageCulture Macrophage Culture LPS_Stimulation LPS Stimulation MacrophageCulture->LPS_Stimulation LPS_Stimulation->CytokineAssay SignalingAnalysis Signaling Pathway Analysis (Western Blot) LPS_Stimulation->SignalingAnalysis

Conclusion and Future Directions

This compound stands as a testament to the potential hidden within the "non-coding" regions of the human genome. Its resurrection from a pseudogene has yielded a potent antimicrobial agent with a dual mechanism of action: direct antiviral activity through entry inhibition and immunomodulation via the suppression of inflammatory signaling. The detailed protocols and data presented in this guide provide a solid foundation for further research and development. Future investigations should focus on optimizing its formulation for topical and systemic delivery, exploring its efficacy in in vivo models of various viral and inflammatory diseases, and further elucidating its interactions with host and pathogen molecules. The story of this compound is a compelling example of how evolutionary insights can drive modern drug discovery.

References

The Genesis of Retrocyclin-101: A Synthetic θ-Defensin with Potent Antiviral and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retrocyclin-101 (RC-101) is a synthetic cyclic octadecapeptide, an analogue of the ancestral human θ-defensin, retrocyclin. Unlike most primates, humans do not naturally produce θ-defensins due to a premature stop codon in the signal sequence of their corresponding pseudogenes.[1][2][3] This technical guide delves into the origin of this compound, detailing its synthesis, mechanism of action, and key experimental findings that highlight its potential as a therapeutic agent. The document provides structured quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Origin and Discovery

The story of this compound begins with the discovery of θ-defensins in rhesus macaques. These are small, cyclic antimicrobial peptides formed by the post-translational ligation of two α-defensin-like precursor peptides.[1] While the genes for θ-defensins exist in the human genome, a single point mutation introduces a premature stop codon, preventing their translation.[1][4] Recognizing the therapeutic potential of these "unexpressed" peptides, researchers synthesized the putative ancestral human θ-defensin, which they named retrocyclin.[5][6]

This compound is a specific analogue of retrocyclin, created through solid-phase peptide synthesis.[7] It incorporates a strategic arginine-to-lysine substitution, a modification that enhances its biological activity and reduces potential cytotoxicity.[8] This synthetic approach has allowed for the production of a stable and potent peptide that exhibits significant antiviral and anti-inflammatory properties.

Physicochemical Properties and Synthesis

This compound is an 18-amino-acid cyclic peptide with a molecular weight of approximately 2.2 kDa. Its cyclic structure and three intramolecular disulfide bonds confer remarkable stability.[9]

Solid-Phase Peptide Synthesis

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a robust method for the chemical synthesis of peptides.

Experimental Protocol: Solid-Phase Synthesis of this compound

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is swelled in a non-polar solvent like dichloromethane (DCM).

  • First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a mild base, typically piperidine in dimethylformamide (DMF).

  • Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is mediated by a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the linear peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Cyclization: The linear peptide is cyclized in a dilute solution under oxidizing conditions to facilitate the formation of the intramolecular peptide bond between the N- and C-termini.

  • Disulfide Bond Formation: The three intramolecular disulfide bonds are formed through air oxidation or by using a specific oxidizing agent in a controlled buffer system.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, demonstrating both direct antiviral effects and potent anti-inflammatory activities.

Antiviral Activity

This compound has shown significant efficacy against a broad range of viruses, most notably the Human Immunodeficiency Virus (HIV-1).

Mechanism of HIV-1 Inhibition:

This compound primarily inhibits HIV-1 entry into host cells. It binds to the viral envelope glycoprotein gp120 and the transmembrane glycoprotein gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1][10] This interaction effectively blocks the virus from delivering its genetic material into the host cell.

Experimental Protocol: In Vitro HIV-1 Inhibition Assay

  • Cell Culture: Human CD4+ T-cell lines (e.g., H9 cells) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Viral Infection: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Inoculation: A known titer of HIV-1 (either laboratory-adapted strains or clinical isolates) is added to the cell cultures.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring the concentration of the viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of this compound required to inhibit viral replication by 50%.

Quantitative Data: Anti-HIV-1 Activity of this compound

HIV-1 StrainCell TypeIC50 (µg/mL)Reference
CCR5-tropic (cell-cell transmission)-0.19[10]
CCR5-tropic (in presence of seminal plasma)-2.4[10]
CXCR4-tropic (cell-cell transmission)ME-180 and H9 cells2.6[10]
HIV-1 BAL (R5)Cervical Mucosa Organ Culture>90% inhibition at 40 µg/mL[4]
HIV-1 IIIB (X4)Cervical Mucosa Organ Culture>90% inhibition at 40 µg/mL[4]
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling, particularly TLR4 and TLR2.[7][11] This is significant as excessive inflammation contributes to the pathology of many infectious diseases.

Mechanism of TLR Signaling Inhibition:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This compound can directly bind to LPS, preventing it from interacting with the TLR4 receptor complex on immune cells such as macrophages.[7] This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured.

  • Pre-treatment: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are then stimulated with a known concentration of LPS (e.g., 100 ng/mL).

  • Incubation: The cells are incubated for a period sufficient to induce cytokine production (e.g., 4-24 hours).

  • Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA or by quantifying their mRNA levels using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The reduction in cytokine production in the presence of this compound is calculated relative to the LPS-only control.

Quantitative Data: Inhibition of LPS-Induced Cytokine Expression

CytokineCell TypeRC-101 Concentration (µg/mL)InhibitionReference
TNF-αMouse Peritoneal Macrophages30Significant reduction[7]
IL-1βMouse Peritoneal Macrophages30Significant reduction[7]
IFN-βMouse Peritoneal Macrophages30Significant reduction[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

HIV_Inhibition_Workflow cluster_workflow Experimental Workflow: HIV-1 Inhibition Assay start Start: Culture CD4+ T-cells pretreat Pre-treat cells with This compound start->pretreat infect Infect cells with HIV-1 pretreat->infect incubate Incubate for viral replication infect->incubate measure Measure p24 antigen (ELISA) incubate->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for assessing the in vitro anti-HIV-1 activity of this compound.

TLR4_Signaling_Pathway cluster_pathway Inhibition of TLR4 Signaling by this compound LPS LPS TLR4_complex TLR4/MD-2/CD14 Complex LPS->TLR4_complex Activates RC101 This compound RC101->LPS Binds and neutralizes MyD88 MyD88-dependent pathway TLR4_complex->MyD88 TRIF TRIF-dependent pathway TLR4_complex->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines IRF3->Cytokines

Caption: Mechanism of this compound in blocking LPS-induced TLR4 signaling.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a unique origin rooted in human evolutionary genetics. Its synthetic nature allows for controlled production and potential for further optimization. The dual antiviral and anti-inflammatory activities make it a particularly attractive molecule for treating infectious diseases where both pathogen replication and host inflammatory response contribute to morbidity and mortality. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound as a novel therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and potent peptide.

References

Retrocyclin-101: A Technical Guide to a Potent Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101) is a synthetic, cyclic octadecapeptide belonging to the θ-defensin family of antimicrobial peptides.[1] θ-defensins are characterized by a circular peptide backbone and a tridisulfide ladder, which confers significant structural stability.[1] While the gene for retrocyclin exists in the human genome, it is a pseudogene containing a premature stop codon that prevents its natural expression.[2][3] Scientists have synthetically recreated the ancestral peptide, leading to the development of retrocyclin and its analogues, such as RC-101.[4][5] RC-101 exhibits a broad spectrum of antimicrobial activity, including potent inhibition of various viruses and bacteria, with minimal cytotoxicity to host cells.[2][6] Its primary mechanism of action, particularly against HIV-1, involves interfering with the early stages of viral entry.[4][7] These properties make this compound a promising candidate for development as a therapeutic agent, especially as a topical microbicide to prevent sexually transmitted infections.[2][6]

Peptide Sequence and Structure

This compound is an 18-amino acid peptide with a cyclic backbone. Its structure is stabilized by three intramolecular disulfide bonds, creating a rigid, largely β-sheet conformation.[1][4] This unique structure is crucial for its biological activity.

Amino Acid Sequence: The linear amino acid sequence of this compound is GICRCICGKGICRCICGR.[8] It is an analogue of retrocyclin-1, with a charge-conservative substitution of a lysine for an arginine at position 9.[6][8] This substitution has been shown to enhance its anti-HIV-1 potency.[6]

Structural Characteristics:

  • Cyclic Backbone: The peptide is rendered macrocyclic by a head-to-tail ligation.[2]

  • Disulfide Bonds: It contains six cysteine residues that form three intramolecular disulfide bonds.[1][4]

  • Cationic Nature: The presence of multiple arginine and lysine residues gives the peptide a net positive charge, which is important for its interaction with microbial surfaces and host cell membranes.[6]

  • β-Sheet Structure: The peptide predominantly adopts a β-sheet structure.[4][8]

Mechanism of Action

This compound exerts its antimicrobial effects through various mechanisms, primarily by targeting the initial stages of pathogen entry into host cells.

Antiviral Activity (HIV-1)

RC-101 is a potent inhibitor of HIV-1 infection, acting at a very early stage by preventing the virus from entering host cells.[4][7] It does not directly inactivate the virus but rather interacts with components on both the virus and the host cell surface.[7]

  • Binding to Viral Glycoproteins: RC-101 binds with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41.[6] This interaction is thought to interfere with the conformational changes required for viral fusion with the host cell membrane.

  • Interaction with Host Cell Receptors: The peptide can also bind to galactosylceramide on the host cell surface.[6]

  • Inhibition of Six-Helix Bundle Formation: It is believed to prevent the formation of the six-helix bundle in gp41, a critical step in the membrane fusion process.[2]

  • Cell Surface Aggregation: Confocal microscopy has shown that fluorescently labeled RC-101 forms patch-like aggregates on the surface of CD4+ cells, which may physically block viral entry.[4][5][8]

HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_host Host CD4+ Cell gp120 gp120 Binding Binding gp120->Binding Binds to gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane Mediates Fusion Fusion_Inhibition Fusion Inhibition gp41->Fusion_Inhibition CD4_Receptor CD4 Receptor CD4_Receptor->Binding Coreceptor Chemokine Coreceptor Coreceptor->gp41 Triggers RC101 This compound RC101->gp120 Binds to RC101->gp41 Inhibits 6-helix bundle formation RC101->Cell_Membrane Forms aggregates Binding->Coreceptor Conformational Change No_Entry Viral Entry Blocked Fusion_Inhibition->No_Entry

Diagram of this compound's mechanism for inhibiting HIV-1 entry.
Antibacterial and Anti-inflammatory Activity

RC-101 also demonstrates bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[6] Notably, it has been shown to inhibit bacteria associated with bacterial vaginosis while not harming the beneficial commensal lactobacilli, suggesting a dual mechanism for preventing HIV infection by maintaining a healthy vaginal microbiome.[3] Furthermore, RC-101 can modulate the host inflammatory response by inhibiting Toll-like receptor (TLR) 4 and TLR2 signaling pathways.[9]

TLR_Inhibition_Pathway cluster_cell Macrophage LPS LPS (TLR4 Agonist) TLR4 TLR4 LPS->TLR4 Activates Pam3CSK4 Pam3CSK4 (TLR2 Agonist) TLR2 TLR2 Pam3CSK4->TLR2 Activates RC101 This compound RC101->LPS Binds & Neutralizes Signaling_Cascade Signaling Cascade RC101->Signaling_Cascade Inhibits TLR4->Signaling_Cascade TLR2->Signaling_Cascade Inflammatory_Genes Inflammatory Gene Expression Signaling_Cascade->Inflammatory_Genes Leads to

Diagram of this compound's inhibition of TLR signaling pathways.

Quantitative Data

The potency of this compound has been quantified against various viral and bacterial strains.

Antiviral Activity of this compound
Virus StrainAssay TypeTarget CellsIC50 (µg/mL)Reference
HIV-1 (CCR5-tropic)Cell-cell Transmission0.19[10]
HIV-1 (CCR5-tropic)Cell-cell Transmission (in 25% seminal plasma)2.4[10]
HIV-1 (CCR5-tropic)Cell-cell Fusion0.33[10]
HIV-1 (CXCR4-tropic)Cell-cell Transmission2.1[10]
HIV-1 (CXCR4-tropic)Cell-cell TransmissionME-180/H92.6[10]
HIV-1 (Cell-free)0.64[10]
HIV-1 (Cell-free)(in 25% seminal plasma)3.73[10]
Zika Virus (PRVABC59)Plaque AssayVero7.033 µM[11]
Zika Virus (MR766)Plaque AssayVero15.58 µM[11]
Antibacterial Activity of this compound
Bacterial SpeciesConditionMIC (µg/mL)Reference
Mobiluncus curtisiiBacterial Vaginosis-associated< 10[3]
Prevotella biviaBacterial Vaginosis-associated< 10[3]
Staphylococcus aureusClinical Isolates~11 (5 µM)[12]

Experimental Protocols

The study of this compound involves several key experimental procedures.

Solid-Phase Peptide Synthesis

This compound is produced artificially via solid-phase peptide synthesis.[4][5] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly of the linear peptide, it is cleaved from the resin, deprotected, and subjected to oxidative folding to form the three intramolecular disulfide bonds. The final cyclic peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antiviral Activity Assay (HIV-1 p24 Antigen Assay)

This assay quantifies the extent of HIV-1 replication in the presence of the test compound.

  • Cell Culture: CD4+ T-lymphocytes (e.g., PM1 cells or peripheral blood mononuclear cells) are cultured in appropriate media.

  • Infection: Cells are infected with a known amount of HIV-1 (either cell-free virus or via co-culture with infected cells) in the presence of serial dilutions of this compound.

  • Incubation: The cultures are incubated for several days to allow for viral replication.

  • Quantification: Supernatants are collected at specific time points, and the concentration of the HIV-1 p24 core antigen is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The p24 concentrations are used to determine the 50% inhibitory concentration (IC50) of RC-101.

Antiviral_Assay_Workflow Start Start Prepare_Cells Prepare CD4+ Cells Start->Prepare_Cells Prepare_Virus Prepare HIV-1 Stock Start->Prepare_Virus Serial_Dilutions Prepare Serial Dilutions of RC-101 Start->Serial_Dilutions Incubate_Cells Incubate Cells with RC-101 and HIV-1 Prepare_Cells->Incubate_Cells Prepare_Virus->Incubate_Cells Serial_Dilutions->Incubate_Cells Culture Culture for 7-9 Days Incubate_Cells->Culture Collect_Supernatant Collect Supernatant Culture->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Data_Analysis Analyze Data (Calculate IC50) p24_ELISA->Data_Analysis End End Data_Analysis->End

Workflow for a typical HIV-1 p24 antigen antiviral assay.
Confocal Microscopy for Cell Binding

This technique is used to visualize the interaction of RC-101 with host cells.

  • Labeling: this compound is conjugated to a fluorescent dye (e.g., BODIPY-FL).[8]

  • Incubation: CD4+-selected peripheral blood mononuclear cells (PBMCs) are incubated with the fluorescently labeled RC-101.[8]

  • Washing: The cells are washed to remove any unbound peptide.

  • Imaging: The cells are imaged using a confocal microscope equipped with the appropriate lasers and filters to excite the fluorophore and detect the emitted light.[8]

  • Analysis: The resulting images show the localization of RC-101 on the cell surface.

Conclusion

This compound is a synthetically derived θ-defensin with a compelling profile as a potential antimicrobial therapeutic. Its potent anti-HIV-1 activity, which targets the critical early stage of viral entry, combined with a favorable safety profile and a unique ability to selectively inhibit pathogenic bacteria, underscores its potential.[3][10] The extensive research into its structure, mechanism of action, and efficacy provides a strong foundation for its continued development, particularly as a topical microbicide to combat the sexual transmission of HIV-1 and other pathogens. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic promise of this unique peptide.

References

An In-depth Technical Guide to the Mechanism of Action of Retrocyclin-101 Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiviral agents. Retrocyclin-101 (RC-101), a synthetic θ-defensin, has emerged as a promising candidate microbicide due to its potent anti-HIV-1 activity and favorable safety profile. This technical guide provides a comprehensive overview of the molecular mechanisms by which RC-101 neutralizes HIV-1, with a focus on its interactions with viral and host cell components, and its primary role as a viral entry inhibitor. The information presented herein is intended to support further research and development of RC-101 and other defensin-based antiviral therapeutics.

Core Mechanism of Action: Inhibition of HIV-1 Entry

The predominant mechanism by which this compound exerts its anti-HIV-1 effect is by blocking the virus from entering host cells. This inhibition occurs at a critical stage of the viral fusion process, specifically by preventing the formation of the six-helix bundle (6HB) in the viral glycoprotein gp41.[1][2][3] This action effectively halts the membrane fusion cascade required for the viral and cellular membranes to merge.

Interaction with Viral Envelope Glycoproteins

RC-101 exhibits a high binding affinity for the HIV-1 envelope glycoproteins, gp120 and gp41.[4] Its interaction with these glycoproteins is a key prerequisite for its antiviral activity.

  • Binding to gp41: The interaction with the transmembrane glycoprotein gp41 is central to the inhibitory action of RC-101.[5][6] Specifically, RC-101 binds with high affinity to the C-terminal heptad repeat (CHR or HR2) region of the gp41 ectodomain.[1][3][4] This binding is glycan-independent.[1] By engaging the HR2 region, RC-101 physically obstructs the conformational changes necessary for the N-terminal heptad repeat (NHR or HR1) and HR2 to associate and form the fusogenic 6-helix bundle.[1][2] The formation of this bundle is an essential step that brings the viral and cellular membranes into close proximity for fusion.[7] In silico and in vitro data suggest a preference for binding to the HR2 domain through ionic interactions between the cationic RC-101 and the negatively charged HR2 domain.[4]

  • Lectin-like Binding to gp120: RC-101 also functions as a lectin, binding to the heavily glycosylated surface glycoprotein gp120.[4] This interaction is dependent on the presence of carbohydrate moieties on gp120.[4] While binding to gp120 contributes to the overall antiviral activity, it is considered less critical than the interaction with gp41 for direct fusion inhibition.[4] The lectin-like binding may serve to concentrate RC-101 at the viral surface, positioning it to effectively interfere with gp41 function at the opportune moment during the entry process.[4] It has been shown that RC-101 can bind to gp120 with an affinity that is up to 25-fold greater than that of its parent compound, retrocyclin-1.[4]

Interaction with Host Cell Receptors

In addition to its interactions with viral proteins, RC-101 can also bind to host cell surface glycoproteins, including the primary HIV-1 receptor, CD4.[4][8] This binding is also attributed to its lectin-like properties.[4] However, studies have shown that RC-101 does not fully inhibit the binding of gp120 to soluble CD4, suggesting that its mechanism is not primarily through blocking the initial virus-receptor attachment.[8] Confocal microscopy has revealed that a fluorescently labeled analog of retrocyclin forms patch-like aggregates on the surface of CD4+ cells, where it can colocalize with CD4 and the HIV-1 coreceptors, CXCR4 and CCR5.[8][9] This localization may further contribute to its ability to intercept the virus at the point of entry.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data regarding its binding affinities and inhibitory concentrations.

Binding Target Binding Affinity (KD) Reference
HIV-1 gp4168 nM[4]
HIV-1 gp120 (LAV/IIIB)30-35 nM[10]
HIV-1 gp120 (CRF-01_AE)200-750 nM[10]
Galactosylceramide20-30 nM[4]

Table 1: Binding Affinities of this compound to Viral and Host Molecules.

HIV-1 Strain/Assay Type IC50 IC90 Reference
Cell-associated R5-tropic HIV-10.19 µg/mL-[6]
Cell-associated R5-tropic HIV-1 (in 25% seminal plasma)2.4 µg/mL-[6]
CCR5-tropic HIV-1-mediated cell fusion0.33 µg/mL-[6]
In vitro (TZM-bl cells)1.3 µM3.0 µM[11]
Ex vivo (human ectocervical tissue)-57.5 µM[11]
R5 HIV-1 BAL (Organ Culture)>90% inhibition at 40 µg/mL-[5]
X4 HIV-1 IIIB (Organ Culture)>90% inhibition at 40 µg/mL-[5]

Table 2: Inhibitory Concentrations of this compound against HIV-1.

Post-Entry Effects

The majority of evidence indicates that this compound acts at the viral entry stage. Studies investigating post-entry events have shown that RC-101 inhibits the formation of proviral DNA.[12] This is consistent with its mechanism as an entry inhibitor, as the prevention of viral entry naturally precludes subsequent steps in the replication cycle, such as reverse transcription and integration. There is no substantial evidence to suggest that RC-101 has a direct inhibitory effect on reverse transcriptase or other intracellular viral enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols used to elucidate the mechanism of action of this compound.

HIV-1 Entry Inhibition Assays

1. Luciferase Reporter Gene Assay

This assay is a widely used method to quantify HIV-1 entry into target cells.[5][13]

  • Principle: The assay utilizes genetically engineered cell lines (e.g., TZM-bl) that contain a luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful viral entry and integration, the viral Tat protein is expressed, which transactivates the LTR promoter, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral entry.

  • Methodology:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate HIV-1 virions with varying concentrations of this compound.

    • Add the virus-RC-101 mixture to the TZM-bl cells.

    • Incubate for a defined period (e.g., 48 hours) to allow for infection and luciferase expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition relative to untreated control wells.

2. Vpr-BLaM Entry Assay

This assay provides a direct measure of virus-cell fusion.[8][14][15]

  • Principle: This assay uses HIV-1 virions that incorporate a beta-lactamase (BLaM) enzyme fused to the viral protein R (Vpr). Target cells are loaded with a fluorescent substrate (CCF2-AM) that contains a FRET pair. In its uncleaved state, CCF2-AM emits green fluorescence. Upon viral fusion and the delivery of BLaM-Vpr into the cytoplasm, the BLaM cleaves the substrate, disrupting FRET and causing a shift to blue fluorescence.

  • Methodology:

    • Produce HIV-1 virions containing the BLaM-Vpr fusion protein.

    • Load target cells (e.g., primary CD4+ T cells) with the CCF2-AM substrate.

    • Pre-incubate the BLaM-Vpr containing virions with this compound.

    • Add the virus-RC-101 mixture to the loaded target cells.

    • Incubate to allow for fusion.

    • Analyze the cells by flow cytometry to quantify the shift from green to blue fluorescence, which indicates viral entry.

Binding Assays

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time.[1][8]

  • Principle: One molecule (the ligand, e.g., gp120 or gp41) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Methodology:

    • Immobilize recombinant HIV-1 gp120 or gp41 on a sensor chip.

    • Flow a solution of this compound at various concentrations over the chip surface.

    • Monitor the change in the SPR signal over time to measure association.

    • Flow a buffer solution over the chip to measure dissociation.

    • Fit the data to a binding model to calculate the kinetic and affinity constants.

Fusion Inhibition Assays

1. Six-Helix Bundle Formation Assay

This assay directly assesses the ability of RC-101 to inhibit the formation of the gp41 6-helix bundle.[1][2]

  • Principle: Synthetic peptides corresponding to the N-terminal (NHR, e.g., N36) and C-terminal (CHR, e.g., C34) heptad repeats of gp41 are used. When mixed, these peptides spontaneously associate to form a stable 6-helix bundle, which can be detected by methods such as native polyacrylamide gel electrophoresis (N-PAGE) or circular dichroism (CD) spectroscopy.

  • Methodology (N-PAGE):

    • Mix N36 and C34 peptides in the presence or absence of varying concentrations of this compound.

    • Incubate to allow for 6-helix bundle formation.

    • Separate the reaction products on a native polyacrylamide gel.

    • Stain the gel to visualize the protein bands. The formation of a new, slower-migrating band corresponding to the 6-helix bundle will be inhibited in the presence of RC-101.

2. Cell-Cell Fusion Assay

This assay measures the ability of RC-101 to block fusion between cells expressing the HIV-1 envelope glycoproteins and target cells expressing CD4 and coreceptors.[16][17]

  • Principle: One population of cells (effector cells) is engineered to express HIV-1 Env, while another population (target cells) expresses CD4 and the appropriate coreceptor. The two cell populations are labeled with different fluorescent dyes. Upon fusion, the dyes will mix in the resulting syncytia, which can be visualized and quantified by fluorescence microscopy or flow cytometry.

  • Methodology:

    • Label effector cells (e.g., with Calcein AM - green) and target cells (e.g., with CMAC - blue).

    • Co-culture the two cell populations in the presence of varying concentrations of this compound.

    • Incubate to allow for cell-cell fusion.

    • Quantify the number of fused cells (displaying both green and blue fluorescence) using fluorescence microscopy or flow cytometry.

Visualizations

Signaling Pathways and Logical Relationships

HIV1_Entry_Inhibition_by_RC101 cluster_virus HIV-1 Virion cluster_host Host Cell cluster_RC101 This compound cluster_fusion Fusion Cascade gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CXCR4/CCR5 Coreceptor gp120->Coreceptor 2. Coreceptor Binding HR1_exposed gp41 HR1 Exposed gp41->HR1_exposed CD4->gp120 Conformational Change in gp120 Coreceptor->gp41 3. gp41 Unfolds RC101 RC-101 RC101->gp120 Lectin Binding RC101->gp41 Binds to HR2 SixHB Six-Helix Bundle Formation RC101->SixHB Inhibits Formation HR1_exposed->SixHB HR2 Folds Back Fusion Membrane Fusion SixHB->Fusion

Caption: HIV-1 entry pathway and points of inhibition by this compound.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_readout Data Acquisition cluster_analysis Analysis A Seed TZM-bl cells in 96-well plate B Prepare serial dilutions of this compound C Prepare HIV-1 stock D Pre-incubate HIV-1 with RC-101 dilutions B->D C->D E Add virus-RC-101 mixture to TZM-bl cells D->E F Incubate for 48 hours E->F G Lyse cells F->G H Add luciferase substrate G->H I Measure luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for determining HIV-1 entry inhibition using a luciferase reporter assay.

Conclusion

This compound is a potent inhibitor of HIV-1 entry, primarily acting by binding to the HR2 region of gp41 and preventing the formation of the six-helix bundle, a critical step in viral-host cell membrane fusion. Its lectin-like properties also facilitate binding to the viral glycoprotein gp120 and host cell receptor CD4, likely serving to concentrate the peptide at the site of viral entry. The quantitative data robustly support its potent antiviral activity across various HIV-1 strains and in different experimental models. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of RC-101 and the development of new anti-HIV-1 agents targeting viral entry. The low propensity for inducing viral resistance further highlights the potential of RC-101 as a candidate for a topical microbicide to prevent HIV-1 transmission.[4]

References

Retrocyclin-101: A Theta-Defensin Analog as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Defensins are a family of small, cysteine-rich cationic peptides that form a crucial component of the innate immune system. They are characterized by a largely β-sheet structure stabilized by intramolecular disulfide bonds and are classified into α, β, and θ subfamilies. While humans express α- and β-defensins, the genes for θ-defensins (DEFTs) contain a premature stop codon, preventing their translation.[1][2] Theta-defensins, found in non-human primates like the rhesus macaque, are unique for their circular, 18-residue structure, formed by the head-to-tail ligation of two nine-residue precursor peptides.[2][3]

Retrocyclin-101 (RC-101) is a synthetic, humanized θ-defensin analog, recreated based on the genetic sequence found in the human pseudogene.[1][4] It is an analog of retrocyclin-1, featuring a single arginine-to-lysine substitution that enhances its biological activity.[2][5] As a cationic, cyclic peptide, RC-101 exhibits a broad spectrum of antimicrobial activity and has emerged as a promising therapeutic candidate, particularly as a topical microbicide to prevent viral infections like HIV-1.[1][6][7] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism, combining direct antiviral activity with potent immunomodulatory functions.

Antiviral Activity: Inhibition of HIV-1 Entry

The primary antiviral mechanism of RC-101 against HIV-1 is the inhibition of viral entry into host cells. This process occurs at an early stage, before the formation of proviral DNA.[4][8][9]

  • Binding to Viral Glycoproteins : RC-101 has lectin-like properties, binding with high affinity to glycosylated proteins on the viral envelope, specifically the gp120 and gp41 glycoproteins.[2][10] It also interacts with the host cell surface glycoprotein CD4.[10]

  • Targeting gp41 : The critical interaction for viral inhibition is with the gp41 subunit, which mediates the fusion of the viral and host cell membranes. RC-101 binds to the heptad repeat 2 (HR2) domain of gp41.[10]

  • Blocking Six-Helix Bundle Formation : This binding physically prevents the conformational change in gp41 that leads to the formation of a six-helix bundle—a structure essential for bringing the viral and cellular membranes together for fusion.[1][11]

  • Cell Surface Aggregation : On the host cell surface, RC-101 forms patch-like aggregates, which are thought to create a barrier that interferes with viral fusion and uptake.[4][12]

This mechanism is effective against a broad range of HIV-1 strains, including both R5 and X4 tropic viruses, and shows efficacy against both cell-free and cell-associated viral transmission.[1][6][7]

HIV_Inhibition_Pathway Virion CD4 CD4 Receptor Virion->CD4 gp41 gp120/gp41 Block 6-Helix Bundle Formation Blocked Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding RC101 This compound RC101->gp41 3. RC-101 binds gp41 Fusion_Failure Fusion Failure Block->Fusion_Failure

Fig 1: HIV-1 entry inhibition by this compound.
Anti-inflammatory Activity: Inhibition of Toll-Like Receptor (TLR) Signaling

Beyond its direct antiviral effects, RC-101 possesses significant immunomodulatory properties by inhibiting inflammatory pathways mediated by Toll-Like Receptors (TLRs). This is crucial for preventing the excessive inflammation that often accompanies viral infections.

RC-101 has been shown to inhibit signaling from both TLR4 and TLR2.[2]

  • TLR4 Inhibition : RC-101 directly binds and neutralizes the biologic activity of lipopolysaccharide (LPS), the primary ligand for TLR4. This action blocks both MyD88-dependent and TRIF-dependent downstream signaling pathways, preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]

  • TLR2 Inhibition : RC-101 also inhibits gene expression in response to TLR2 agonists, although it does not appear to bind the agonist directly, suggesting a different inhibitory mechanism for this pathway.[2]

This anti-inflammatory action contributes to its protective effects in vivo, as demonstrated in mouse models of influenza infection where RC-101 treatment reduced morbidity and mortality.[2]

TLR_Signaling_Inhibition cluster_ligands Ligands cluster_receptors Cell Surface Receptors cluster_adaptors Adaptor Proteins cluster_downstream Downstream Signaling LPS LPS (Bacteria) TLR4 TLR4/MD2/CD14 LPS->TLR4 Pam3CSK4 Pam3CSK4 (Bacteria) TLR2 TLR2/1 or TLR2/6 Pam3CSK4->TLR2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (TNF, IL-6, etc.) NFkB->Cytokines IRFs->Cytokines RC101 This compound RC101->LPS Binds & Neutralizes RC101->TLR2 Inhibits Signaling

Fig 2: Inhibition of TLR4 and TLR2 signaling pathways by RC-101.

Quantitative Data Summary

The efficacy and safety of this compound have been quantified across numerous in vitro and ex vivo studies. The following tables summarize key findings.

Table 1: Antiviral Activity of this compound Against HIV-1

Assay Type HIV-1 Strain / Tropism IC₅₀ (μg/mL) In Presence of Reference
CD4-dependent cell-cell transmission CCR5-tropic 0.19 - [7]
CD4-dependent cell-cell transmission CCR5-tropic 2.4 25% Seminal Plasma [7]
CD4-dependent cell-cell transmission CXCR4-tropic 2.1 - [7]
Cell-free infection R5-tropic (BaL) ~0.64 - [7]
Cell-free infection R5-tropic (BaL) ~3.73 25% Seminal Plasma [7]
Cell-cell fusion CCR5-tropic 0.33 - [7]
CD4-independent cell-cell transmission CXCR4-tropic (SK1) 2.6 - [7]

| PBMC Protection (Day 9) | T-tropic (IIIB) & M-tropic (JR-CSF) | Complete protection at 20 µg/mL | - |[4] |

Table 2: Cytotoxicity and Inflammatory Profile of this compound in Cervicovaginal Tissue Models

Assay Concentration Outcome Duration Reference
MTT Assay (Tissue Viability) Up to 32 µg / 100 µL No adverse effect on viability 6 days [1]
LDH Assay (Epithelial Cytotoxicity) Up to 32 µg / 100 µL Unchanged compared to control 6 days [1]
IL-6 Expression (ELISA) Not specified No significant induction 6 days [1]
IL-8 Expression (ELISA) Not specified No significant induction 6 days [1]

| General Cytotoxicity | Not specified | No cytotoxicity observed | 9 days |[1][6] |

Table 3: Anti-inflammatory Activity of this compound

Assay Ligand RC-101 Concentration Outcome Reference
Limulus Amebocyte Lysate (LAL) LPS (1 EU/mL) 30 µg/mL Partial inhibition [2]
LAL Assay LPS (1 EU/mL) 100 µg/mL Almost complete inhibition [2]

| Chromo-LAL Assay | LPS (up to 50 EU/mL) | 30 µg/mL | Strong inhibition |[2] |

Experimental Protocols

Detailed methodologies are critical for the evaluation and development of therapeutic candidates. Below are summarized protocols for key experiments involving RC-101.

Synthesis of this compound

RC-101 is an 18-amino-acid peptide produced by solid-phase synthesis.

  • Linear Peptide Synthesis : A linear peptide with a C-terminal thioester is synthesized on solid phase using Boc (tert-butyloxycarbonyl) chemistry.[2]

  • Backbone Cyclization : The head-to-tail macrocyclic structure is achieved through intramolecular native chemical ligation.[2]

  • Disulfide Bond Formation : Three intramolecular disulfide bonds are formed under oxidative conditions, typically in the presence of dimethyl sulfoxide (DMSO).[2]

  • Purification and Verification : The final peptide is purified to >98% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC). The product's identity is verified by electrospray ionization mass spectrometry.[2]

Organotypic Cervicovaginal Tissue Model for Anti-HIV-1 Activity

This ex vivo model assesses efficacy and toxicity in a biologically relevant system.

  • Tissue Culture : Commercially available, reconstituted human cervicovaginal tissues (e.g., EpiVaginal™ from MatTek Corp.), which are stratified and contain Langerhans cells, are maintained at an air-liquid interface.[1]

  • Treatment Application : Tissues are treated apically (on the top surface) in triplicate or quadruplicate. A typical treatment involves 100 µL of PBS containing HIV-1 BaL (an R5 strain, e.g., 25 ng p24 equivalent) with or without RC-101 (e.g., 0.2 or 2 µg per tissue).[1]

  • Incubation and Maintenance : The tissues are incubated for 24 hours. To sustain the infection, HIV-1 infected PM1 cells may be added to the basal media for the first 3 days. The apical surface is washed and re-treated with RC-101 on days 1, 3, and 6. The total culture period is typically 9 days.[1]

  • Endpoint Analysis :

    • Viral Load : Total tissue DNA is extracted, and HIV-1 DNA (e.g., LTR, gag, or env sequences) is quantified using real-time PCR, normalized against a cellular gene like β-actin.[1]

    • Toxicity : Tissue viability is assessed using MTT assays, and cytotoxicity is measured via LDH activity in the culture medium.[1]

    • Inflammation : The release of inflammatory cytokines (e.g., IL-6, IL-8) into the basal medium is quantified by ELISA.[1]

Experimental_Workflow cluster_assays Analysis Assays start Start: Obtain Organotypic Cervicovaginal Tissue culture 1. Maintain Tissue Culture (Air-Liquid Interface) start->culture treatment 2. Apical Application - Control (PBS) - HIV-1 BaL - HIV-1 BaL + RC-101 (e.g., 2 µg) culture->treatment incubation 3. Incubate for 9 Days (Re-apply RC-101 on Days 1, 3, 6) treatment->incubation collection 4. Collect Basal Media & Tissue Samples (Days 1, 3, 6, 9) incubation->collection analysis 5. Endpoint Analysis collection->analysis pcr Real-Time PCR (Quantify HIV-1 DNA) analysis->pcr mtt_ldh MTT & LDH Assays (Assess Viability & Cytotoxicity) analysis->mtt_ldh elisa ELISA (Measure IL-6, IL-8) analysis->elisa results Results: Efficacy, Toxicity, Inflammatory Profile pcr->results mtt_ldh->results elisa->results

Fig 3: Experimental workflow for the organotypic tissue model.
Cell-Associated HIV-1 Transmission Assay

This assay models the transmission of HIV-1 from an infected cell to an uninfected target cell.

  • Cell Preparation : "Transmitting" cells (e.g., HIV-1 infected H9 cells) are treated with mitomycin C to arrest proliferation. "Target" cells (e.g., epithelial ME-180 cells or TZM-bl cells) are prepared in 96-well plates.[7]

  • Inhibition Assay : Transmitting cells are incubated with target cells in the presence of various concentrations of RC-101 for 4 hours.[7]

  • Wash and Culture : After the initial incubation, the medium is removed, cells are washed three times to remove free virus and drug, and incubation is continued for an additional 16-48 hours.[7]

  • Quantification : Cell lysates are prepared (e.g., with 0.5% Triton X-100), and the intracellular p24 antigen content is determined by ELISA. Alternatively, if using TZM-bl reporter cells, luciferase activity is measured.[1][7] The IC₅₀ is calculated from the dose-response curve.

Confocal Microscopy for Cellular Localization

This method visualizes the interaction of RC-101 with host cells.

  • Peptide Labeling : RC-101 is conjugated to an amine-reactive fluorescent dye, such as BODIPY-FL. The labeled peptide (RC-101BODIPY-FL) is purified by RP-HPLC.[4]

  • Cell Incubation : CD4⁺ peripheral blood mononuclear cells (PBMCs) (e.g., 2.5 x 10⁵ cells) are incubated with the fluorescently labeled peptide (e.g., 20 µg/mL) for 15 minutes at room temperature.[4]

  • Washing and Imaging : Cells are washed once in fresh media to remove unbound peptide. Specimens are then imaged on a confocal microscope equipped with an appropriate laser for excitation of the fluorophore (e.g., 488 nm for BODIPY-FL).[4][12]

Conclusion and Future Directions

This compound stands out as a robust therapeutic candidate with a multifaceted mechanism of action. As a theta-defensin analog, it effectively inhibits a broad range of HIV-1 isolates by blocking viral entry—a mechanism that has shown a low probability for developing viral resistance.[6][7] Furthermore, its ability to suppress TLR-mediated inflammation provides a valuable secondary benefit, potentially mitigating the tissue damage associated with viral infections.[2]

Extensive in vitro and ex vivo data demonstrate its potent antiviral activity at non-toxic concentrations, and its stability and efficacy are retained in the presence of physiological fluids like vaginal fluid and semen.[1][6][7] These properties make RC-101 an excellent candidate for development as a topical microbicide to prevent the sexual transmission of HIV-1.[1][10] While preclinical data are highly encouraging, further in vivo safety and efficacy studies in non-human primate models and eventual human clinical trials are necessary to translate the promise of this compound into a clinical reality.

References

Antiviral spectrum of Retrocyclin-101 beyond HIV

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antiviral Spectrum of Retrocyclin-101 Beyond HIV

Introduction

This compound (RC-101) is a synthetic, cyclic, 18-amino acid θ-defensin peptide.[1][2] θ-defensins are found in non-human primates, but a premature stop codon in the corresponding human pseudogenes prevents their natural synthesis in humans.[2][3] RC-101 is an analogue of retrocyclin-1, recreated based on the ancestral human genetic sequence, and exhibits a favorable therapeutic profile with minimal cytotoxicity.[2][3] While its potent activity as an HIV-1 entry inhibitor is well-documented, RC-101 possesses a broad antiviral spectrum, targeting a diverse range of enveloped viruses through multiple mechanisms. This guide provides a detailed overview of the antiviral activity of RC-101 against viruses other than HIV, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antiviral Spectrum and Efficacy

The antiviral activity of RC-101 extends to several families of enveloped viruses. Its primary mechanism often involves binding to viral surface glycoproteins, thereby preventing viral entry into host cells.[4][5] However, its activity is not limited to entry inhibition, as it can also interfere with viral replication enzymes and modulate the host's innate immune response.[4][6] The quantitative efficacy of RC-101 against various non-HIV viruses is summarized below.

Virus FamilyVirusStrain / TypeAssayEfficacy MetricValueCell LineReference
Orthomyxoviridae Influenza A VirusH3N2 (Phil82)Fluorescent Focus Assay50% Neutralizing Dose~1.25 µg/mL-[7]
Orthomyxoviridae Influenza A VirusMouse-adapted A/PR/8/34Fluorescent Focus Assay% Inhibition~60%-[6]
Flaviviridae Zika Virus (ZIKV)MR766Plaque Assay% InhibitionSignificant inhibitionVero[4]
Flaviviridae Zika Virus (ZIKV)-Time-of-Addition Assay-Inhibition at 40 µMVero[4]
Flaviviridae Japanese Encephalitis Virus (JEV)-Plaque Assay-Robustly inhibitedBHK-21, U251[4][8]
Herpesviridae Herpes Simplex Virus 1 (HSV-1)-Viral Inhibition Assay-Significantly less active than Retrocyclin-1 & 2-[9]
Herpesviridae Herpes Simplex Virus 1 & 2 (HSV-1/2)---Protective in vitro-[5][6]
Virgaviridae Tobacco Mosaic Virus (TMV)-In planta bioassay-Confers resistance in transplastomic plantsTobacco Plants[1]

Mechanisms of Antiviral Action

This compound employs several distinct mechanisms to inhibit viral infection, which can be broadly categorized into direct viral inactivation and immunomodulation.

Inhibition of Viral Entry

The most common mechanism of action for RC-101 is the prevention of viral entry into the host cell. As a lectin, RC-101 binds with high affinity to N- and O-linked glycosylated proteins, such as the glycoproteins found on the surface of many enveloped viruses.[3][6] This binding can sterically hinder the interaction between the virus and its host cell receptors, effectively blocking viral attachment, fusion, and entry.[3][5][6] This mechanism has been demonstrated for Influenza A virus, where RC-101 binds to hemagglutinin, and for Herpes Simplex Virus, where it binds to surface glycoproteins.[5][6]

G cluster_host Host Cell cluster_virus Enveloped Virus HostReceptor Host Cell Receptor Infection Viral Entry & Infection HostReceptor->Infection 2. Fusion/Entry ViralGP Viral Glycoprotein (e.g., HA, gB) ViralGP->HostReceptor 1. Binding NoInfection Infection Blocked ViralGP->NoInfection RC101 This compound RC101->ViralGP Binding

Caption: General mechanism of viral entry inhibition by this compound.

Dual-Mechanism Inhibition of Flaviviruses

Against flaviviruses like Zika (ZIKV) and Japanese Encephalitis (JEV), RC-101 exhibits a unique dual mechanism of action that targets both viral entry and replication.[4][8][10]

  • Entry Inhibition: Similar to its action on other viruses, RC-101 binds to the viral envelope (E) glycoprotein. Specifically, it targets the DE loop of domain III, which is a crucial region for receptor binding, thereby preventing the virus from entering the host cell.[4][10]

  • Replication Inhibition: RC-101 also acts intracellularly to inhibit the NS2B-NS3 serine protease.[4][10] This viral enzyme is essential for processing the viral polyprotein into functional units, a critical step for viral replication. By inhibiting this protease, RC-101 halts the viral life cycle post-entry.[4]

G cluster_virus Flavivirus Lifecycle Entry 1. Viral Entry Replication 2. Viral Replication Entry->Replication Polyprotein Viral Polyprotein Replication->Polyprotein E_Protein E Glycoprotein (DE Loop) E_Protein->Entry mediates Protease NS2B-NS3 Protease Viral_Proteins Mature Viral Proteins Protease->Viral_Proteins produces Polyprotein->Protease cleaves RC101 This compound RC101->E_Protein Inhibits RC101->Protease Inhibits

Caption: Dual-mechanism inhibition of flaviviruses by this compound.

Immunomodulation in Influenza Infection

Beyond direct antiviral effects, RC-101 can modulate the host's innate immune response, which is particularly relevant in severe influenza infections where morbidity is often linked to excessive inflammation.[6] RC-101 has been shown to inhibit Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) dependent signaling pathways.[6] By blocking these pathways, RC-101 reduces the production of pro-inflammatory cytokines, mitigating the tissue-damaging inflammation and acute lung injury associated with severe influenza.[6] This action appears to be independent of its direct effect on the virus.[6]

G LPS LPS (TLR4 Agonist) TLR4 TLR4 LPS->TLR4 Pam3CSK4 Pam3CSK4 (TLR2 Agonist) TLR2 TLR2 Pam3CSK4->TLR2 Signaling MyD88/TRIF Signaling TLR4->Signaling TLR2->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Signaling->Cytokines RC101 This compound RC101->TLR4 Inhibits Signaling RC101->TLR2 Inhibits Signaling

Caption: Immunomodulatory effect of RC-101 via TLR signaling inhibition.

Experimental Protocols

The antiviral properties of this compound are typically evaluated using a range of standardized in vitro assays.

Plaque Reduction Assay (PRA)

This is the gold-standard assay for quantifying the inhibition of lytic viruses.

  • Objective: To determine the concentration of RC-101 required to reduce the number of infectious virus particles by 50% (IC50).

  • Methodology:

    • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for ZIKV) is prepared in multi-well plates.

    • Virus & Peptide Preparation: A known titer of virus is pre-incubated for a set time (e.g., 1 hour at 37°C) with serial dilutions of RC-101. A virus-only control is also prepared.

    • Infection: The cell monolayers are washed, and the virus-peptide mixtures are added to the cells for an adsorption period (e.g., 1 hour).

    • Overlay: The inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

    • Incubation: Plates are incubated for several days until visible plaques are formed.

    • Quantification: Cells are fixed and stained (e.g., with crystal violet). Plaques are counted, and the percentage of plaque reduction is calculated relative to the virus-only control. The IC50 is determined by non-linear regression analysis.

Time-of-Addition Assay

This assay is used to determine the specific stage of the viral life cycle that is inhibited by RC-101.

  • Objective: To identify whether RC-101 acts on pre-entry, entry, or post-entry steps.

  • Methodology:

    • Cell and Virus Preparation: Host cells are seeded, and a viral stock is prepared.

    • Staggered Treatment: RC-101 is added at different time points relative to infection:

      • Pre-treatment: Cells are incubated with RC-101 before virus is added, followed by a washout step. This tests for effects on cellular receptors.

      • Co-administration: RC-101 is added simultaneously with the virus. This tests for inhibition of attachment and entry.

      • Post-infection: RC-101 is added at various times after the virus has been allowed to enter the cells. This tests for effects on replication.

    • Quantification: After a full replication cycle (e.g., 24-48 hours), viral yield is quantified by plaque assay or RT-qPCR. The degree of inhibition at each time point reveals the targeted stage. For ZIKV, RC-101 was found to be most effective during co-administration and post-infection, indicating it targets both entry and replication.[4]

Cell Viability / Cytotoxicity Assay

It is crucial to ensure that the observed antiviral effect is not due to peptide-induced cell death.

  • Objective: To determine the concentration of RC-101 that is toxic to the host cells (CC50).

  • Methodology:

    • Cell Treatment: Uninfected host cells are incubated with the same serial dilutions of RC-101 used in the antiviral assays.

    • Incubation: Cells are incubated for a period equivalent to the duration of the antiviral assay.

    • Measurement: Cell viability is measured using a metabolic assay, such as the MTT assay, which measures mitochondrial activity.

    • Analysis: The CC50 is calculated. A high therapeutic index (CC50/IC50) indicates that the peptide is effective at non-toxic concentrations. RC-101 is noted for its low cytotoxicity in multiple models.[2][11]

G start Start seed 1. Seed host cells in multi-well plate start->seed prepare 2. Prepare serial dilutions of RC-101 seed->prepare incubate 3. Pre-incubate virus with RC-101 dilutions prepare->incubate infect 4. Infect cell monolayer with mixtures incubate->infect overlay 5. Add semi-solid overlay medium infect->overlay incubate2 6. Incubate for plaque formation overlay->incubate2 stain 7. Fix and stain cells incubate2->stain count 8. Count plaques and calculate % inhibition stain->count end End count->end

Caption: Experimental workflow for a standard Plaque Reduction Assay (PRA).

References

Retrocyclin-101: A Multifaceted Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Retrocyclin-101 (RC-101), a synthetic, cyclic θ-defensin, has emerged as a potent and multifaceted agent in the modulation of the innate immune system. Defensins are a class of small, cysteine-rich cationic peptides that serve as a primary defense mechanism against a wide array of pathogens.[1] While humans possess the genes for θ-defensins, a premature stop codon prevents their natural translation.[1][2] RC-101 is an artificially "humanized" θ-defensin, created through solid-phase peptide synthesis, that has demonstrated significant potential as a therapeutic agent.[1][3] Its mechanism of action is diverse, encompassing direct antiviral and antibacterial activities alongside potent immunomodulatory effects, primarily through the inhibition of Toll-like Receptor (TLR) signaling pathways. This document provides a comprehensive overview of RC-101's role in innate immunity, detailing its mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction to this compound

This compound is an 18-amino-acid, cationic peptide characterized by a unique cyclic backbone and stabilized by three intramolecular disulfide bonds.[3][4] It is an analogue of retrocyclin-1, with a single arginine-to-lysine substitution that confers enhanced activity against primary HIV-1 isolates.[5][6] Unlike the linear α- and β-defensins, the circular structure of θ-defensins like RC-101 contributes to their stability and resistance to proteolysis, making them promising therapeutic candidates.[3][7] The peptide's broad-spectrum activity targets bacteria, fungi, and numerous enveloped viruses, positioning it as a molecule of significant interest for preventing and treating infectious diseases.[1][3][6]

Core Mechanisms in Innate Immunity

RC-101 exerts its influence on the innate immune system through two primary avenues: direct pathogen neutralization and modulation of host immune responses.

Direct Antimicrobial and Antiviral Activity

RC-101's primary role as an antimicrobial peptide involves direct interaction with pathogens, leading to their inactivation.

  • Antiviral Mechanism: The principal antiviral strategy of RC-101 is the inhibition of viral entry into host cells. Its cationic nature facilitates high-affinity binding to negatively charged glycosylated proteins on the surface of enveloped viruses.[1][4] This interaction has been shown to be effective against a range of viruses:

    • HIV-1: RC-101 binds to the viral glycoproteins gp120 and gp41, as well as the host cell glycoprotein CD4.[7] This binding prevents the conformational changes in gp41 necessary for the fusion of the viral and cellular membranes, thus blocking viral entry at a very early stage.[8][9][10] This action effectively inhibits the formation of proviral DNA.[8][11][12]

    • Influenza Virus: It prevents fusion mediated by the viral hemagglutinin protein.[1][4]

    • Flaviviruses (Zika, Japanese Encephalitis): RC-101 targets the DE loop of the viral E glycoprotein, a key domain for receptor binding, thereby inhibiting viral entry.[4][13] It also demonstrates a post-entry mechanism by inhibiting the NS2B-NS3 serine protease, a critical enzyme for viral replication.[4][13]

    • SARS-CoV-2: RC-101 binds to the Spike protein, destabilizing it and interfering with its interaction with the host ACE2 receptor, which inhibits Spike-mediated membrane fusion.[14][15]

    • Herpes Simplex Virus (HSV-1/2): The peptide is protective by binding to its surface glycoproteins.[1]

  • Antibacterial Mechanism: RC-101 demonstrates broad-spectrum activity against both Gram-positive (Listeria monocytogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] While the precise mechanism is less detailed in the provided context, it is theorized to align with other cationic antimicrobial peptides, involving electrostatic interactions with negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death.[7]

Immunomodulation via Pattern Recognition Receptor (PRR) Signaling

Beyond direct pathogen targeting, RC-101 profoundly modulates the host's innate immune response, primarily by suppressing inflammatory signaling pathways initiated by Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs). This activity is crucial for preventing the excessive, tissue-damaging inflammation that can accompany severe infections.[1]

  • Inhibition of TLR4 Signaling: RC-101 is a potent inhibitor of TLR4, the receptor for lipopolysaccharide (LPS) from Gram-negative bacteria. It blocks TLR4-mediated gene expression in both mouse and human macrophages.[1][16] The mechanism is twofold:

    • Direct LPS Sequestration: RC-101 directly binds to and neutralizes the biological activity of LPS, preventing it from activating TLR4.[1][16]

    • Pathway Inhibition: It targets both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4 activation, leading to a significant reduction in the expression of pro-inflammatory cytokines like IFN-β, TNF-α, IL-1β, and IL-6.[1] RC-101 also blocks TLR4 activation by Damage-Associated Molecular Patterns (DAMPs), such as HMGB1, which are released during tissue injury and can exacerbate inflammation.[1]

  • Inhibition of TLR2 Signaling: The inhibitory action of RC-101 extends to TLR2, which recognizes components of Gram-positive bacteria, such as Pam3CSK4.[1][16] Interestingly, while RC-101 inhibits TLR2-dependent gene expression, it does not appear to bind directly to the TLR2 agonist Pam3CSK4.[1][16] This suggests an alternative inhibitory mechanism, possibly through interaction with TLR2 glycosylation sites or by altering the cell membrane architecture, which is critical for TLR signaling.[1]

  • Mast Cell Activation: In addition to its inhibitory roles, RC-101 can also activate specific immune cells. It has been shown to cause degranulation in human mast cells by signaling through the Mas-related G protein-coupled receptor X2 (MrgX2), highlighting its potential to harness the immunomodulatory and wound-healing properties of these cells.[6]

Quantitative Efficacy Data

The following tables summarize the quantitative data on this compound's efficacy from various studies.

Table 1: Antiviral Activity of this compound

Virus Target Cell/System Assay Efficacy Metric Concentration Citation
HIV-1 (R5 & X4 strains) Cervical Mucosa Organ Culture p24 ELISA >90% inhibition 40 µg/mL [2]
HIV-1 (BaL, R5 strain) Organotypic Cervicovaginal Tissue Real-time PCR (proviral DNA) 8- to 14-fold decrease in DNA 2 µg (topical) [9]
HIV-1 (SK1, X4 strain) Epithelial/T-cell Co-culture Cell-cell transmission assay IC₅₀ = 2.6 µg/mL N/A [17]
HIV-1 (Multiple Clades) PM1 T-cells p24 ELISA >88% inhibition over multiple passages 5 µg/mL [7]
Influenza A (PR8) Mouse Model (in vivo) Survival Assay Significantly decreased lethality 100 µ g/mouse/day [1]
Influenza A (PR8) Mouse Macrophages qRT-PCR (viral infectivity) ~60% decrease in infectivity (pre-incubation) Not Specified [1]
Zika & JEV Vero Cells Plaque Assay Robust inhibition Micromolar levels [4][13]

| SARS-CoV-2 | Calu-3 & Caco-2 cells | Viral Titer Assay | IC₅₀ ≈ 20 µM | N/A |[14] |

Table 2: Antibacterial Activity of this compound

Bacterium Assay Condition Efficacy Metric Citation
Pseudomonas aeruginosa Low Salt Minimal Effective Concentration < 3 µg/mL [11]
Escherichia coli Low Salt Minimal Effective Concentration < 3 µg/mL [11]
Listeria monocytogenes Low Salt Minimal Effective Concentration < 3 µg/mL [11]
Staphylococcus aureus Low Salt Minimal Effective Concentration < 3 µg/mL [11]

| Erwinia carotovora | In planta bioassay | Confirmed antibacterial activity |[3][18] |

Table 3: Immunomodulatory Effects of this compound

Effect Cell Type Agonist Assay Concentration Citation
Inhibition of IFN-β mRNA Mouse Macrophages LPS (100 ng/mL) qRT-PCR Dose-dependent (tested at 30 µg/mL) [1]
Inhibition of TNF-α & IL-1β mRNA Mouse Macrophages LPS (100 ng/mL) qRT-PCR 30 µg/mL [1]
Inhibition of IL-6, IFN-β, TNF-α, IL-1β mRNA Human Macrophages LPS (100 ng/mL) qRT-PCR Dose-dependent [1]
Inhibition of IL-1β & TNF-α mRNA Mouse Macrophages Pam3CSK4 (20 ng/mL) qRT-PCR 30 µg/mL [1]
LPS Neutralization Cell-free Assay LPS (0.5 - 50 EU/mL) Limulus Amebocyte Lysate (LAL) 30 µg/mL [1][16]

| No Inhibition of Cytokine mRNA | Mouse Macrophages | TNF-α or DMXAA | qRT-PCR | 30 µg/mL |[1] |

Key Experimental Methodologies

Synthesis of this compound

RC-101 is produced via solid-phase peptide synthesis.[1]

  • Linear Peptide Synthesis: A linear peptide with a thioester-ending is synthesized on a solid phase support using Boc (tert-butyloxycarbonyl) chemistry.

  • Backbone Cyclization: The cyclic backbone is formed through intramolecular native chemical ligation.

  • Disulfide Bond Formation: The three characteristic disulfide bonds are formed under oxidative conditions, typically in the presence of DMSO.

  • Purification and Verification: The final peptide is purified to >98% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC). The product's identity is confirmed by electrospray ionization mass spectrometry.[1]

In Vitro Antiviral Assays
  • HIV-1 Infection Assay:

    • Cell Culture: Primary CD4+-selected peripheral blood mononuclear cells (PBMCs) or immortalized T-cell lines (e.g., H9, PM1) are cultured.[8][11]

    • Infection: Cells are challenged with T-tropic (e.g., HIV-1 IIIB) or M-tropic (e.g., HIV-1 JR-CSF) viral strains in the presence or absence of RC-101 (e.g., 20 µg/mL).[8][11]

    • Endpoint Measurement:

      • p24 Antigen ELISA: Supernatants are collected over several days (e.g., 9 days) to quantify the viral p24 capsid protein, an indicator of viral replication.[8]

      • Proviral DNA Quantification: Cellular DNA is extracted, and quantitative real-time PCR (qPCR) is performed using primers specific for HIV-1 DNA (e.g., 5' LTR, gag) to measure the extent of reverse transcription and integration.[8][9]

  • Flavivirus Time-of-Addition Assay:

    • Objective: To determine the stage of the viral life cycle (pre-entry, entry, post-entry) inhibited by RC-101.[4]

    • Protocol: RC-101 is added to cell cultures at different time points relative to viral infection:

      • Pre-treatment: Cells are incubated with RC-101 before virus addition.

      • Co-administration: RC-101 is added simultaneously with the virus.

      • Post-entry: RC-101 is added at various times after viral infection.

    • Analysis: Viral titers are measured at the end of the experiment (e.g., by plaque assay) for each condition to identify the inhibitory window.[4]

In Vivo Animal Models
  • Influenza Lethality Mouse Model:

    • Animals: C57BL/6J mice are used.[1]

    • Infection: Mice are infected intranasally with a lethal dose (e.g., ~LD₉₀) of mouse-adapted influenza A virus (e.g., A/PR/8/34).[1]

    • Treatment: Mice are injected intravenously with RC-101 (e.g., 100 µ g/mouse ) or a saline control on multiple days post-infection (e.g., days 2 through 6).[1]

    • Monitoring: Mice are monitored for up to 14 days for survival and clinical symptoms (e.g., weight loss, ruffled fur, hunched posture), which are recorded using a clinical scoring system.[1]

Immunomodulatory Assays
  • TLR Signaling Inhibition Assay:

    • Cell Culture: Peritoneal or bone marrow-derived macrophages from mice or human monocyte-derived macrophages are isolated and cultured.[1]

    • Treatment: Cells are treated with RC-101 (e.g., 30 µg/mL) immediately before stimulation with a TLR agonist (e.g., LPS at 100 ng/mL for TLR4, or Pam3CSK4 at 20 ng/mL for TLR2).[1]

    • Analysis: After a short incubation period (e.g., 30-60 minutes), total RNA is extracted from the cells.

    • Endpoint: Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA expression levels of target pro-inflammatory genes (e.g., IFNB1, TNF, IL1B, IL6).[1]

  • LPS Neutralization (LAL) Assay:

    • Principle: This is a cell-free assay that measures the biological activity of LPS. The Limulus Amebocyte Lysate (LAL) reagent contains a clotting factor that is activated by LPS.

    • Protocol: A known amount of LPS (e.g., 0.5 to 50 EU/mL) is incubated with varying concentrations of RC-101.[1]

    • Measurement: The LAL reagent is added, and the resulting enzymatic reaction (often chromogenic) is measured spectrophotometrically. A reduction in signal indicates neutralization of LPS by RC-101.[1]

Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental designs related to this compound.

RC101_Mechanism_of_Action cluster_direct Direct Pathogen Interaction cluster_immuno Immunomodulation RC101 This compound Glycoprotein Viral Glycoproteins (gp120, HA, Spike) RC101->Glycoprotein Binds to Membrane Bacterial Membrane RC101->Membrane Disrupts Virus Enveloped Virus (HIV, Influenza, SARS-CoV-2) Bacteria Bacteria (Gram+, Gram-) Glycoprotein->Virus Viral Entry Viral Entry Blocked Glycoprotein->Viral Entry Membrane->Bacteria Bacterial Viability Bacterial Lysis Membrane->Bacterial Viability LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates Signaling MyD88 / TRIF Signaling Pathways TLR4->Signaling TLR2_Agonist TLR2 Agonist (Pam3CSK4) TLR2 TLR2 Receptor TLR2_Agonist->TLR2 Activates TLR2->Signaling Cytokines Pro-inflammatory Cytokine Genes (TNF-a, IL-6, IFN-b) Signaling->Cytokines Induces RC101_immuno This compound RC101_immuno->LPS Sequesters RC101_immuno->TLR4 Inhibits RC101_immuno->TLR2 Inhibits

Caption: Overview of this compound's dual-action mechanism in innate immunity.

TLR4_Inhibition_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds RC101 This compound RC101->LPS Sequestration RC101->TLR4_MD2 Inhibition MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-kB Activation MyD88->NFkB TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 ProInflam Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) NFkB->ProInflam Type1_IFN Type I Interferons (IFN-b) IRF3->Type1_IFN

Caption: Inhibition of LPS-induced TLR4 signaling pathways by this compound.

Antiviral_Workflow cluster_endpoints Endpoint Analysis start Start: Culture Host Cells (e.g., PBMCs, Macrophages) prep Prepare Virus Stock & RC-101 dilutions start->prep treat Treat cells with RC-101 or Vehicle Control prep->treat infect Infect cells with Virus (e.g., HIV-1, Influenza) treat->infect incubate Incubate for defined period (e.g., 24-72 hours) infect->incubate elisa Quantify Viral Protein (p24 ELISA) incubate->elisa qpcr Quantify Viral Nucleic Acid (qRT-PCR) incubate->qpcr plaque Measure Infectious Titer (Plaque Assay) incubate->plaque end End: Calculate IC50 or % Inhibition elisa->end qpcr->end plaque->end

Caption: A generalized experimental workflow for assessing RC-101 antiviral activity.

Conclusion and Future Directions

This compound stands out as a promising therapeutic candidate due to its robust, multi-pronged approach to combating infection. It not only neutralizes a broad range of viral and bacterial pathogens directly but also mitigates the potentially harmful inflammatory responses they induce. Its ability to inhibit both TLR4 and TLR2 signaling pathways underscores its potential to control the hyperinflammation seen in conditions like sepsis and severe viral respiratory infections, such as influenza.[1] Furthermore, its stability, low cytotoxicity, and efficacy in relevant tissue models make it an attractive candidate for development as a topical microbicide to prevent sexually transmitted infections like HIV-1.[7][9]

Future research should focus on further elucidating the precise molecular interactions governing its inhibition of TLR2 signaling, exploring its efficacy against a wider range of pathogens, and advancing preclinical and clinical trials to evaluate its safety and therapeutic potential in humans for various infectious and inflammatory diseases. The ability to reawaken endogenous retrocyclin genes using aminoglycosides could also open novel avenues for enhancing innate resistance to infections.[10]

References

Retrocyclin-101: A Deep Dive into its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retrocyclin-101 (RC-101), a synthetic θ-defensin, has emerged as a promising candidate for therapeutic development due to its potent antimicrobial and antiviral activities. Beyond its direct pathogen-neutralizing effects, a growing body of evidence highlights its significant immunomodulatory properties, particularly its ability to suppress inflammatory responses. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound, detailing its interactions with key signaling pathways, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these effects. The information presented herein is intended to support further research and development of RC-101 as a novel anti-inflammatory agent.

Core Anti-inflammatory Mechanism of this compound

This compound exerts its anti-inflammatory effects primarily by interfering with the activation of Toll-like receptors (TLRs), key sentinels of the innate immune system. Specifically, RC-101 has been shown to inhibit signaling cascades downstream of TLR4 and TLR2, which are activated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins, respectively.[1]

The primary mechanism of TLR4 inhibition appears to be the direct sequestration of LPS by RC-101.[1] This binding prevents LPS from interacting with the TLR4 receptor complex, thereby blocking the initiation of downstream signaling. This leads to the suppression of two major TLR4-dependent signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1]

By inhibiting these pathways, this compound effectively reduces the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[1] This, in turn, leads to a significant reduction in the gene expression and secretion of a wide range of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interferon-beta (IFN-β).[1]

Interestingly, the anti-inflammatory activity of RC-101 is not limited to TLR4. It also inhibits TLR2-dependent gene expression, although it does not appear to directly bind to the TLR2 agonist Pam3CSK4.[1] Furthermore, in the context of influenza A virus infection, RC-101 has been shown to reduce the production of pro-inflammatory cytokines in a TLR4-independent manner, suggesting the involvement of other viral recognition pathways.[1]

It is noteworthy that in models of cervical and cervicovaginal tissues, this compound itself does not induce an inflammatory response, indicating a favorable safety profile for topical applications.[2][3][4]

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine mRNA Expression in Macrophages by this compound

CytokineCell TypeLPS ConcentrationRC-101 Concentration (µg/mL)Fold Induction (vs. untreated)Percent InhibitionReference
IFN-βMouse Peritoneal Macrophages100 ng/mL10~25~75%[1]
IFN-βMouse Peritoneal Macrophages100 ng/mL30~10~90%[1]
TNF-αMouse Peritoneal Macrophages100 ng/mL30~150~50%[1]
IL-1βMouse Peritoneal Macrophages100 ng/mL30~40~60%[1]
IL-6Human Monocyte-Derived Macrophages100 ng/mL30~200~80%[1]
IFN-βHuman Monocyte-Derived Macrophages100 ng/mL30~50~90%[1]
TNF-αHuman Monocyte-Derived Macrophages100 ng/mL30~150~70%[1]
IL-1βHuman Monocyte-Derived Macrophages100 ng/mL30~100~75%[1]

Table 2: Neutralization of LPS Activity by this compound

AssayLPS ConcentrationRC-101 Concentration (µg/mL)OutcomeReference
Limulus Amebocyte Lysate (LAL) Assay1 EU/mL (~0.1 ng/mL)30Partial inhibition of LPS activity[1]
Limulus Amebocyte Lysate (LAL) Assay1 EU/mL (~0.1 ng/mL)100Almost complete inhibition of LPS activity[1]
Chromogenic LAL Assay0.5 - 50 EU/mL30Strong inhibition of LPS activity across all doses[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex LPS->TLR4_MD2_CD14 RC101 This compound RC101->LPS Sequestration MyD88 MyD88 TLR4_MD2_CD14->MyD88 TRIF TRIF TLR4_MD2_CD14->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription IFN Type I Interferons (IFN-β) Nucleus->IFN Gene Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Macrophages Isolate & Culture Macrophages (e.g., peritoneal or bone marrow-derived) Treatment Pre-treat with RC-101 (various concentrations) Macrophages->Treatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cells Harvest Cells Stimulation->Cells ELISA ELISA for Cytokine Protein Levels Supernatant->ELISA RNA_Extraction RNA Extraction Cells->RNA_Extraction Protein_Extraction Protein Extraction Cells->Protein_Extraction Viability Cell Viability Assay (e.g., MTT) Cells->Viability qRT_PCR qRT-PCR for Cytokine mRNA Levels RNA_Extraction->qRT_PCR Western_Blot Western Blot for Signaling Proteins (e.g., p-p65, p-TBK1) Protein_Extraction->Western_Blot

References

A Technical Guide to the Interaction of Retrocyclin-101 with Viral Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Retrocyclin-101 (RC-101), a synthetic human θ-defensin, has emerged as a promising broad-spectrum antiviral agent. As an 18-residue cyclic peptide, its unique structural properties, including a tridisulfide ladder, confer remarkable stability and potent activity against a range of enveloped viruses.[1] This technical guide provides an in-depth examination of the molecular interactions between RC-101 and the surface glycoproteins of several key viral families, including Retroviridae (HIV-1), Flaviviridae (Zika and Japanese Encephalitis Virus), and Orthomyxoviridae (Influenza). We consolidate quantitative binding and inhibition data, detail essential experimental protocols for assessing its activity, and present visual diagrams of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction to this compound

Defensins are a class of cationic, host-defense peptides integral to the innate immune system. While humans do not naturally produce θ-defensins due to a premature stop codon in the corresponding pseudogenes, the mature peptide sequence can be recreated through solid-phase synthesis.[2][3] This synthetic peptide, named retrocyclin, and its charge-conservative analogue, this compound (RC-101), exhibit potent antimicrobial and antiviral properties.[2] RC-101 is particularly noted for its ability to inhibit viral entry, a critical first step in the infection cycle, by targeting viral surface glycoproteins. Its primary mechanism involves binding to these proteins, often in a lectin-like manner, and preventing the conformational changes necessary for membrane fusion.[2][3]

Mechanisms of Action Across Viral Families

RC-101's broad-spectrum activity stems from its ability to recognize and bind to conserved features of viral envelope proteins, primarily through interactions with glycans and specific peptide domains.

Retroviridae: Human Immunodeficiency Virus-1 (HIV-1)

The anti-HIV-1 activity of RC-101 is the most extensively studied. It employs a multi-pronged approach to inhibit viral entry:

  • Binding to gp120 and Host Receptors: RC-101 possesses lectin-like properties, binding with high affinity to the heavily glycosylated surface subunit gp120 of the HIV-1 envelope protein.[2][4] This interaction is dependent on the presence of N- and O-linked sugars.[4] It also binds to the host cell glycoprotein CD4.[2][4] While these binding events occur, they do not prevent the initial attachment of the virus to the host cell.[2] Instead, this binding likely positions RC-101 in close proximity to its primary target.[2]

  • Inhibition of gp41-mediated Fusion: The principal mechanism of HIV-1 inhibition is the prevention of membrane fusion by targeting the transmembrane subunit, gp41.[2][5] After gp120 engages with CD4 and a coreceptor (CCR5 or CXCR4), gp41 undergoes a significant conformational change to form a six-helix bundle, which drives the fusion of viral and cellular membranes.[2] RC-101 directly interferes with this process by binding with high affinity (K_D of 68 nM) to the heptad repeat 2 (HR2) domain of gp41, physically blocking the formation of the critical six-helix bundle.[2][6] This action effectively halts viral entry before the viral genome can be delivered into the host cell.[2][7]

Flaviviridae: Zika Virus (ZIKV) and Japanese Encephalitis Virus (JEV)

Against flaviviruses, RC-101 also inhibits viral entry and a subsequent replication step.

  • Targeting the Envelope (E) Glycoprotein: RC-101 binds to the DE loop of domain III (DIII) of the flavivirus E glycoprotein, which is the receptor-binding domain.[8][9] This interaction prevents the virus from successfully entering the host cell. Interestingly, while many retrocyclin interactions are glycan-dependent, RC-101 shows similar efficacy against ZIKV strains with and without glycosylation on their E protein, suggesting that for some flaviviruses, the interaction is primarily protein-based rather than lectin-like.[8]

  • Inhibition of NS2B-NS3 Protease: In addition to blocking entry, RC-101 inhibits viral replication by targeting the NS2B-NS3 serine protease.[8] This enzyme is essential for processing the viral polyprotein into functional units. By inhibiting its activity at micromolar concentrations, RC-101 disrupts a critical step in the viral life cycle post-entry.[8]

Other Enveloped Viruses
  • Influenza Virus: RC-101 prevents membrane fusion mediated by the viral hemagglutinin (HA) glycoprotein, a mechanism crucial for its entry from the endosome.[3]

  • Herpes Simplex Virus (HSV-1/2): The peptide protects cells by binding to surface glycoproteins (like glycoprotein B), which inhibits viral adhesion and subsequent entry.[3][4][8]

Quantitative Binding and Inhibition Data

The efficacy of RC-101 has been quantified across numerous studies. The following tables summarize key binding affinity and antiviral activity data.

Table 1: Binding Affinity of RC-101 to Viral and Host Glycoproteins

Target Protein Virus/Host Binding Affinity (K_D) Reference
gp120 (LAV/IIIB) HIV-1 30-35 nM [10]
gp120 (CRF-01_AE) HIV-1 200-750 nM [10]
gp41 HIV-1 68 nM [2]

| Galactosylceramide | Host Cell | 20-30 nM |[2] |

Table 2: Antiviral Activity of RC-101

Virus (Strain/Tropism) Assay Type IC50 / EC50 Reference
HIV-1 (General) Infectivity Assay 1–5 µg/mL [2]
HIV-1 (CCR5-tropic) Cell-Cell Fusion Assay 0.33 µg/mL [11]
HIV-1 (CXCR4-tropic) CD4-independent Transmission 2.6 µg/mL [11]
Flavivirus (JEV, ZIKV) Protease Inhibition Micromolar (µM) levels [8]
Influenza A (H3N2) Cytopathic Effect Inhibition 0.36 - 1.60 µM [12]

| Influenza A (H1N1) | Infectivity Assay | As low as 6 nM (for macrocyclic peptides) |[13] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific viral strain, cell type, and assay conditions.

Key Experimental Protocols

The characterization of RC-101's antiviral properties relies on a suite of standardized virological and biochemical assays.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique is used to measure the real-time binding kinetics and affinity between RC-101 and its target glycoproteins.

  • Principle: One molecule (e.g., recombinant gp120) is immobilized on a sensor chip. A solution containing the other molecule (RC-101) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU).

  • Methodology:

    • Recombinant glycoprotein (e.g., gp120, gp41) is covalently coupled to a sensor chip surface.

    • A reference channel is prepared (often a mock coupling) to subtract non-specific binding.

    • Serial dilutions of RC-101 are prepared in a suitable running buffer.

    • Each concentration of RC-101 is injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

    • The sensor surface is regenerated between cycles using a low-pH buffer to remove bound peptide.

    • The resulting sensorgrams (RU vs. time) are analyzed using kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D = kd/ka).

HIV-1 Infectivity Assays

These cell-based assays measure the ability of RC-101 to prevent productive infection of susceptible cells.

  • p24 Antigen ELISA:

    • Target cells (e.g., CD4+ peripheral blood mononuclear cells [PBMCs]) are pre-incubated with varying concentrations of RC-101.[14]

    • A known amount of HIV-1 is added to the cells and incubated for several hours.[14]

    • Cells are washed to remove unbound virus and peptide, then cultured for several days.[14]

    • Supernatant is collected at regular intervals (e.g., every 3 days).[14]

    • The concentration of the viral core protein p24 in the supernatant, which indicates viral replication, is quantified using a commercial ELISA kit. The IC50 is calculated as the RC-101 concentration that reduces p24 levels by 50% compared to untreated controls.

  • Quantitative Real-Time PCR (qPCR) for Proviral DNA:

    • Infection is established as described above.[7]

    • After a set period (e.g., 24-48 hours), total cellular DNA is extracted from the cells.

    • qPCR is performed using primers specific for HIV-1 DNA (e.g., targeting LTR or gag regions) to quantify the amount of proviral DNA formed.[5][7]

    • A cellular housekeeping gene (e.g., β-actin) is also quantified for normalization.

    • This method assesses inhibition at a very early stage, prior to significant protein production.[7]

Time-of-Addition Assay

This experiment pinpoints the stage of the viral life cycle that is inhibited by the compound.

  • Methodology:

    • Susceptible cells are plated and synchronized (e.g., by cold-binding the virus to cells at 4°C).

    • The temperature is shifted to 37°C to allow infection to proceed.

    • RC-101 is added at various time points before, during, and after infection.

    • Viral replication is measured at the end of the experiment (e.g., by plaque assay or qPCR).

    • If RC-101 is effective only when added early (at the same time as the virus or shortly after), it indicates an inhibition of an early event like entry.[8] If it remains effective when added hours post-infection, it suggests a later target, such as replication.[8]

Cell-Cell Fusion Assay

This assay specifically measures the inhibition of gp120/gp41-mediated membrane fusion.

  • Methodology:

    • An "effector" cell line is created that expresses the HIV-1 envelope glycoproteins (gp120/gp41) on its surface, along with a reporter enzyme like luciferase under the control of a T7 promoter.

    • A "target" cell line is created that expresses the necessary receptors (CD4 and a coreceptor) and also expresses T7 polymerase.

    • The two cell types are co-cultured in the presence of varying concentrations of RC-101.

    • If fusion occurs, T7 polymerase from the target cell enters the effector cell and drives the expression of luciferase.

    • Luciferase activity is measured to quantify the extent of cell fusion. The IC50 is the concentration of RC-101 that inhibits fusion by 50%.[11]

Visualized Pathways and Workflows

experimental_workflow Figure 1. General Experimental Workflow for RC-101 Evaluation cluster_synthesis Peptide Production cluster_binding Binding Characterization cluster_antiviral Antiviral Activity cluster_moa Mechanism of Action (MoA) synthesis Solid-Phase Peptide Synthesis of RC-101 spr Surface Plasmon Resonance (SPR) synthesis->spr Test Binding infectivity Infectivity Assays (p24 ELISA, qPCR) synthesis->infectivity Test Efficacy affinity Determine Kd (Binding Affinity) spr->affinity ic50 Calculate IC50 (Inhibitory Conc.) infectivity->ic50 toa Time-of-Addition Assay infectivity->toa Investigate MoA fusion Cell-Cell Fusion Assay infectivity->fusion Investigate MoA stage Identify Inhibited Viral Stage toa->stage fusion->stage

Figure 1. General Experimental Workflow for RC-101 Evaluation

HIV_Inhibition Figure 2. HIV-1 Entry and RC-101 Inhibition Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 fusion_block 6-Helix Bundle Formation Blocked gp41->fusion_block 4. Fusion Prevented coreceptor CCR5/CXCR4 Co-receptor cd4->coreceptor 2. Conformational Change & Co-receptor Binding coreceptor->gp41 3. gp41 Unfolds membrane Cell Membrane rc101 RC-101 rc101->gp120 Binds (Lectin-like) rc101->gp41 PRIMARY TARGET Binds HR2 Domain

Figure 2. HIV-1 Entry and RC-101 Inhibition Pathway

Flavivirus_Inhibition Figure 3. Flavivirus Entry & Replication Inhibition by RC-101 cluster_virus Flavivirus (e.g., ZIKV) cluster_cell Host Cell E_protein E Glycoprotein receptor Host Receptor E_protein->receptor 1. Attachment entry_block Entry Blocked endosome Endosome receptor->endosome 2. Endocytosis replication Viral Replication endosome->replication 3. Fusion & RNA Release protease NS2B-NS3 Protease replication->protease 4. Polyprotein Processing replication_block Replication Blocked rc101 RC-101 rc101->E_protein Binds DE Loop rc101->protease Inhibits Activity

Figure 3. Flavivirus Entry & Replication Inhibition by RC-101

Conclusion

This compound stands out as a potent viral entry inhibitor with a multifaceted mechanism of action against a diverse range of pathogenic viruses. Its ability to target conserved structures on viral glycoproteins, such as the gp41 fusion machinery in HIV-1 and the E protein in flaviviruses, underscores its potential as a broad-spectrum antiviral. The quantitative data consistently demonstrate high-affinity binding and low concentration inhibitory activity. The detailed protocols provide a framework for the continued evaluation and development of RC-101 and other defensin-derived peptides. As resistance to current antiviral therapies grows, RC-101's unique mode of action, which makes the development of viral resistance less likely, positions it as a strong candidate for further development as a topical microbicide and therapeutic agent.[2][15]

References

Cellular Targets of Retrocyclin-101: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101) is a synthetic θ-defensin, a class of small, cyclic antimicrobial peptides. Originally conceived from a human pseudogene, RC-101 has demonstrated a broad spectrum of activity against various pathogens, including viruses and bacteria. Its multifaceted mechanism of action, involving interactions with both pathogen and host cell components, makes it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of its mechanisms and relevant experimental workflows.

Direct Viral and Host Cell Surface Glycoprotein Interactions

A primary mechanism of this compound's antiviral activity is its ability to bind with high affinity to various glycosylated proteins on the surface of both viruses and host cells. This lectin-like activity is crucial for its inhibitory effects, particularly in the context of viral entry.[1][2]

Human Immunodeficiency Virus (HIV-1)

RC-101 potently inhibits HIV-1 infection by targeting key glycoproteins involved in viral entry. It binds to the viral envelope glycoprotein gp120 and the host cell receptor CD4.[1][2] This interaction is dependent on the presence of both N-linked and O-linked glycans.[1][2] While RC-101 binds to these molecules, it does not block the initial attachment of the virus to the host cell. Instead, its major anti-HIV-1 mechanism involves the inactivation of the fusion protein gp41, preventing the formation of the six-helix bundle required for membrane fusion.[1][3] RC-101 has also been shown to bind to galactosylceramide, an alternative receptor for HIV-1 in CD4-negative cells.[1][2]

Influenza Virus

This compound can prevent fusion mediated by the influenza virus hemagglutinin (HA).[4] This interaction is consistent with its general affinity for heavily glycosylated viral proteins.

Herpes Simplex Virus (HSV)

RC-101 is protective against HSV-1 and HSV-2 in vitro, a mechanism attributed to its binding to viral surface glycoproteins.[4]

Flaviviruses (Zika and Japanese Encephalitis Virus)

Against flaviviruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV), RC-101 has a dual mechanism. It inhibits viral entry by binding to the DE loop of the viral envelope (E) protein.[5][6]

Modulation of Host Cell Signaling Pathways

Beyond direct interaction with viral and cellular surface molecules, this compound can modulate host innate immune signaling pathways, specifically those mediated by Toll-like receptors (TLRs).

Toll-like Receptor 4 (TLR4)

RC-101 has been shown to block TLR4-mediated gene expression in response to lipopolysaccharide (LPS) in both mouse and human macrophages.[4] This inhibition affects both MyD88- and TRIF-dependent signaling pathways. The proposed mechanism involves the binding of RC-101 to the glycans on TLR4, which may prevent ligand-induced dimerization.[4] It has also been demonstrated that RC-101 can directly bind to and neutralize LPS.[4]

Toll-like Receptor 2 (TLR2)

The inhibitory action of RC-101 extends to TLR2-dependent signaling. It can inhibit gene expression in macrophages stimulated with the TLR2 agonist Pam3CSK4.[4] Interestingly, RC-101 does not directly bind to Pam3CSK4, suggesting that its inhibitory effect on TLR2 signaling is not due to sequestration of the agonist.[4]

Intracellular Viral Targets

In addition to its effects on viral entry and host cell signaling, RC-101 can also act on intracellular viral components.

Flavivirus NS2B-NS3 Serine Protease

For flaviviruses, RC-101 has been found to inhibit the activity of the non-structural protein NS2B-NS3 serine protease.[5][6][7] This intracellular action contributes to the inhibition of viral replication.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of this compound against its various targets.

Target MoleculeLigand/VirusCell Type/SystemParameterValueReference
Viral Glycoproteins
HIV-1 gp120-Surface Plasmon ResonanceKd35.4 nM[2]
HIV-1 (Cell-associated, R5-tropic)-TZM-bl cellsIC500.19 µg/ml[8]
HIV-1 (Cell-associated, R5-tropic) in 25% seminal plasma-TZM-bl cellsIC502.4 µg/ml[8]
Japanese Encephalitis Virus (JEV)-BHK-21 cellsIC5010.67 µM[5]
Host Cell Receptors
CD4-Surface Plasmon ResonanceKd31 nM[2]
Galactosylceramide-Surface Plasmon ResonanceKd24.1 nM[2]
Toll-like Receptors
TLR4LPS (0.5 - 50 EU/ml)Cell-free assayNeutralizationEffective[4]
TLR4LPS (100 ng/ml)Mouse Peritoneal MacrophagesInhibition of IFN-β, TNF-α, IL-1β mRNAEffective at 30 µg/ml[4]
TLR2Pam3CSK4 (20 ng/ml)Mouse Peritoneal MacrophagesInhibition of IL-1β, TNF-α mRNAEffective at 30 µg/ml[4]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the cellular targets and mechanisms of action of this compound.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
  • Objective: To quantify the effect of RC-101 on the expression of cytokine genes induced by TLR agonists.

  • Cell Culture and Treatment:

    • Mouse peritoneal macrophages or human monocyte-derived macrophages are seeded in appropriate culture plates.

    • Cells are treated with RC-101 (e.g., 30 µg/ml) or a vehicle control (e.g., PBS) immediately before stimulation.

    • Stimulation is performed with TLR agonists such as LPS (100 ng/ml) for TLR4 or Pam3CSK4 (20 ng/ml) for TLR2.

  • RNA Extraction and cDNA Synthesis:

    • At a specified time point post-stimulation (e.g., 30 minutes), total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • The qRT-PCR reaction is prepared using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and gene-specific primers for the cytokines of interest (e.g., IFN-β, TNF-α, IL-1β) and a housekeeping gene (e.g., β-actin).

    • The PCR is performed in a real-time thermal cycler with an appropriate cycling program.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Protocol 2: Confocal Fluorescence Microscopy for Cellular Localization
  • Objective: To visualize the interaction and localization of RC-101 on the surface of host cells.

  • Cell Preparation and Labeling:

    • CD4+ peripheral blood mononuclear cells (PBMCs) are selected and cultured.

    • A fluorescently labeled analog of RC-101 (e.g., RC-101BODIPY-FL) is synthesized.

    • The CD4+ PBMCs are incubated with the fluorescently labeled RC-101 (e.g., 20 µg/ml) for a specified duration.

  • Imaging:

    • After incubation, the cells are washed to remove unbound peptide.

    • The cells are mounted on a slide and observed using a confocal laser scanning microscope.

    • Images are captured at different focal planes to determine the localization of the peptide on the cell surface or within the cell.

Protocol 3: HIV-1 Proviral DNA Formation Assay
  • Objective: To determine the effect of RC-101 on the early stages of HIV-1 infection by measuring the formation of proviral DNA.

  • Infection and Treatment:

    • CD4+-selected PBMCs are infected with an HIV-1 strain (e.g., JR-CSF) at a specific multiplicity of infection (moi).

    • The infection is carried out in the presence or absence of RC-101 (e.g., 20 µg/ml). A heat-inactivated virus serves as a negative control.

  • DNA Extraction and Real-Time PCR:

    • At a designated time post-infection, total DNA is extracted from the cells.

    • Real-time PCR is performed on the extracted DNA using primers specific for early (e.g., R-U5) and late (e.g., full-length) reverse transcription products of HIV-1.

    • The amount of proviral DNA is quantified and compared between treated and untreated samples to assess the inhibitory effect of RC-101.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.

RC101_TLR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Pam3CSK4 Pam3CSK4 TLR2 TLR2 Pam3CSK4->TLR2 RC101 RC101 RC101->LPS Binds & Neutralizes RC101->TLR4 Binds to glycans, Inhibits dimerization RC101->TLR2 Inhibits signaling MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR2->MyD88 Signaling_Cascade Signaling Cascade MyD88->Signaling_Cascade TRIF->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression

RC-101 Inhibition of TLR Signaling Pathways.

HIV1_Inhibition_Mechanism cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+) gp120 gp120 gp41 gp41 CD4 CD4 gp120->CD4 1. Binding Fusion Membrane Fusion gp41->Fusion 3. 6-Helix Bundle Formation CD4->gp41 2. Conformational Change Membrane Cell Membrane RC101 RC101 RC101->gp120 Binds RC101->gp41 Inhibits 6-Helix Bundle RC101->CD4 Binds Infection Viral Entry & Infection Fusion->Infection

Mechanism of RC-101 Inhibition of HIV-1 Entry.

qRT_PCR_Workflow Start Start: Cell Culture Treatment Treatment: 1. RC-101 / Vehicle 2. TLR Agonist Start->Treatment Incubation Incubation (e.g., 30 min) Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green / TaqMan) cDNA_Synthesis->qPCR Analysis Data Analysis: ΔΔCt Method qPCR->Analysis End Result: Relative Gene Expression Analysis->End

Experimental Workflow for qRT-PCR Analysis.

References

Retrocyclin-101: A Technical Guide to a Novel Viral Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retrocyclin-101 (RC-101), a synthetic θ-defensin, has emerged as a promising broad-spectrum antiviral agent that primarily functions by inhibiting viral entry into host cells. This technical guide provides an in-depth overview of the core mechanisms of action, quantitative efficacy, and experimental protocols related to RC-101's antiviral activity. By interacting with viral glycoproteins, RC-101 effectively neutralizes a range of enveloped viruses, including Human Immunodeficiency Virus Type 1 (HIV-1), Influenza A virus, Herpes Simplex Virus (HSV), and flaviviruses such as Zika and Japanese Encephalitis Virus. Its unique cyclic structure and cationic nature contribute to its potent antiviral effects and stability, making it a compelling candidate for further therapeutic development.

Introduction to this compound

Retrocyclins are synthetic peptides based on the sequences of θ-defensin pseudogenes found in the human genome.[1][2] Unlike apes and Old World monkeys, humans do not naturally produce θ-defensins due to a premature stop codon in the signal sequence of the corresponding gene.[1][3][4] RC-101 is an analogue of retrocyclin-1, created through solid-phase peptide synthesis.[1][5] It is an 18-amino-acid cyclic peptide characterized by a high cationic charge and a structure stabilized by three intramolecular disulfide bonds, which confers significant resistance to degradation.[4][6][7][8] This inherent stability and its potent antiviral activity have positioned RC-101 as a strong candidate for development as a topical microbicide and a therapeutic agent against a variety of viral pathogens.[3][9]

Mechanism of Viral Entry Inhibition

The primary antiviral mechanism of this compound is the blockade of viral entry into host cells. This is achieved through direct interaction with viral envelope glycoproteins, preventing the conformational changes necessary for membrane fusion.

Human Immunodeficiency Virus Type 1 (HIV-1)

RC-101 demonstrates potent activity against both T-tropic (X4) and M-tropic (R5) strains of HIV-1.[1][10] Its mechanism involves a multi-pronged approach:

  • Binding to Viral Glycoproteins : RC-101 binds with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41.[2][3] Specifically, it shows a 25-fold greater affinity for gp120 compared to retrocyclin-1.[3] The interaction with gp41 is particularly crucial, as RC-101 prevents the formation of the six-helix bundle, a critical step in the fusion of the viral and cellular membranes.[1][3]

  • Interference with Host Cell Receptors : While RC-101 does not completely inhibit the binding of gp120 to the primary cellular receptor CD4, it does interfere with the overall entry process.[2] Confocal microscopy has shown that a fluorescently labeled analogue of RC-101 forms patch-like aggregates on the surface of CD4+ cells, suggesting it obstructs the fusion event.[10]

  • Inhibition of Reverse Transcription : By blocking viral entry, RC-101 effectively prevents the formation of proviral DNA, as demonstrated by the inhibition of both early and late reverse transcription events.[10]

Influenza A Virus

Against influenza A virus, RC-101 prevents fusion mediated by the viral hemagglutinin (HA) protein.[5] It has been shown to be effective in vitro against various strains. Interestingly, its therapeutic potential extends beyond direct viral inhibition. RC-101 can also mitigate the inflammatory response to influenza infection by blocking Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) dependent signaling pathways, thereby reducing the production of pro-inflammatory cytokines.[5]

Herpes Simplex Virus (HSV-1 and HSV-2)

RC-101 is protective against both HSV-1 and HSV-2.[5] Its mechanism of action involves binding to the viral surface glycoprotein B (gB).[11] This interaction blocks viral attachment to the host cell surface.[11]

Flaviviruses (Zika and Japanese Encephalitis Virus)

RC-101 exhibits inhibitory effects against flaviviruses at both the entry and replication stages.[6][12] For viral entry, it targets the DE loop of the envelope (E) glycoprotein.[6] Additionally, RC-101 can inhibit the viral NS2B-NS3 serine protease, an enzyme essential for viral replication.[6]

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

Recent studies have shown that RC-101 can interfere with SARS-CoV-2 infection. It destabilizes the Spike protein and inhibits the interaction between the Spike protein and the ACE2 receptor, thereby blocking Spike-mediated membrane fusion.[13][14]

Quantitative Data on Antiviral Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against various viruses.

Virus Strain(s) Cell Type Assay IC50 (μg/mL) Reference
HIV-1Multiple primary isolatesVariousNot Specified1-5[3]
HIV-1 (R5-tropic)Not SpecifiedNot SpecifiedCell-cell fusion0.33[9]
HIV-1 (R5-tropic)Not SpecifiedNot SpecifiedCD4-dependent cell-cell transmission0.19[9]
HIV-1 (R5-tropic)Not SpecifiedNot SpecifiedCD4-dependent cell-cell transmission (in 25% seminal plasma)2.4[9]
HIV-1 (X4-tropic)SK1Epithelial cells (ME-180) and H9 cellsCD4-independent cell-cell transmission2.6[9]
HIV-1 (X4-tropic)Not SpecifiedNot SpecifiedCD4-dependent cell-cell transmission2.1[9]
Japanese Encephalitis Virus (JEV)Not SpecifiedNot SpecifiedNot Specified10.67 µM[15]
Binding Affinity (Kd) Target Value Reference
Retrocyclin-2HSV-2 glycoprotein B (gB2)13.3 nM[11][16]
This compoundHIV-1 gp4168 nM[3]
This compoundGalactosylceramide20-30 nM[3]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the antiviral activity of this compound.

Synthesis of this compound

RC-101 is produced by solid-phase peptide synthesis. The process involves the synthesis of a linear peptide on a solid support using Boc chemistry. Backbone cyclization is then achieved through intramolecular native chemical ligation of a thioester-ending linear peptide. Finally, disulfide bonds are formed under oxidative conditions in the presence of DMSO. The resulting peptide is purified to >98% homogeneity using reversed-phase HPLC and its identity is confirmed by electrospray ionization mass spectrometry.[5]

HIV-1 Inhibition Assay (p24 Antigen Release)
  • Cell Preparation : Primary CD4+-selected peripheral blood mononuclear cells (PBMCs) are isolated from HIV-1-seronegative donors.[10]

  • Infection : Cells are infected with HIV-1 (e.g., strains IIIB or JR-CSF) at a specific multiplicity of infection (MOI) in the presence or absence of varying concentrations of RC-101.[10]

  • Incubation : The infected cells are maintained in culture for a period of 9 days, with the test peptide present.[10]

  • Quantification : The release of the HIV-1 p24 antigen into the culture supernatant is measured by ELISA to determine the level of viral replication.[10]

Quantitative Real-Time PCR for Proviral DNA
  • Infection : CD4+-selected PBMCs are incubated with an HIV-1 strain (e.g., JR-CSF) at a defined MOI, with or without RC-101 (e.g., 20 μg/ml).[10] A heat-inactivated virus serves as a background control.[10]

  • DNA Extraction : After a specified incubation period, total DNA is extracted from the cells.

  • PCR Amplification : Real-time PCR is performed using specific primers to quantify the amount of total and full-length HIV-1 proviral DNA.[10] This method allows for the detection of infection even at low levels.[10]

HSV Plaque Reduction Assay
  • Virus and Peptide Incubation : Varying concentrations of RC-101 are incubated with HSV-1 or HSV-2 for 2 hours.

  • Cell Infection : The virus-peptide mixture is added to monolayers of cervical epithelial cells (e.g., ME-180).[17]

  • Incubation and Plaque Counting : After a 24-hour incubation period, the number of viral plaques is counted to determine the extent of inhibition.[17]

Cell-Cell Fusion Assay
  • Cell Lines : This assay typically involves two cell lines: one expressing the viral envelope glycoproteins (e.g., HIV-1 gp120/gp41) and another expressing the appropriate cellular receptors (e.g., CD4 and CCR5 or CXCR4).

  • Treatment and Co-culture : The target cells are treated with different concentrations of RC-101 before being co-cultured with the envelope-expressing cells.

  • Fusion Quantification : Cell-cell fusion is quantified by measuring the activity of a reporter gene (e.g., luciferase) that is activated upon cell fusion.

Confocal Fluorescence Microscopy
  • Labeling : RC-101 is conjugated to a fluorescent dye, such as BODIPY-FL.[10]

  • Cell Incubation : CD4+-selected PBMCs are incubated with the fluorescently labeled RC-101.[10]

  • Imaging : The cells are washed and then imaged using a confocal microscope to visualize the localization of RC-101 on the cell surface.[10]

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 MembraneFusion Membrane Fusion gp41->MembraneFusion 4. Six-Helix Bundle Formation & Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds RC101 This compound RC101->gp120 Inhibits RC101->gp41 Prevents Six-Helix Bundle Formation

Caption: Mechanism of this compound inhibition of HIV-1 entry.

Experimental_Workflow_HIV cluster_invitro In Vitro Antiviral Assay cluster_qpcr Proviral DNA Quantification start Isolate Primary CD4+ PBMCs infect Infect cells with HIV-1 +/- this compound start->infect culture Culture for 9 days infect->culture measure Measure p24 antigen in supernatant (ELISA) culture->measure start_qpcr Infect CD4+ PBMCs with HIV-1 +/- RC-101 extract_dna Extract total DNA start_qpcr->extract_dna run_qpcr Quantitative Real-Time PCR (Total & Full-length proviral DNA) extract_dna->run_qpcr

Caption: Workflow for assessing this compound's anti-HIV-1 activity.

Conclusion and Future Directions

This compound has consistently demonstrated potent antiviral activity against a diverse range of viruses by effectively blocking viral entry, a critical first step in the infection cycle. Its robust and stable structure, coupled with its broad-spectrum efficacy and low cytotoxicity, underscores its potential as a valuable therapeutic agent.[3][9] The detailed mechanisms of action and quantitative data presented in this guide provide a solid foundation for further research and development. Future studies should focus on optimizing formulations for topical and systemic delivery, evaluating its efficacy in in vivo models for a wider range of viral infections, and exploring its potential in combination therapies to combat drug-resistant viral strains. The continued investigation of this compound and other θ-defensins holds significant promise for the development of novel and effective antiviral strategies.

References

Understanding the evolution of theta-defensins and Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Evolution of Theta-Defensins and Retrocyclin-101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary history of theta-defensins, a unique class of cyclic antimicrobial peptides, and the development of this compound, a synthetic analogue with potent antiviral properties. This document details their genetic origins, mechanism of action, and the experimental methodologies used to characterize them, presenting quantitative data and logical workflows to support research and development efforts.

Theta-defensins (θ-defensins) are a distinct subfamily of mammalian antimicrobial peptides, structurally unique as the only known cyclic peptides of animal origin.[1][2] Their evolutionary path is a fascinating example of gene mutation, duplication, and subsequent inactivation in certain primate lineages.

Origin from Alpha-Defensins

Phylogenetic analyses show that θ-defensins arose in Old World monkeys approximately 40 million years ago from pre-existing α-defensin genes.[1][3][4] This evolutionary leap involved the truncation of an ancestral α-defensin gene into two halves.[4][5] While β-defensins are considered the ancestors of all primate defensins, the α-defensins gave rise to the novel θ-defensin structure.[1][6]

Unique Biosynthesis: A Tale of Two Genes

The biogenesis of θ-defensins is exceptionally unusual. It involves the post-translational head-to-tail ligation of two different 9-amino-acid peptides (nonapeptides).[2][7] Each of these nonapeptides is derived from a separate precursor protein encoded by a distinct, truncated gene.[2][5] This binary ligation process creates the mature, cyclic 18-residue peptide.[4][7] For example, in rhesus macaques, precursors from two genes (RTD-1 and RTD-2) can combine to form three different mature θ-defensins: two homodimers and one heterodimer.[4]

G Figure 1. Biosynthesis of Theta-Defensins cluster_0 Gene Expression & Translation cluster_1 Processing & Ligation cluster_2 Mature Peptide geneA DEFT Gene 1 precursorA Precursor Protein 1 geneA->precursorA Transcription & Translation geneB DEFT Gene 2 precursorB Precursor Protein 2 geneB->precursorB Transcription & Translation demidefensinA Demidefensin A (9-mer) precursorA->demidefensinA Processing demidefensinB Demidefensin B (9-mer) precursorB->demidefensinB Processing ligation Head-to-Tail Ligation demidefensinA->ligation demidefensinB->ligation theta_defensin Mature Cyclic Theta-Defensin (18-mer) ligation->theta_defensin Cyclization

Figure 1. Biosynthesis of Theta-Defensins

Inactivation in Hominids and the Birth of a "Pseudogene"

While Old World monkeys and some apes like orangutans retain intact genes for producing θ-defensins, the lineage leading to humans, chimpanzees, bonobos, and gorillas experienced a crucial mutation.[3][4][8] A single point mutation introduced a premature stop codon in the signal sequence of all human θ-defensin genes (termed pseudogenes, or ψDEFT).[1][2][6][8] Although these pseudogenes are transcribed into mRNA in tissues like bone marrow and the spleen, the stop codon prevents their translation into precursor proteins.[3][9] Consequently, humans and their closest ape relatives do not naturally produce θ-defensins.[1][6]

G Figure 2. Evolutionary Divergence of Theta-Defensins cluster_primates Primate Lineage cluster_owm Old World Monkeys cluster_hominid Hominid Lineage (Human, Chimp, Gorilla) ancestor Ancestral β-Defensin Gene alpha_defensin α-Defensin Gene ancestor->alpha_defensin Gene Duplication & Diversification theta_defensin Functional θ-Defensin Genes (DEFT) alpha_defensin->theta_defensin Truncation Event (~40 Mya) theta_pseudogene θ-Defensin Pseudogenes (ψDEFT) alpha_defensin->theta_pseudogene Truncation Event theta_pseudogene_label Premature Stop Codon (Translation Blocked) mutation_point->theta_pseudogene_label G Figure 3. Mechanism of RC-101 HIV-1 Entry Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) HIV gp120/gp41 Complex CD4 CD4 Receptor HIV->CD4 1. Attachment CCR5 Co-receptor (CCR5/CXCR4) CD4->CCR5 2. Co-receptor Binding (gp120 conformational change) Membrane Cell Membrane CCR5->Membrane 3. Membrane Fusion (gp41 six-helix bundle formation) RC101 This compound RC101->HIV Binds gp120/gp41 RC101->CD4 Binds CD4 Block X Block->Membrane FUSION BLOCKED G Figure 4. Workflow for In Vitro Antiviral Assay start Plate PBMCs in 96-well plate add_rc101 Add serial dilutions of RC-101 to wells start->add_rc101 incubate1 Incubate (e.g., 2 hours) add_rc101->incubate1 add_virus Add HIV-1 stock to all wells incubate1->add_virus incubate2 Incubate for several days (allow replication) add_virus->incubate2 collect Collect supernatant incubate2->collect elisa Measure p24 antigen via ELISA collect->elisa analyze Calculate IC50/IC90 values elisa->analyze end Results analyze->end

References

Preliminary cytotoxicity studies of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preliminary Cytotoxicity of Retrocyclin-101

Introduction

This compound (RC-101) is a synthetic, cyclic antimicrobial peptide belonging to the θ-defensin family.[1][2] θ-defensins are ancestral human peptides that are not naturally produced in humans due to a premature stop codon in the corresponding gene.[2] RC-101, an analogue of retrocyclin-1, has garnered significant interest as a potential therapeutic agent, particularly as a topical microbicide to prevent HIV-1 transmission.[1][2] Its mechanism of action primarily involves inhibiting viral entry and fusion.[3][4] A critical aspect of its development is the assessment of its safety profile, specifically its potential for cytotoxicity. This guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing experimental findings, methodologies, and associated cellular pathways.

Cytotoxicity Profile of this compound

Numerous in vitro and ex vivo studies have consistently demonstrated that this compound has a favorable safety profile, characterized by minimal to no cytotoxicity across a range of cell types and tissue models, even at concentrations well above its effective antiviral doses.[4][5]

Quantitative Cytotoxicity Data

The following tables summarize the key quantitative findings from various cytotoxicity and cell viability assays conducted on RC-101.

Table 1: Cytotoxicity in Cell Lines

Cell LineAssay TypeConcentrationObserved EffectReference
ME-180 (cervical epithelial)MTT Assay100–200 µg/mlMinimal cytotoxicity[6][7]
H9 (CD4+ T lymphocytes)MTT Assay100–200 µg/mlMinimal cytotoxicity[6][7]
ME-180 & H9 co-cultureCell Viability10 µg/ml≥90% cell viability[5]
H9 T cellsNot specifiedup to 500 µg/mlLittle to no cytotoxicity[4]
ME-180 cervical carcinomaNot specifiedup to 500 µg/mlLittle to no cytotoxicity[4]

Table 2: Cytotoxicity in Tissue Models

Tissue ModelAssay TypeConcentrationObserved EffectReference
Human Cervicovaginal TissueMTT Assay32 µg in 100 µlNo adverse effect on viability[1]
Human Cervicovaginal TissueLDH Assay32 µg in 100 µlNo change in LDH activity[1]
Human Cervical TissueImmunostaining, Cytokine MeasurementNot specifiedNo cytotoxicity[2][8]

Table 3: Inflammatory Response

Tissue/Cell ModelMarker(s)ConcentrationObserved EffectReference
Human Cervicovaginal TissueIL-6, IL-832 µg in 100 µlNo significant induction[1]
Human Cervical TissueProinflammatory CytokinesNot specifiedNo induction of response[2][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cytotoxicity studies. The following sections describe the key assays used to evaluate the safety of RC-101.

MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells (e.g., ME-180, H9) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated with the peptide for a specified duration (e.g., 24 to 72 hours).

  • MTT Addition: A sterile MTT solution is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[7]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Tissue Culture and Treatment: Organotypic tissue models, such as human cervicovaginal tissues, are cultured.[1] RC-101 is applied topically to the tissues.[1]

  • Sample Collection: At specified time points, the underlying culture medium is collected.[1]

  • LDH Measurement: The collected medium is analyzed for LDH activity using a commercially available kit.

  • Data Analysis: Increased LDH activity in the medium compared to untreated controls indicates cell membrane damage and cytotoxicity.[1] Studies on RC-101 showed no significant change in LDH activity compared to controls.[1]

Cytokine Expression Analysis

To assess whether RC-101 induces an inflammatory response, the expression of proinflammatory cytokines is measured.

  • Tissue Culture and Treatment: Cervical or cervicovaginal tissues are treated with RC-101.[1][2]

  • Sample Collection: Underlay media is collected at various time points post-treatment.[1]

  • Analysis Methods:

    • ELISA: Quantitative enzyme-linked immunosorbent assays are used to measure the concentration of specific cytokines like IL-6 and IL-8 in the collected media.[1]

    • Real-Time RT-PCR and Luminex: For a broader analysis, total RNA can be isolated from the tissues.[2] Real-time RT-PCR is then used to quantify the mRNA expression levels of various inflammatory cytokines.[2][8] Luminex technology can also be employed for multiplex cytokine protein analysis.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound using in vitro cell culture methods.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Multi-well Plates RC101_Prep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with RC-101 Dilutions RC101_Prep->Treatment Incubation 4. Incubate for Specified Duration Treatment->Incubation Assay_Reagent 5. Add Assay Reagent (e.g., MTT, LDH substrate) Incubation->Assay_Reagent Assay_Incubation 6. Incubate as per Protocol Assay_Reagent->Assay_Incubation Readout 7. Measure Signal (e.g., Absorbance) Assay_Incubation->Readout Data_Analysis 8. Calculate % Viability or Cytotoxicity Readout->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Inhibition of Toll-Like Receptor (TLR) Signaling

Beyond its primary antiviral mechanism, RC-101 has been shown to modulate host inflammatory responses by inhibiting TLR signaling, which may contribute to its low toxicity profile. It can neutralize lipopolysaccharide (LPS), a potent activator of TLR4, and also inhibit signaling through TLR2.[9]

TLR_Inhibition_Pathway cluster_RC101 This compound Action cluster_TLR4 TLR4 Pathway cluster_TLR2 TLR2 Pathway RC101 This compound LPS LPS RC101->LPS Neutralizes TLR2 TLR2 RC101->TLR2 Inhibits TLR4 TLR4 LPS->TLR4 TLR4_path MyD88 & TRIF Dependent Pathways TLR4->TLR4_path Cytokines4 Pro-inflammatory Cytokine Expression TLR4_path->Cytokines4 Pam3CSK4 Pam3CSK4 (TLR2 Agonist) Pam3CSK4->TLR2 TLR2_path MyD88 Dependent Pathway TLR2->TLR2_path Cytokines2 Pro-inflammatory Cytokine Expression TLR2_path->Cytokines2

Caption: Mechanism of RC-101-mediated inhibition of TLR4 and TLR2 signaling pathways.

Summary

The available data strongly indicate that this compound is minimally cytotoxic and does not induce significant inflammatory responses in various cell and tissue models.[1][2][5] Standard cytotoxicity assays, including MTT and LDH tests, confirm high cell viability even at concentrations significantly exceeding those required for potent anti-HIV-1 activity.[1][4] Furthermore, RC-101 does not stimulate the release of key pro-inflammatory cytokines, supporting its potential for safe topical application.[1][8] Its ability to inhibit inflammatory signaling pathways, such as those mediated by TLR2 and TLR4, may further contribute to its excellent safety profile.[9] These findings collectively support the continued development of this compound as a promising microbicide candidate.[2][5]

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides, that has garnered significant interest for its potent anti-HIV activity and broad-spectrum antimicrobial properties.[1][2][3] Unlike most defensins found in humans, θ-defensins are characterized by a cyclic peptide backbone and a ladder-like arrangement of three disulfide bonds, which confers remarkable stability.[4] Humans do not naturally produce retrocyclins due to a premature stop codon in the corresponding gene; however, chemical synthesis allows for the production of this promising therapeutic candidate.[1][5]

This document provides a detailed protocol for the solid-phase synthesis of this compound, a non-hemolytic and minimally cytotoxic analog of retrocyclin.[6] The synthesis involves a stepwise Fmoc-based solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase cyclization and oxidative folding to form the three critical disulfide bonds.[7] Subsequent purification and characterization methods are also detailed, along with protocols for assessing the biological activity of the synthesized peptide.

This compound: Key Properties

PropertyDescription
Amino Acid Sequence Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Lys-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg[8]
Molecular Formula C79H138N30O20S6
Average Molecular Weight 1890.4 Da[7]
Structure Cyclic 18-amino acid peptide with three disulfide bridges (Cys3-Cys16, Cys5-Cys14, Cys7-Cys12)[8]
Biological Activity Antiviral (especially against HIV-1) and antimicrobial[8][9]

Experimental Protocols

I. Solid-Phase Synthesis of Linear this compound Precursor

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[10][11]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, Trt for Cys)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Instrumentation:

  • Automated peptide synthesizer or manual SPPS reaction vessel

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[10]

  • Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by incubating with DIC and Oxyma Pure in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[10]

  • Washing: Wash the resin with DMF (5-7 times).[10]

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate containing the cleaved and deprotected linear peptide.

  • Peptide Precipitation: Precipitate the crude linear peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[10]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

  • Lyophilization: Lyophilize the crude linear peptide to obtain a fluffy white powder.

Table 1: Summary of SPPS Cycle

StepReagentsTime
SwellingDMF30-60 min
Fmoc Deprotection20% Piperidine in DMF2 x 5-10 min
WashingDMF5-7 times
Amino Acid CouplingFmoc-amino acid, DIC, Oxyma in DMF1-2 hours
WashingDMF5-7 times
II. Solution-Phase Head-to-Tail Cyclization

Materials:

  • Lyophilized linear this compound precursor

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[13]

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether (cold)

Protocol:

  • Dissolution: Dissolve the lyophilized linear peptide in DMF to a final concentration of approximately 1 mg/mL.

  • Cyclization Reaction:

    • Add BOP or HATU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.[13]

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Peptide Precipitation: Precipitate the cyclized peptide by adding the reaction mixture to cold diethyl ether.

  • Peptide Isolation and Lyophilization: Isolate the peptide pellet by centrifugation, wash with cold diethyl ether, and lyophilize.

III. Oxidative Folding for Disulfide Bond Formation

Materials:

  • Lyophilized cyclized this compound

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Dissolution: Dissolve the lyophilized cyclic peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-0.5 mg/mL.[7]

  • Oxidation:

    • Add DMSO to the peptide solution to a final concentration of 10-20% (v/v).[7]

    • Stir the solution gently, open to the air, at room temperature for 24-48 hours to allow for the formation of the three disulfide bonds.[14][15]

  • Lyophilization: Lyophilize the solution to obtain the crude, folded this compound.

Purification and Characterization

I. Purification by Reverse-Phase HPLC

Instrumentation:

  • Preparative and analytical HPLC system

  • C18 reverse-phase column

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude this compound in a minimal amount of the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for optimization.

    • Flow Rate: 1 mL/min for analytical and scaled up accordingly for preparative runs.

    • Detection: 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

  • Lyophilization: Lyophilize the pure fractions to obtain the final product.

II. Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • ESI-MS Analysis:

    • Infuse the sample into the ESI-MS.

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass of this compound is approximately 1889.7 Da.[7] The observed mass should be within the experimental error of this value. Multiple charged ions will be observed.[16][17]

Table 2: Expected Yields and Purity

StageTypical YieldPurity
Linear Peptide Synthesis (crude)60-80%Variable
Cyclization (crude)40-60%Variable
Oxidative Folding (crude)80-95%Variable
Final Purified Product10-20% (overall)>95%

Biological Activity Assays

I. Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay measures the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.[18][19][20][21]

Protocol:

  • Cell Culture: Seed CD4+ T-cells (e.g., PM1 cells) in a 96-well plate.

  • Peptide Treatment: Treat the cells with serial dilutions of purified this compound.

  • HIV-1 Infection: Infect the cells with a known amount of an HIV-1 strain (e.g., HIV-1 BaL).[5]

  • Incubation: Incubate the plate at 37°C for 3-5 days.

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits HIV-1 replication by 50%.

II. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

Protocol:

  • Bacterial Culture: Prepare an inoculum of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Diagrams

SPPS_Workflow cluster_cycle SPPS Cycle Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Cleave Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate LinearPeptide Linear this compound Precipitate->LinearPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Linear this compound.

Post_Synthesis_Workflow LinearPeptide Linear this compound Cyclization Solution-Phase Cyclization (BOP/HATU, DIPEA in DMF) LinearPeptide->Cyclization Oxidation Oxidative Folding (0.1M NH4HCO3, DMSO) Cyclization->Oxidation Purification RP-HPLC Purification (C18 Column) Oxidation->Purification Characterization Characterization (ESI-MS) Purification->Characterization FinalProduct Pure this compound Purification->FinalProduct Bioassays Biological Activity Assays (Anti-HIV, Antimicrobial) FinalProduct->Bioassays

Caption: Post-Synthesis Processing of this compound.

References

Purification of Synthetic Retrocyclin-101 by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Retrocyclin-101 is a synthetic cyclic peptide with potent antimicrobial and antiviral properties, showing particular promise as a potential microbicide against HIV-1. As a synthetic peptide intended for research and therapeutic development, high purity is crucial for accurate biological assessment and to ensure safety. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound, separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS). This application note provides a detailed protocol for the purification of synthetic this compound using preparative RP-HPLC, followed by analytical RP-HPLC for purity assessment.

Data Presentation

Successful purification of this compound by RP-HPLC can be evaluated by comparing the analytical chromatograms of the crude and purified product. The following tables summarize the expected quantitative data from a typical purification run.

Table 1: HPLC System and Column Specifications

ParameterAnalytical HPLCPreparative HPLC
System Standard Analytical HPLCPreparative HPLC System
Column Type C18C18
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Pore Size 100 Å100 Å
Flow Rate 1.0 mL/min18 mL/min
Detection Wavelength 214 nm214 nm

Table 2: Purification Performance

ParameterValue
Crude Purity (Initial) ~70-80%
Final Purity (Post-HPLC) >98%
Typical Recovery 40-60%
Retention Time (Analytical) ~15-20 min
Loading Capacity (Preparative) 50-200 mg

Experimental Protocols

This section details the step-by-step methodology for the purification of synthetic this compound.

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm or 0.45 µm syringe filters

Sample Preparation
  • Dissolve the crude lyophilized this compound in Mobile Phase A (see below) to a concentration of 10-20 mg/mL.

  • If solubility is an issue, a minimal amount of a stronger solvent like dimethyl sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical RP-HPLC Method (Purity Assessment)

This method is used to analyze the crude sample and the purified fractions.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 5-65% B over 30 minutes

    • 65-95% B over 5 minutes

    • 95% B for 5 minutes

    • 95-5% B over 2 minutes

    • Re-equilibration at 5% B for 8 minutes

  • Injection Volume: 10-20 µL

  • Detection: 214 nm

Preparative RP-HPLC Method (Purification)
  • Column: C18, 21.2 x 250 mm, 10 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 18 mL/min

  • Gradient: A shallow gradient is recommended for optimal separation. The gradient should be optimized based on the retention time of this compound determined from the analytical run. A typical starting gradient is:

    • 10-50% B over 40 minutes

  • Injection Volume: 1-5 mL (depending on the concentration and loading capacity)

  • Fraction Collection: Collect fractions of 5-10 mL across the main peak corresponding to this compound.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical RP-HPLC method to determine the purity of each fraction.

  • Pooling: Pool the fractions with the desired purity (typically >98%).

  • Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white lyophilized powder.

Visualizations

The following diagrams illustrate the key workflows in the purification process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter analytical_crude Analytical HPLC of Crude filter->analytical_crude preparative_hplc Preparative HPLC analytical_crude->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection analytical_fractions Analytical HPLC of Fractions fraction_collection->analytical_fractions pool Pool Pure Fractions analytical_fractions->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Overall workflow for the purification of synthetic this compound.

hplc_gradient_logic start Start Gradient ramp_up Linear Gradient (Increasing %B) start->ramp_up elution Elution of this compound ramp_up->elution wash High %B Wash elution->wash equilibration Re-equilibration (Initial %B) wash->equilibration end End Gradient equilibration->end

Caption: Logical flow of a typical HPLC gradient for peptide purification.

Application Notes and Protocols for In Vitro Testing of Retrocyclin-101 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to evaluate the antiviral activity of Retrocyclin-101, a synthetic θ-defensin with broad-spectrum antiviral properties. Detailed protocols for key experiments are provided, along with a summary of quantitative data from published studies.

Introduction to this compound

This compound is a cyclic, 18-amino acid peptide that represents a humanized version of a primate θ-defensin. It has demonstrated significant in vitro activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Flaviviruses (such as Zika and Japanese Encephalitis Virus), Influenza Virus, and Herpes Simplex Virus (HSV). Its primary mechanism of action involves inhibiting viral entry into host cells, although additional mechanisms, such as the inhibition of viral proteases, have also been identified.[1][2][3][4][5]

Data Presentation: Quantitative Antiviral Activity of this compound

The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) or 50% effective concentrations (EC₅₀) of this compound against various viruses in different in vitro assay systems.

Table 1: Anti-HIV Activity of this compound

HIV-1 Strain/TropismAssay TypeCell LineIC₅₀ (μg/mL)Reference
CCR5-tropicCD4-dependent cell-cell transmission-0.19[2]
CCR5-tropic (in 25% seminal plasma)CD4-dependent cell-cell transmission-2.4[2]
CCR5-tropicCell-cell fusion-0.33[2]
CXCR4-tropic (SK1)CD4-independent cell-cell transmissionME-180/H92.6[2]
IIIB (T-tropic) & JR-CSF (M-tropic)p24 antigen releaseCD4+ PBMCs10-20[6]
BaL (R5) & IIIB (X4)HIV transmission in cervical organ culture->90% inhibition at 40 µg/mL[7]

Table 2: Anti-Flavivirus Activity of this compound

VirusStrainAssay TypeCell LineIC₅₀ (µM)Reference
Zika Virus (ZIKV)PRVABC 59Immunofluorescence antibody (IFA) staining plaque assayVero7.033[1]
Zika Virus (ZIKV)MR766Immunofluorescence antibody (IFA) staining plaque assayVero15.58[1]
Japanese Encephalitis Virus (JEV)AT31Plaque assayBHK-2110.67[1]

Table 3: Anti-Herpes Simplex Virus (HSV) Activity of this compound (as Retrocyclin-2)

VirusStrainAssay TypeIC₅₀ (µM)Reference
HSV-1KOSYield reduction3.5[8]

Experimental Protocols

Anti-HIV Assays

This assay evaluates the ability of this compound to inhibit the transmission of HIV-1 from infected to uninfected cells.

Protocol:

  • Cell Preparation: Co-culture HIV-1 infected cells (e.g., H9 cells) with uninfected target cells (e.g., PHA-stimulated PBMCs) at a suitable ratio.

  • Compound Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the cells for a defined period (e.g., 5 days) at 37°C in a CO₂ incubator.

  • Endpoint Measurement: Measure the level of HIV-1 replication in the culture supernatant by quantifying the p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits p24 production by 50% compared to the untreated control.

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Protocol:

  • Cell Infection: Incubate target cells (e.g., CD4+ PBMCs) with a known amount of HIV-1 in the presence of varying concentrations of this compound for 2-3 hours.

  • Wash and Culture: Wash the cells to remove the initial viral inoculum and culture them in fresh medium containing the respective concentrations of this compound.

  • Supernatant Collection: Collect culture supernatants at different time points (e.g., every 3 days for 9 days).

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit.

  • Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50%.[9]

Anti-Flavivirus Assays

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 96-well plates and grow to confluence.

  • Virus Treatment: Pre-incubate a known titer of the virus (e.g., ZIKV or JEV) with different concentrations of this compound for 1 hour at 37°C.

  • Infection: Add the virus-peptide mixture to the cell monolayers and incubate for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC₅₀ value as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.[1]

This assay helps to determine the stage of the viral life cycle that is inhibited by this compound.

Protocol:

  • Experimental Arms:

    • Pre-treatment: Treat cells with this compound for 1 hour, then wash and infect with the virus.

    • Co-administration: Add this compound and the virus to the cells simultaneously.

    • Post-infection: Infect cells with the virus for 1 hour, wash, and then add this compound at various time points post-infection.

    • Virucidal: Pre-incubate the virus with this compound, then dilute the mixture to a non-inhibitory concentration before adding to the cells.

  • Incubation: Incubate the cells for a full replication cycle (e.g., 24-48 hours).

  • Endpoint Measurement: Quantify the viral yield by plaque assay or RT-qPCR.

  • Data Analysis: Compare the level of inhibition in each experimental arm to determine if this compound acts on viral entry, replication, or has direct virucidal activity.[1]

Anti-Herpes Simplex Virus (HSV) Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Protocol:

  • Infection: Infect a monolayer of susceptible cells (e.g., Vero cells) with HSV-1 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24 hours).

  • Virus Harvest: Lyse the cells (e.g., by freeze-thawing) to release the progeny virions.

  • Titration: Determine the titer of the harvested virus by performing a plaque assay on fresh cell monolayers.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.[8]

Visualizations: Workflows and Mechanisms

experimental_workflow_plaque_assay cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis cell_seeding Seed susceptible cells (e.g., Vero) in plates infection Infect cell monolayer with virus-peptide mixture (1-2 hrs) cell_seeding->infection virus_prep Prepare virus inoculum pre_incubation Pre-incubate virus with This compound (1 hr) virus_prep->pre_incubation rc101_prep Prepare serial dilutions of this compound rc101_prep->pre_incubation pre_incubation->infection overlay Remove inoculum and add semi-solid overlay infection->overlay incubation Incubate for 3-5 days to allow plaque formation overlay->incubation staining Fix and stain cells (e.g., Crystal Violet) incubation->staining counting Count plaques staining->counting analysis Calculate IC50 value counting->analysis

Caption: Workflow for a Plaque Reduction Assay.

retrocyclin101_hiv_mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 fusion_block Inhibition of 6-helix bundle formation coreceptor Co-receptor (CCR5 or CXCR4) cd4->coreceptor 2. Conformational Change & Co-receptor Binding rc101 This compound rc101->gp41 3. Binds to gp41 rc101->fusion_block Prevents fusion cell_aggregation Forms aggregates on cell surface rc101->cell_aggregation entry_blocked Viral Entry Blocked fusion_block->entry_blocked cell_aggregation->entry_blocked Contributes to entry inhibition

Caption: Proposed Mechanism of this compound Against HIV-1.

retrocyclin101_flavivirus_mechanism cluster_virus Flavivirus Virion cluster_cell Host Cell e_protein E Glycoprotein receptor Host Cell Receptor e_protein->receptor 1. Binding for Entry entry_inhibition Inhibition of Viral Entry ns2b_ns3 NS2B-NS3 Protease (inside virion/infected cell) replication_inhibition Inhibition of Viral Replication rc101 This compound rc101->e_protein 2a. Binds to DE loop of E protein rc101->ns2b_ns3 2b. Inhibits protease activity rc101->entry_inhibition Blocks entry rc101->replication_inhibition Blocks replication

Caption: Dual Mechanism of this compound Against Flaviviruses.

References

Application Notes and Protocols: HIV-1 p24 Antigen Assay with Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. A key hallmark of HIV-1 infection is the presence of the viral core protein, p24 antigen, which can be detected and quantified in various biological samples. The HIV-1 p24 antigen assay is a widely used and robust method for monitoring viral replication and evaluating the efficacy of antiretroviral compounds.

Retrocyclin-101 (RC-101), a synthetic θ-defensin peptide, has emerged as a promising candidate for an anti-HIV-1 microbicide.[1] It has demonstrated potent activity against a broad range of HIV-1 strains, including both laboratory-adapted and primary isolates.[2][3] This document provides detailed application notes and protocols for utilizing the HIV-1 p24 antigen assay to assess the antiviral activity of this compound.

Mechanism of Action of this compound

This compound exerts its anti-HIV-1 effect by targeting the viral entry process. Specifically, it interacts with the HIV-1 envelope glycoprotein gp41, preventing the formation of the six-helix bundle, a critical step in the fusion of the viral and host cell membranes.[1][2] This inhibition of fusion prevents the viral core from entering the target cell, thereby halting the replication cycle at an early stage.[4] Studies have shown that RC-101 can form patch-like aggregates on the surface of CD4+ cells, which may contribute to its inhibitory activity.[5]

cluster_0 HIV-1 Entry and Fusion cluster_1 This compound Inhibition HIV_virion HIV-1 Virion gp120 gp120 HIV_virion->gp120 contains CD4_receptor CD4 Receptor Coreceptor CXCR4/CCR5 Co-receptor CD4_receptor->Coreceptor conformational change exposes binding site for gp41 gp41 Coreceptor->gp41 triggers conformational change in gp120->CD4_receptor binds to Six_helix_bundle Six-Helix Bundle Formation gp41->Six_helix_bundle mediates Cell_membrane Host Cell Membrane Fusion_pore Fusion Pore Formation Six_helix_bundle->Fusion_pore leads to Viral_entry Viral Core Entry Fusion_pore->Viral_entry allows RC101 This compound RC101->Six_helix_bundle inhibits

Mechanism of Action of this compound

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound against HIV-1 as determined by p24 antigen assays and other related methods.

Table 1: In Vitro Inhibitory Activity of this compound against Cell-Free HIV-1

HIV-1 StrainCell TypeAssay TypeIC50 (µg/mL)IC90 (µM)Reference
CCR5-tropicGHOST-X4/R5Cell-cell transmission0.19-[6]
CXCR4-tropicGHOST-X4/R5Cell-cell transmission2.6-[6]
CCR5-tropic (in 25% seminal plasma)GHOST-X4/R5Cell-cell transmission2.4-[6]
CCR5-tropicHeLa R5-16Cell-cell fusion0.33-[6]
HIV-1 BaL (R5)Cervical organ culturep24 antigen>90% inhibition at 40 µg/mL-[7]
HIV-1 IIIB (X4)Cervical organ culturep24 antigen>90% inhibition at 40 µg/mL-[7]
--in vitro model-5.0[1]

Table 2: Ex Vivo Inhibitory Activity of this compound

HIV-1 StrainTissue ModelAssay TypeIC90 (µM)InhibitionReference
HIV-1 BaLHuman ectocervical tissuep24 antigen57.5>90% suppression at 10 µM[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of HIV-1 Replication by this compound using a p24 Antigen Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HIV-1 in a peripheral blood mononuclear cell (PBMC) culture.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • HIV-1 stock (e.g., HIV-1 BaL or HIV-1 IIIB) with a known tissue culture infectious dose (TCID50)

  • This compound stock solution

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in RPMI 1640 medium.

    • Stimulate the PBMCs with PHA (5 µg/mL) for 3 days.

    • After stimulation, wash the cells and culture them in RPMI 1640 medium supplemented with IL-2 (20 U/mL).

  • Antiviral Assay:

    • Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the wells containing PBMCs.

    • Include a "no drug" control (virus only) and a "no virus" control (cells only).

    • Add a pre-titered amount of HIV-1 stock to each well (except the "no virus" control).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • p24 Antigen Quantification:

    • On days 3, 6, and 9 post-infection, carefully collect a portion of the culture supernatant from each well.

    • Store the supernatants at -80°C until analysis.

    • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[8][9][10]

  • Data Analysis:

    • Generate a standard curve using the p24 antigen standards provided in the ELISA kit.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of viral inhibition for each concentration of this compound compared to the "no drug" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

cluster_0 Cell Preparation cluster_1 Antiviral Assay Setup cluster_2 Data Collection and Analysis Isolate_PBMCs Isolate PBMCs Stimulate_PHA Stimulate with PHA Isolate_PBMCs->Stimulate_PHA Culture_IL2 Culture with IL-2 Stimulate_PHA->Culture_IL2 Seed_cells Seed PBMCs in 96-well plate Culture_IL2->Seed_cells Prepare_RC101 Prepare this compound dilutions Seed_cells->Prepare_RC101 Add_RC101 Add this compound to cells Prepare_RC101->Add_RC101 Add_HIV1 Infect cells with HIV-1 Add_RC101->Add_HIV1 Incubate Incubate at 37°C Add_HIV1->Incubate Collect_supernatant Collect supernatant at various time points Incubate->Collect_supernatant p24_ELISA Perform p24 Antigen ELISA Collect_supernatant->p24_ELISA Calculate_inhibition Calculate % Inhibition p24_ELISA->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

In Vitro HIV-1 Inhibition Assay Workflow
Protocol 2: HIV-1 p24 Antigen ELISA

This protocol provides a general overview of the steps involved in a sandwich ELISA for the detection of HIV-1 p24 antigen. For specific details, always refer to the manufacturer's instructions for the particular kit being used.[9][10]

Principle:

The HIV-1 p24 antigen capture ELISA is a double antibody sandwich immunoassay. Wells of a microplate are coated with a monoclonal antibody specific for HIV-1 p24. When the sample containing p24 antigen is added, the antigen binds to the capture antibody. After washing, a second, enzyme-conjugated anti-p24 antibody (detector antibody) is added, which binds to the captured antigen. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of p24 antigen in the sample.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve by serially diluting the provided p24 antigen standard.

    • Thaw and clarify test samples (culture supernatants) by centrifugation to remove cellular debris.[9]

    • Samples may require dilution in culture medium to fall within the linear range of the assay.[9]

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate the plate to allow the p24 antigen to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add the enzyme-conjugated detector antibody to each well.

    • Incubate the plate to allow the detector antibody to bind to the captured p24 antigen.

    • Wash the plate to remove unbound detector antibody.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of p24 antigen in the test samples by interpolating their absorbance values on the standard curve.

Conclusion

The HIV-1 p24 antigen assay is an indispensable tool for the evaluation of anti-HIV-1 compounds like this compound. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to further characterize the antiviral properties of this compound and other potential drug candidates. The potent inhibitory activity of this compound, coupled with its favorable safety profile, underscores its potential as a topical microbicide to prevent the sexual transmission of HIV-1.[1][2]

References

Application Notes and Protocols: Formulation of Retrocyclin-101 as a Topical Microbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101), a synthetic theta-defensin, has emerged as a promising candidate for development as a topical microbicide to prevent the sexual transmission of HIV-1.[1][2] As a cationic peptide, RC-101 exhibits broad-spectrum antimicrobial activity, including potent inhibition of various strains of HIV-1.[1][3] Its mechanism of action involves interfering with the early stages of viral entry, primarily by preventing the six-helix bundle formation in the HIV-1 gp41 fusion protein.[4] This document provides detailed application notes and protocols for the formulation of this compound as a topical microbicide, with a focus on a quick-dissolving polymeric film dosage form.

Mechanism of Action: A Multi-faceted Approach

This compound's primary anti-HIV mechanism is the inhibition of viral entry. It binds to the viral glycoprotein gp120 and the host cell's galactosylceramide, but its major effect is the inactivation of gp41, which is crucial for the fusion of the viral and cellular membranes.[1] This action prevents the formation of the six-helix bundle, a critical step in the fusion process.[4]

Beyond its direct anti-HIV activity, this compound also exhibits immunomodulatory properties by inhibiting TLR4- and TLR2-dependent signaling pathways.[5] This can help to mitigate inflammation, a factor that can enhance HIV transmission.

Retrocyclin-101_HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change gp41_fusion gp41 (fusion intermediate) CCR5_CXCR4->gp41_fusion Cell_Membrane Cell Membrane RC101 This compound RC101->gp120 Binds to RC101->gp41_fusion Inhibits six_helix 6-Helix Bundle Formation gp41_fusion->six_helix gp41_fusion->six_helix fusion Membrane Fusion six_helix->fusion

Caption: this compound inhibits HIV-1 entry by targeting gp41.

Retrocyclin-101_TLR_Inhibition_Pathway cluster_tlr4 TLR4 Signaling cluster_tlr2 TLR2 Signaling RC101 This compound TLR4 TLR4 RC101->TLR4 Inhibits TLR2 TLR2 RC101->TLR2 Inhibits LPS LPS LPS->TLR4 MyD88_4 MyD88 TLR4->MyD88_4 TRIF TRIF TLR4->TRIF NFkB_4 NF-κB Activation MyD88_4->NFkB_4 IRF3 IRF3 Activation TRIF->IRF3 Pam3CSK4 Pam3CSK4 Pam3CSK4->TLR2 MyD88_2 MyD88 TLR2->MyD88_2 NFkB_2 NF-κB Activation MyD88_2->NFkB_2

Caption: this compound inhibits TLR4 and TLR2 signaling pathways.

Formulation Strategy: Quick-Dissolving Polymeric Film

A quick-dissolving film formulation offers several advantages for a topical microbicide, including ease of use, discreet application, and enhanced stability compared to gel formulations.[4] Polyvinyl alcohol (PVA) is a suitable polymer for this application due to its biocompatibility, water solubility, and excellent film-forming properties.

Quantitative Data Summary
ParameterIn Vitro Model (PBMC Assay)Ex Vivo Model (Ectocervical Tissue)Reference
IC50 (µg/mL) 0.19 (CCR5-tropic, cell-cell)-[3]
2.4 (CCR5-tropic, cell-associated + 25% seminal plasma)-[3]
0.33 (CCR5-tropic, cell-cell fusion)-[3]
2.6 (CXCR4-tropic, cell-cell)-[3]
IC90 (µM) 5.057.5[4][6][7]
Film Formulation Stability1 Month at 25°C6 Months at 25°CReference
Bioactivity StableMaintained[4][6]

Experimental Protocols

Preparation of this compound Loaded Polyvinyl Alcohol (PVA) Films

This protocol describes the solvent casting method for preparing RC-101 loaded PVA films.

Materials:

  • This compound (synthetic peptide)

  • Polyvinyl alcohol (PVA) (e.g., 18-88 grade)

  • Glycerol (plasticizer)

  • Deionized water

  • Magnetic stirrer with hot plate

  • Casting dish (e.g., petri dish)

  • Drying oven

Procedure:

  • Prepare a PVA solution (e.g., 10% w/v) by slowly adding PVA to deionized water while stirring continuously on a hot plate at 80-90°C until fully dissolved.

  • Allow the PVA solution to cool to room temperature.

  • Add glycerol (e.g., 5-15% w/w of PVA) to the PVA solution and stir until a homogenous mixture is obtained.

  • Dissolve the desired amount of this compound in a small volume of deionized water.

  • Slowly add the this compound solution to the PVA-glycerol mixture while stirring continuously.

  • Pour a specific volume of the final solution into a casting dish.

  • Dry the film in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Carefully peel the film from the casting dish and cut it into the desired dimensions.

  • Store the films in a desiccator until further use.

Film_Preparation_Workflow start Start dissolve_pva Dissolve PVA in Water (80-90°C) start->dissolve_pva cool_pva Cool PVA Solution dissolve_pva->cool_pva add_glycerol Add Glycerol (Plasticizer) cool_pva->add_glycerol mix Mix RC-101 Solution with PVA-Glycerol add_glycerol->mix dissolve_rc101 Dissolve this compound in Water dissolve_rc101->mix cast Cast Solution into Dish mix->cast dry Dry Film in Oven cast->dry peel_cut Peel and Cut Film dry->peel_cut store Store in Desiccator peel_cut->store end End store->end

Caption: Workflow for preparing RC-101 loaded PVA films.

Characterization of this compound Films

This protocol outlines a method to determine the disintegration time of the film in a simulated vaginal fluid.

Materials:

  • Texture Analyzer with a cylindrical probe

  • Simulated Vaginal Fluid (SVF) (prepared according to published formulations)

  • Beaker

  • Timer

Procedure:

  • Place a film sample in a beaker containing a known volume of SVF at 37°C.

  • Lower the probe of the texture analyzer until it touches the surface of the film with a minimal contact force.

  • Start the timer and the texture analyzer simultaneously.

  • Record the time taken for the probe to penetrate the film completely, which is considered the disintegration time.

  • Perform the test in triplicate for each film formulation.

This protocol is based on the principles outlined in USP General Chapter <905>.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Volumetric flasks

  • Appropriate solvent to dissolve the film and this compound

Procedure:

  • Take at least 10 individual film units.

  • Accurately weigh each film unit.

  • Individually dissolve each film in a known volume of a suitable solvent in a volumetric flask.

  • Filter the solutions if necessary.

  • Analyze the concentration of this compound in each solution using a validated HPLC-UV method.

  • Calculate the percentage of the label claim for each film unit.

  • The acceptance criteria are met if the amount of the drug substance in each of the 10 dosage units lies within the range of 85.0% to 115.0% of the label claim, and the Relative Standard Deviation (RSD) is less than or equal to 6.0%.

This protocol follows the guidelines of ASTM D882 for determining the tensile properties of thin plastic sheeting.

Materials:

  • Universal Testing Machine (UTM) with appropriate grips

  • Film cutter to prepare dumbbell-shaped specimens

  • Calipers to measure film thickness

Procedure:

  • Cut the film into dumbbell-shaped specimens of standard dimensions.

  • Measure the thickness of each specimen at several points and calculate the average.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

  • Record the load-elongation curve.

  • From the curve, calculate the tensile strength, percent elongation at break, and Young's modulus.

  • Test at least five specimens for each formulation.

In Vitro Efficacy Assessment: HIV-1 PBMC Assay

This protocol is a standardized method to evaluate the anti-HIV-1 activity of this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or clinical isolates)

  • 96-well culture plates

  • p24 antigen ELISA kit

  • CO2 incubator

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • After stimulation, wash the cells and culture them in medium containing IL-2.

  • Prepare serial dilutions of the this compound film extract or the pure compound.

  • In a 96-well plate, pre-incubate the HIV-1 viral stock with the different concentrations of this compound for 1 hour at 37°C.

  • Add the PHA-stimulated PBMCs to the wells.

  • Culture the plates in a CO2 incubator at 37°C.

  • After 7 days, collect the culture supernatant and measure the p24 antigen concentration using an ELISA kit.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration.

Ex Vivo Efficacy and Safety Assessment: Human Ectocervical Tissue Explant Model

This model provides a more physiologically relevant system to evaluate the efficacy and safety of the microbicide.

Materials:

  • Fresh human ectocervical tissue obtained from hysterectomies

  • Transwell inserts

  • Culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • HIV-1 viral stocks

  • MTT assay kit for cytotoxicity

  • ELISA kits for cytokine analysis (e.g., IL-6, IL-8)

Procedure:

  • Obtain fresh ectocervical tissue and dissect it into small blocks (approx. 3x3 mm).

  • Place the tissue blocks on a collagen raft or in a Transwell insert with the epithelial side facing up.

  • Culture the explants at the air-liquid interface in a 6-well plate with culture medium in the basolateral chamber.

  • Apply the this compound film or a solution of the dissolved film to the apical surface of the tissue.

  • After a predetermined time, challenge the tissue with HIV-1 on the apical side.

  • Culture the explants for up to 14 days, collecting the basolateral medium every 2-3 days to measure p24 antigen levels.

  • At the end of the experiment, assess tissue viability using the MTT assay.

  • Analyze the culture medium for the presence of pro-inflammatory cytokines to evaluate the safety of the formulation.

Explant_Model_Workflow start Start obtain_tissue Obtain Human Ectocervical Tissue start->obtain_tissue dissect_tissue Dissect into Small Blocks obtain_tissue->dissect_tissue culture_explants Culture Explants on Transwell Inserts dissect_tissue->culture_explants apply_rc101 Apply this compound Formulation culture_explants->apply_rc101 challenge_hiv Challenge with HIV-1 apply_rc101->challenge_hiv culture_14d Culture for up to 14 Days challenge_hiv->culture_14d collect_medium Collect Basolateral Medium (for p24 ELISA) culture_14d->collect_medium assess_viability Assess Tissue Viability (MTT Assay) culture_14d->assess_viability analyze_cytokines Analyze Cytokines (ELISA) culture_14d->analyze_cytokines end End collect_medium->end assess_viability->end analyze_cytokines->end

References

Application Notes and Protocols for Assessing Retrocyclin-101 Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retrocyclin-101 (RC-101) is a synthetic θ-defensin peptide with potent antiviral activity, particularly against HIV-1.[1][2] As a peptide-based therapeutic candidate, its stability in biological fluids is a critical parameter influencing its efficacy and development as a topical microbicide.[3][4] Peptide drugs are susceptible to degradation by proteases, extreme pH, and oxidation, which can compromise their therapeutic potential.[3] This document provides detailed application notes and protocols for assessing the stability of RC-101 in various biological fluids, drawing from established methodologies.

Key Stability-Indicating Parameters

The stability of RC-101 is typically assessed by monitoring its concentration over time under different conditions. Key parameters that can affect its stability and should be evaluated include:

  • pH: The pH of the biological fluid can significantly impact peptide stability.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Oxidative Stress: The presence of oxidizing agents can lead to chemical modification and inactivation.

  • Enzymatic Degradation: Proteases present in biological fluids are a major cause of peptide degradation.

Analytical Methods for Stability Assessment

A combination of analytical techniques is employed to quantify the intact peptide and characterize any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for quantifying the concentration of RC-101 and separating it from potential degradants.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for sensitive and specific quantification of RC-101, especially in complex biological matrices.[3][4] It also aids in the identification of degradation products.

  • Circular Dichroism (CD) Spectroscopy: Provides information on the secondary structure of the peptide, which is crucial for its biological activity. Changes in the CD spectrum can indicate conformational instability.[3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Useful for confirming the molecular weight of the intact peptide and identifying modifications.[3]

Experimental Protocols

Protocol 1: Assessment of pH Stability

This protocol outlines the procedure to evaluate the stability of RC-101 at different pH values, simulating various physiological and formulation conditions.

Materials:

  • This compound (RC-101)

  • Phosphate buffers of varying pH (e.g., pH 3, 4, 7)

  • HPLC system with a C18 column

  • Incubator

Procedure:

  • Prepare solutions of RC-101 in phosphate buffers at the desired pH values (e.g., 500 µg/mL).

  • Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).[3][4]

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • Analyze the samples by HPLC to determine the concentration of intact RC-101.

  • Plot the percentage of remaining RC-101 against time for each pH and temperature condition.

Data Presentation:

Table 1: pH Stability of this compound

pHTemperature (°C)Time (hours)% RC-101 Remaining
3250100
24>95
48>95
4250100
24>95
48>95
7250100
24>95
48>95
3370100
24>95
48>95
4370100
24>95
48>95
7370100
24>95
48>95

Note: Data presented is based on findings that RC-101 was stable at pH 3, 4, and 7 at 25°C and 37°C.[3][4]

Protocol 2: Assessment of Oxidative Stability

This protocol is designed to assess the stability of RC-101 in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), which can be present in biological environments.[3]

Materials:

  • This compound (RC-101)

  • Hydrogen peroxide (H₂O₂) solutions of varying concentrations (e.g., 0.002%, 0.08%, 3.0% v/v)

  • HPLC system with a C18 column

  • Incubator

Procedure:

  • Prepare a solution of RC-101 (e.g., 500 µg/mL).

  • Expose the RC-101 solution to different concentrations of H₂O₂. Biologically relevant concentrations are important to consider.[3]

  • Incubate the mixtures at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 4, 8, 24 hours), take aliquots.

  • Analyze the samples by HPLC to quantify the remaining intact RC-101.

  • Plot the percentage of RC-101 remaining against time for each H₂O₂ concentration.

Data Presentation:

Table 2: Oxidative Stability of this compound in the Presence of Hydrogen Peroxide

H₂O₂ Concentration (%)Time (hours)% RC-101 Reduction
3.04~20
3.024>10
0.0824<10
0.00224<10

Note: Data is based on studies showing rapid degradation at high H₂O₂ concentrations and slower degradation at more biologically relevant levels.[3]

Protocol 3: Stability in Human Vaginal Fluid (HVF)

This protocol details the assessment of RC-101 stability in a highly relevant biological fluid for its intended use as a topical microbicide.

Materials:

  • This compound (RC-101)

  • Pooled human vaginal fluid (HVF) from healthy donors and donors with bacterial vaginosis (BV)

  • LC-MS/MS system

  • Incubator

Procedure:

  • Incubate RC-101 with HVF samples (from both healthy and BV-positive individuals) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 24, 48, 72 hours).

  • Process the samples to precipitate proteins and extract the peptide. This may involve the addition of an organic solvent or acid.

  • Analyze the samples using a validated LC-MS/MS method to detect and quantify RC-101.

  • Compare the stability of RC-101 in normal HVF versus HVF from individuals with BV.

Data Presentation:

Table 3: Stability of this compound in Human Vaginal Fluid (HVF)

HVF SourceTime (hours)RC-101 Detection
Normal48Detected
Bacterial Vaginosis (BV)48Not Detected

Note: This qualitative data is based on findings that RC-101 was detectable after 48 hours in normal HVF but not in HVF from subjects with BV.[3][4]

Visualizing Experimental Workflows

General Workflow for Peptide Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a peptide like RC-101 in a biological fluid.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Peptide RC-101 Stock Incubation Incubation (37°C) Peptide->Incubation Biofluid Biological Fluid (e.g., HVF, Plasma) Biofluid->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching (e.g., Acid/Solvent) Sampling->Quenching Analysis LC-MS/MS or HPLC Analysis Quenching->Analysis Quantification Quantification of Intact Peptide Analysis->Quantification Degradation Identification of Degradation Products Analysis->Degradation Stability Stability Profile (Half-life) Quantification->Stability

Caption: General workflow for assessing peptide stability in biological fluids.

Logical Relationship of Factors Affecting RC-101 Stability

The stability of RC-101 is influenced by several interconnected factors present in the biological milieu.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes RC101 This compound Stability pH pH Temperature Temperature Oxidants Oxidizing Agents (e.g., H₂O₂) Enzymes Proteolytic Enzymes Degradation Chemical Degradation (Hydrolysis, Oxidation) pH->Degradation Conformation Conformational Change pH->Conformation Temperature->Degradation Temperature->Conformation Oxidants->Degradation Enzymes->Degradation Inactivation Loss of Biological Activity Degradation->Inactivation Conformation->Inactivation

Caption: Factors influencing this compound stability and potential outcomes.

Conclusion

The assessment of this compound stability in biological fluids is a multi-faceted process that requires a combination of well-defined protocols and appropriate analytical techniques. The provided application notes and protocols offer a framework for researchers to systematically evaluate the stability profile of RC-101. Understanding its stability under various physiological conditions is paramount for its successful development as a safe and effective therapeutic agent. The stability in the presence of vaginal fluids, particularly in the context of conditions like bacterial vaginosis, highlights the importance of formulation strategies to protect the peptide and ensure its efficacy.[4]

References

Application Notes and Protocols: BODIPY-FL Labeling of Retrocyclin-101 for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Retrocyclin-101 is a synthetic cyclic octadecapeptide and an analog of the ancestral human θ-defensin, retrocyclin. It exhibits potent antiviral activity, particularly against various strains of the human immunodeficiency virus type 1 (HIV-1).[1][2] The mechanism of action of this compound involves the inhibition of viral entry into host cells.[3][4][5] To visualize and study this mechanism at the cellular level, fluorescent labeling of this compound is a crucial technique. This document provides detailed application notes and protocols for the labeling of this compound with the fluorescent dye BODIPY-FL and its subsequent use in microscopy studies.

BODIPY-FL (boron-dipyrromethene) is a bright and photostable green fluorescent dye well-suited for peptide labeling.[6][7] Its NHS (N-hydroxysuccinimidyl) ester form reacts efficiently with primary amines, such as the one present on the lysine residue of this compound, to form a stable amide bond.[6][8] The resulting fluorescently labeled peptide, RC-101BODIPY-FL, allows for direct visualization of its interaction with target cells using fluorescence microscopy techniques like confocal microscopy.[3][4][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and binding of this compound.

Table 1: Antiviral Activity of this compound against HIV-1

ParameterVirus StrainCell TypeValueReference
IC50CXCR4-tropic HIV-1 SK1Epithelial cells (ME-180) and infected H9 cells2.6 µg/mL[10]
IC50CCR5-tropic HIV-1-Lower than CXCR4-tropic HIV-1[10]
Inhibition of proviral DNA formationHIV-1 JR-CSFCD4+-selected PBMCEffective at 20 µg/mL[3][9][11]

Table 2: Binding Affinity of this compound

Binding PartnerVirus Strain/SubtypeMethodDissociation Constant (Kd)Reference
gp120HIV-1 LAV/IIIBSurface Plasmon Resonance30-35 nM[12]
gp120CRF-01_AE (CM 235 and 93TH975.15)Surface Plasmon Resonance200-750 nM[12]
Galactosylceramide--20–30 nM[13]

Experimental Protocols

Protocol 1: BODIPY-FL Labeling of this compound

This protocol describes the conjugation of BODIPY-FL NHS ester to this compound. This compound is an analog of retrocyclin with an Arg9 to Lys9 substitution, which provides a primary amine on the lysine side chain for labeling.[3]

Materials:

  • This compound (with Arg9->Lys9 substitution)

  • BODIPY-FL NHS ester (Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a suitable buffer. The final protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[8] The buffer should not contain primary amines (e.g., Tris or glycine).[8]

  • Adjust pH: Adjust the pH of the this compound solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This pH is optimal for the reaction between the NHS ester and the primary amine.[6][8]

  • Prepare BODIPY-FL NHS Ester Stock Solution: Immediately before use, dissolve BODIPY-FL NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]

  • Conjugation Reaction:

    • Add the BODIPY-FL NHS ester stock solution to the this compound solution. A molar ratio of approximately 10:1 (BODIPY-FL:peptide) is a good starting point.[8]

    • Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent denaturation of the peptide.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark.[8]

  • Purification of Labeled Peptide:

    • Separate the labeled peptide (RC-101BODIPY-FL) from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute with PBS (pH 7.2-7.4). The first colored fraction will be the labeled peptide, and the second, slower-moving colored fraction will be the free dye.

    • Collect the fractions containing the RC-101BODIPY-FL conjugate.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling of the purified conjugate using spectrophotometry. The excitation and emission maxima for BODIPY-FL are approximately 502 nm and 511 nm, respectively.[7][8]

    • Store the labeled peptide at -20°C, protected from light.

Protocol 2: Confocal Microscopy of RC-101BODIPY-FL with CD4+ Cells

This protocol outlines the procedure for visualizing the interaction of RC-101BODIPY-FL with CD4+ cells using confocal fluorescence microscopy.

Materials:

  • CD4+-selected Peripheral Blood Mononuclear Cells (PBMCs)

  • RC-101BODIPY-FL (from Protocol 1)

  • Cell culture medium (e.g., R10-50 media)

  • Confocal microscope with appropriate laser lines and filters for BODIPY-FL (Excitation ~488-502 nm, Emission ~510-530 nm)

  • Microscope slides or imaging dishes

Procedure:

  • Cell Preparation: Culture CD4+-selected PBMCs according to standard protocols.

  • Incubation with Labeled Peptide:

    • Incubate the CD4+ PBMCs with RC-101BODIPY-FL at a final concentration of 20 µg/mL in cell culture medium.[3][9][11]

    • Incubate for a desired period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Cell Washing (Optional): To remove unbound peptide, cells can be gently washed with fresh culture medium or PBS.

  • Imaging:

    • Transfer the cells to a suitable imaging vessel (e.g., glass-bottom dish).

    • Place the sample on the stage of the confocal microscope.

    • Locate the cells using brightfield or DIC microscopy.

    • Excite the sample with a laser line appropriate for BODIPY-FL (e.g., 488 nm or 514 nm).

    • Collect the fluorescence emission using a bandpass filter suitable for BODIPY-FL (e.g., 505-530 nm).

    • Acquire images at different focal planes (z-stacks) to determine the localization of the labeled peptide on the cell surface or within the cell.[3][9]

  • Image Analysis: Analyze the acquired images to observe the distribution of RC-101BODIPY-FL. Previous studies have shown that the peptide forms patch-like aggregates on the surface of CD4+ cells and is not internalized.[3][4][5][9][11]

Visualizations

Signaling Pathway and Mechanism of Action

Retrocyclin101_Mechanism gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp41->CCR5_CXCR4 Fusion CD4->CCR5_CXCR4 Conformational Change RC101 This compound RC101->gp120 Binds RC101->gp41 Inhibits 6-helix bundle formation RC101->gp41 Blocks Fusion

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start prep_peptide Prepare this compound (2-10 mg/mL, pH 8.5) start->prep_peptide prep_dye Prepare BODIPY-FL NHS Ester (10 mM in DMSO) start->prep_dye conjugation Conjugation Reaction (1 hr, RT, dark) prep_peptide->conjugation prep_dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry) purification->characterization incubation Incubate Cells with RC-101-BODIPY-FL (20 µg/mL) characterization->incubation cell_prep Prepare CD4+ Cells cell_prep->incubation imaging Confocal Microscopy Imaging incubation->imaging analysis Image Analysis imaging->analysis end End analysis->end

Caption: Workflow for BODIPY-FL labeling and microscopy of this compound.

Logical Relationship of Inhibition

Inhibition_Logic RC101 This compound Binding Binding to Viral Glycoproteins (gp120/gp41) RC101->Binding Conformational_Change Inhibition of gp41 Conformational Change Binding->Conformational_Change Fusion Prevention of Viral and Cell Membrane Fusion Conformational_Change->Fusion Entry Blockage of HIV-1 Entry Fusion->Entry

Caption: Logical steps of this compound mediated HIV-1 entry inhibition.

References

Application Notes and Protocols for Evaluating Retrocyclin-101 using a Cell-Cell Fusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV-1) entry into host cells is a complex process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This interaction triggers conformational changes in Env, leading to the fusion of the viral and cellular membranes, a critical step for viral replication. One of the key players in this fusion process is the gp41 subunit of Env, which undergoes a structural rearrangement to form a six-helix bundle, bringing the two membranes into close proximity. Small molecules that inhibit this fusion process are a promising class of antiretroviral drugs.

Retrocyclin-101 is a synthetic θ-defensin, a class of small, cyclic antimicrobial peptides. It has demonstrated potent anti-HIV-1 activity by specifically targeting the gp41 subunit and preventing the formation of the six-helix bundle, thereby inhibiting viral entry.[1][2] This document provides detailed application notes and protocols for utilizing a cell-cell fusion assay to evaluate the inhibitory activity of this compound against HIV-1 Env-mediated membrane fusion.

Mechanism of Action of this compound

This compound exerts its anti-HIV-1 effect by interfering with the gp41-mediated membrane fusion process. Following the interaction of gp120 with CD4 and a coreceptor, the gp41 subunit undergoes a series of conformational changes. The N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains of gp41 associate to form a thermostable six-helix bundle, which is the fusogenic conformation that drives the merger of the viral and cell membranes. This compound is thought to bind to the HR2 domain of gp41, sterically hindering the interaction between the HR1 and HR2 domains and thus preventing the formation of the six-helix bundle.[1] This disruption of the fusion machinery effectively blocks HIV-1 entry into the host cell.

cluster_0 HIV-1 Env-mediated Fusion cluster_1 Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding gp41_pre gp41 (pre-fusion) Coreceptor->gp41_pre 3. Conformational Change gp41_inter gp41 (intermediate) gp41_pre->gp41_inter 4. gp41 Unfolds SixHB Six-Helix Bundle Formation gp41_inter->SixHB 5. HR1 & HR2 Associate MembraneFusion Membrane Fusion SixHB->MembraneFusion 6. Fusion Pore Formation RC101 This compound Inhibition Inhibition of Six-Helix Bundle RC101->Inhibition Inhibition->SixHB Blocks Association

Figure 1: Mechanism of this compound Inhibition of HIV-1 Fusion.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound against different strains of HIV-1 in cell-cell fusion or transmission assays. For comparison, the IC50 value for the well-characterized fusion inhibitor Enfuvirtide (T-20) is also included.

CompoundHIV-1 Strain/TropismAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compound CCR5-tropicCell-Cell Fusion0.330.17[3]
This compound CXCR4-tropic (SK1)Cell-Cell Transmission2.61.36[3]
This compound CXCR4-tropicCell-Cell Transmission2.11.10[3]
Enfuvirtide (T-20) HIV-1LAICell-Cell Fusion~0.05~0.011

Molecular Weight of this compound: 1908.39 g/mol [3][4] Molecular Weight of Enfuvirtide (T-20): ~4492 g/mol [1][5]

Experimental Protocols

This section provides a detailed protocol for a luciferase-based cell-cell fusion assay to quantify the inhibitory effect of this compound on HIV-1 Env-mediated cell fusion.

Principle of the Assay

This assay utilizes two cell populations: "effector" cells that express the HIV-1 envelope protein (Env) and a viral transactivator protein (Tat), and "target" cells that express the CD4 receptor and an appropriate coreceptor (CCR5 or CXCR4) and contain a luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. When the effector and target cells are co-cultured, Env-mediated fusion allows the Tat protein from the effector cells to enter the target cells and activate the transcription of the luciferase gene. The resulting luminescence is directly proportional to the extent of cell-cell fusion and can be measured to determine the inhibitory activity of compounds like this compound.

Experimental Workflow

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection & Treatment cluster_2 Day 3: Co-culture & Incubation cluster_3 Day 4: Lysis & Measurement SeedEffector Seed Effector Cells Transfect Transfect Effector Cells with Env & Tat Plasmids SeedEffector->Transfect SeedTarget Seed Target Cells Treat Add this compound to Target Cells SeedTarget->Treat Coculture Co-culture Effector and Target Cells Transfect->Coculture Treat->Coculture Incubate Incubate for 4-6 hours Coculture->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Figure 2: Workflow for the Luciferase-based Cell-Cell Fusion Assay.
Materials and Reagents

  • Effector Cells: HEK293T cells

  • Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter cassette)

  • Plasmids:

    • HIV-1 Env expression plasmid (e.g., pcDNA3.1-Env, expressing Env from a specific HIV-1 strain)

    • HIV-1 Tat expression plasmid (e.g., pSV-Tat)

  • Transfection Reagent: (e.g., Lipofectamine 2000 or similar)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution of known concentration.

  • Luciferase Assay System: (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer: For measuring luminescence.

  • 96-well white, clear-bottom cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

Detailed Protocol

Day 1: Seeding of Cells

  • Effector Cells: Seed HEK293T cells in a 6-well plate at a density of 5 x 105 cells per well in 2 mL of complete DMEM.

  • Target Cells: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM.

  • Incubate both plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection of Effector Cells and Treatment of Target Cells

  • Transfection of Effector Cells:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well of the 6-well plate, co-transfect HEK293T cells with 1 µg of the Env expression plasmid and 0.5 µg of the Tat expression plasmid.

    • Incubate the cells for 24-48 hours at 37°C to allow for protein expression.

  • Treatment of Target Cells:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Carefully remove the medium from the TZM-bl cells in the 96-well plate.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only as a negative control (no inhibitor) and wells with a known fusion inhibitor (e.g., T-20) as a positive control. Add 50 µL of complete DMEM to the "cells only" and "no inhibitor" control wells.

Day 3: Co-culture of Effector and Target Cells

  • After 24-48 hours of transfection, wash the effector HEK293T cells once with PBS and detach them using Trypsin-EDTA.

  • Resuspend the effector cells in complete DMEM and count them.

  • Add 50 µL of the effector cell suspension (containing 2 x 104 cells) to each well of the 96-well plate containing the target TZM-bl cells and the test compounds.

  • Incubate the co-culture plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell-cell fusion.

Day 4: Cell Lysis and Luciferase Measurement

  • After the incubation period, carefully remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X Luciferase Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Prepare the luciferase substrate according to the manufacturer's instructions.

  • Add 100 µL of the luciferase substrate to each well.

  • Immediately measure the luminescence using a luminometer.

Data Analysis
  • Subtract the background luminescence (from wells with target cells only) from all experimental values.

  • Normalize the data by expressing the luminescence in each well as a percentage of the "no inhibitor" control.

  • Plot the percentage of fusion against the log concentration of this compound.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell-cell fusion by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

The cell-cell fusion assay described in this document provides a robust and quantitative method for evaluating the inhibitory activity of this compound against HIV-1 Env-mediated membrane fusion. By following these protocols, researchers can obtain reliable data on the potency of this promising anti-HIV-1 peptide and further investigate its mechanism of action. This assay is also adaptable for high-throughput screening of other potential HIV-1 fusion inhibitors.

References

Application Notes and Protocols for Testing Retrocyclin-101 Immunomodulatory Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101, a synthetic θ-defensin, has demonstrated significant immunomodulatory properties, primarily through the inhibition of Toll-like receptor (TLR) signaling pathways. These pathways are critical in the innate immune response to pathogens and insults, and their dysregulation can lead to excessive inflammation and tissue damage. This document provides detailed application notes and protocols for utilizing relevant animal models to investigate the immunomodulatory effects of this compound, focusing on its therapeutic potential in inflammatory and infectious disease contexts.

Key Immunomodulatory Mechanism of this compound

This compound exerts its immunomodulatory effects predominantly by targeting TLR4 and TLR2 signaling. It has been shown to block TLR4-mediated gene expression in response to lipopolysaccharide (LPS), affecting both MyD88-dependent and TRIF-dependent pathways.[1] This inhibition is, at least in part, due to the sequestration of LPS by this compound.[1] Furthermore, this compound can inhibit TLR2-dependent signaling, indicating a broader anti-inflammatory potential.[1][2]

Signaling Pathway of this compound-Mediated TLR4 Inhibition

TLR4_Inhibition_by_Retrocyclin_101 cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Activation This compound This compound This compound->LPS Sequestration MyD88 MyD88 TLR4/MD2->MyD88 TRIF TRIF TLR4/MD2->TRIF NF-kB NF-kB MyD88->NF-kB IRF3 IRF3 TRIF->IRF3 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IRF3->Type I Interferons

Caption: this compound inhibits TLR4 signaling by sequestering LPS.

Recommended Animal Models

The selection of an appropriate animal model is crucial for evaluating the specific immunomodulatory effects of this compound. Based on its mechanism of action, the following models are highly recommended:

  • Lipopolysaccharide (LPS)-Induced Endotoxemia Model: This model is ideal for studying the acute inflammatory response triggered by TLR4 activation. It is a simple, reproducible, and well-characterized model to assess the ability of this compound to mitigate systemic inflammation and cytokine storms.[3]

  • Cecal Ligation and Puncture (CLP) Model: As the "gold standard" for sepsis research, the CLP model induces a polymicrobial infection that mimics the complexity of human sepsis.[4] This model is suitable for evaluating the therapeutic efficacy of this compound in a more clinically relevant setting of severe infection and associated systemic inflammation.

  • Influenza Virus Infection Model: This model is used to assess the protective effects of this compound in the context of a viral infection where TLR signaling contributes to the inflammatory pathology.[1]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from experiments using the recommended animal models to test the immunomodulatory effects of this compound.

Table 1: Effect of this compound on Cytokine Expression in LPS-Challenged Mice

CytokineTreatment GroupConcentrationFold Change vs. LPS ControlReference
IFN-β mRNA RC-101 + LPS30 µg/ml↓ (Significant Reduction)[1]
TNF-α mRNA RC-101 + LPS30 µg/ml↓ (Significant Reduction)[1]
IL-1β mRNA RC-101 + LPS30 µg/ml↓ (Significant Reduction)[1]
IL-6 mRNA RC-101 + LPS30 µg/ml↓ (Significant Reduction)[1]

Table 2: Protective Efficacy of this compound in a Mouse Model of Influenza (PR8) Infection

Outcome MeasureTreatment GroupDosageResultReference
Survival Rate RC-101100 µ g/mouse/day (i.v.)↑ (Significantly Increased vs. Saline)[1]
Mean Clinical Score RC-101100 µ g/mouse/day (i.v.)↓ (Significantly Decreased vs. Saline)[1]

Experimental Protocols

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Disease Induction Disease Induction Group Allocation->Disease Induction Treatment Administration Treatment Administration Disease Induction->Treatment Administration Clinical Scoring Clinical Scoring Treatment Administration->Clinical Scoring Survival Monitoring Survival Monitoring Clinical Scoring->Survival Monitoring Sample Collection Sample Collection Survival Monitoring->Sample Collection Cytokine Analysis Cytokine Analysis Sample Collection->Cytokine Analysis Histopathology Histopathology Sample Collection->Histopathology Statistical Analysis Statistical Analysis Cytokine Analysis->Statistical Analysis Histopathology->Statistical Analysis

References

Application Notes and Protocols for Evaluating Retrocyclin-101 Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101) is a synthetic θ-defensin, a class of cyclic antimicrobial peptides, which has demonstrated potent activity against a variety of pathogens, including bacteria and viruses.[1] Unlike the linear α- and β-defensins, θ-defensins possess a unique cyclic backbone which contributes to their stability and activity, particularly in physiological salt conditions.[2] This document provides detailed protocols for the comprehensive evaluation of this compound's efficacy against bacterial pathogens, covering essential assays from initial screening of antimicrobial activity to the assessment of its effects on bacterial biofilms and its potential cytotoxicity to mammalian cells.

Data Presentation

Table 1: Antibacterial Activity of this compound and its Analogs
Bacterial SpeciesAssay TypePeptideConcentration (µg/mL)Salt Conditions% Inhibition / EffectReference
Escherichia coliRadial DiffusionRetrocyclin< 3Low Salt-[3][4]
Escherichia coliRadial DiffusionRetrocyclin< 10100 mM NaCl-[3][4]
Pseudomonas aeruginosaRadial DiffusionRetrocyclin< 3Low Salt-[3][4]
Pseudomonas aeruginosaRadial DiffusionRetrocyclin> 50100 mM NaCl-[3][4]
Listeria monocytogenesRadial DiffusionRetrocyclin< 3Low Salt-[3][4]
Listeria monocytogenesRadial DiffusionRetrocyclin< 10100 mM NaCl-[3][4]
Staphylococcus aureusRadial DiffusionRetrocyclin< 3Low Salt-[3][4]
Staphylococcus aureusRadial DiffusionRetrocyclin> 50100 mM NaCl-[3][4]
Staphylococcus aureusBroth MicrodilutionRC-1012.5 µMNot SpecifiedSignificant reduction in growth[5]
Staphylococcus aureusBroth MicrodilutionRC-10110 µMNot SpecifiedCompletely bactericidal[5]
Staphylococcus aureusAdherence AssayRC-1011 µ g/tissue Not SpecifiedSignificant reduction in viability[5]
Staphylococcus aureusAdherence AssayRC-10110 µ g/tissue Not SpecifiedComplete prevention of adhesion[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial pathogen. The broth microdilution method is a standard and widely used technique.

Materials:

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution

  • Sterile phosphate-buffered saline (PBS) or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate broth

  • This compound solution at desired concentrations (e.g., 1x, 2x, and 4x MIC)

  • Sterile saline or PBS

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the MIC assay protocol, adjusting to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in broth.

  • Exposure to this compound:

    • Add this compound to the bacterial suspension at the desired concentrations.

    • Include a growth control (bacteria in broth without peptide).

  • Time-Point Sampling and Plating:

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate.

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[5]

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate established biofilms.

Materials:

  • Sterile 96-well flat-bottom polystyrene plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • This compound solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Dilute an overnight bacterial culture in fresh TSB.

    • Add the diluted culture to the wells of a 96-well plate.

    • To test for inhibition of biofilm formation , add various concentrations of this compound at the same time as the bacterial culture.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Biofilm Eradication (Optional):

    • To test for the eradication of pre-formed biofilms , first, allow the biofilm to form for 24-48 hours as described above.

    • Gently remove the planktonic bacteria and wash the wells with PBS.

    • Add fresh media containing various concentrations of this compound to the wells with the established biofilms and incubate for a further 24 hours.

  • Staining and Quantification:

    • Discard the medium and gently wash the wells twice with PBS to remove planktonic cells.

    • Fix the biofilms by air-drying or with methanol.

    • Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

Cytotoxicity Assays

It is crucial to assess the potential toxicity of this compound to mammalian cells. The MTT and LDH assays are commonly used for this purpose.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment with this compound:

    • Remove the medium and add fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the peptide's solvent).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Materials:

  • Mammalian cell line and culture reagents

  • This compound solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as in the MTT assay.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This is typically a colorimetric assay.

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.

Mandatory Visualizations

Experimental_Workflow Overall Experimental Workflow for Evaluating this compound cluster_screening Primary Screening cluster_characterization Activity Characterization cluster_safety Safety Profile cluster_moa Mechanism of Action MIC Minimum Inhibitory Concentration (MIC) Assay TimeKill Time-Kill Kinetics Assay MIC->TimeKill Determine bactericidal/ bacteriostatic nature MTT MTT Assay (Cell Viability) MIC->MTT Select non-cytotoxic concentrations RDA Radial Diffusion Assay RDA->MIC Initial screening AntiBiofilm Anti-Biofilm Assay TimeKill->AntiBiofilm Inform concentrations for biofilm studies TLR TLR Signaling Inhibition Assay AntiBiofilm->TLR LDH LDH Assay (Membrane Integrity) MTT->LDH Confirm cytotoxicity mechanism LDH->TLR TLR_Inhibition_Pathway Inhibition of TLR4 and TLR2 Signaling by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS (Lipopolysaccharide) TLR4_complex TLR4/MD2 LPS->TLR4_complex Activates LTA LTA (Lipoteichoic Acid) TLR2_complex TLR2/TLR1 or TLR6 LTA->TLR2_complex Activates RC101 This compound RC101->LPS Binds to RC101->TLR4_complex Inhibits RC101->TLR2_complex Inhibits MyD88 MyD88 TLR4_complex->MyD88 TRIF TRIF TLR4_complex->TRIF TLR2_complex->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IRFs IRF Activation TRIF->IRFs NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IRFs->Cytokines

References

Application Notes and Protocols: Development of a Stable Retrocyclin-101 Gel Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101), a synthetic θ-defensin, has demonstrated significant potential as a topical microbicide, particularly against HIV-1.[1][2] Its mechanism of action involves interfering with the early stages of viral infection by binding to viral and host cell glycoproteins, ultimately preventing viral entry.[1][3] The development of a stable, mucoadhesive gel formulation is a critical step in realizing the therapeutic potential of RC-101 for topical application. Such a formulation would ensure prolonged contact time at the site of application, leading to enhanced bioavailability and therapeutic efficacy.[4]

These application notes provide a comprehensive guide to the development and characterization of a stable this compound gel formulation. The protocols outlined below are based on established methodologies for peptide-based mucoadhesive gels and are intended to serve as a foundational framework for researchers.

Proposed Mechanism of Action of this compound

This compound is thought to inhibit HIV-1 entry through a multi-step process. It binds with high affinity to the HIV-1 glycoproteins gp120 and gp41, as well as the host cell glycoprotein CD4.[3] This interaction is partly due to the lectin-like properties of retrocyclins.[3] While RC-101 does not prevent the initial binding of the virus to the host cell, it is believed to inactivate gp41, a critical component of the viral fusion machinery.[3] By forming patch-like aggregates on the surface of CD4+ cells, RC-101 effectively creates a barrier that interferes with the fusion of the viral and cellular membranes, thereby preventing the release of the viral capsid into the host cell.[1][5]

G cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Fusion Initiation NoFusion Fusion Blocked gp41->NoFusion Inhibited by RC-101 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 3. Co-receptor Binding RC101 This compound RC101->gp120 Binds RC101->gp41 Inactivates RC101->CD4 Binds ViralEntry Viral Entry Fusion->ViralEntry NoViralEntry Viral Entry Prevented NoFusion->NoViralEntry

Proposed mechanism of this compound in blocking HIV-1 entry.

Materials and Methods

Materials
  • Active Pharmaceutical Ingredient (API): this compound (Synthesized)

  • Gelling Agents:

    • Hydroxyethyl cellulose (HEC)

    • Carbopol® 974P NF[6]

    • Sodium carboxymethyl cellulose (SCMC)[7]

    • Poloxamer 407[8]

  • Solvents:

    • Sterile, purified water

    • Propylene glycol

    • Glycerol

  • Preservatives:

    • Phenoxyethanol

    • Methylparaben

    • Propylparaben

  • Stabilizers/Excipients:

    • Sugars (e.g., sucrose, trehalose)[9]

    • Polyols (e.g., sorbitol, mannitol)[9]

    • Surfactants (e.g., Polysorbate 20)[10]

    • Antioxidants (e.g., Ascorbic acid)

    • Chelating agents (e.g., Edetate disodium - EDTA)

  • pH Adjusting Agents:

    • Triethanolamine

    • Sodium hydroxide

    • Hydrochloric acid

Equipment
  • Analytical balance

  • pH meter

  • Homogenizer/Overhead stirrer

  • Viscometer (e.g., Brookfield viscometer)

  • Rheometer[11]

  • Texture analyzer[12]

  • Franz diffusion cell apparatus

  • HPLC system with UV detector

  • Stability chambers[13]

Experimental Protocols

Formulation Development Workflow

The development of a stable this compound gel involves a systematic approach, from excipient screening to final formulation characterization and stability testing.

Workflow for this compound gel formulation development.
Preparation of Mucoadhesive Gel

This protocol describes a general method for preparing a hydrogel using a carbomer as the gelling agent. Concentrations of each component should be optimized based on pre-formulation studies.

  • Polymer Dispersion: Slowly disperse the chosen gelling agent (e.g., Carbopol 974P, 0.5-2.0% w/w) into the aqueous phase (purified water) with continuous stirring using an overhead stirrer to avoid clumping.[7]

  • Incorporation of Other Excipients: In a separate vessel, dissolve this compound, preservatives, and other stabilizers in a suitable co-solvent like propylene glycol or glycerol.

  • Mixing: Add the API-containing phase to the polymer dispersion and mix until a homogenous mixture is obtained.

  • Neutralization: For pH-sensitive polymers like carbomers, neutralize the dispersion by slowly adding a neutralizing agent (e.g., triethanolamine) dropwise while monitoring the pH. Continue until the desired pH (typically 4.5-6.5 for vaginal/rectal application) is reached and a clear, viscous gel is formed.

  • Degassing: Allow the gel to stand for several hours to remove any entrapped air bubbles.

Physicochemical Characterization

The pH of the gel is measured directly using a calibrated pH meter at room temperature. The electrode is immersed into the gel formulation, and the reading is allowed to stabilize.

Viscosity is determined using a rotational viscometer with an appropriate spindle. The measurement is typically performed at different rotational speeds to assess the shear-thinning properties of the gel.[14] The temperature should be maintained at a physiologically relevant temperature (e.g., 37°C).

Spreadability is assessed to evaluate the ease of application of the gel.[15] A common method involves placing a known weight of the gel between two glass slides and measuring the diameter of the circle formed after a specific time.[16] Alternatively, a texture analyzer can be used to measure the force required to spread the gel.

Performance Testing

Mucoadhesive strength can be evaluated ex vivo using a texture analyzer.[8][12] The protocol generally involves:

  • Securing a piece of mucosal tissue (e.g., porcine buccal or vaginal mucosa) on the testing platform.

  • Applying a standardized amount of the gel to the probe of the texture analyzer.

  • Bringing the probe into contact with the mucosal tissue with a defined force for a specific duration.

  • Measuring the maximum force required to detach the probe from the tissue. This force is indicative of the mucoadhesive strength.[17]

The release of this compound from the gel is studied using a Franz diffusion cell.[18]

  • A synthetic membrane or excised mucosal tissue is mounted between the donor and receptor compartments of the Franz cell.

  • A known quantity of the gel is placed in the donor compartment.

  • The receptor compartment is filled with a suitable buffer (e.g., simulated vaginal or rectal fluid) and maintained at 37°C with constant stirring.

  • Samples are withdrawn from the receptor compartment at predetermined time intervals and replaced with fresh buffer.

  • The concentration of this compound in the samples is quantified using a validated HPLC method.

Stability Testing

Stability studies are conducted according to ICH guidelines (Q1A(R2)) to determine the shelf-life of the formulation.[13][19] The gel is stored under various temperature and humidity conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) and analyzed for physical appearance, pH, viscosity, and RC-101 content and purity.[20]

Data Presentation

Quantitative data from the characterization and stability studies should be presented in a clear and organized manner to facilitate comparison between different formulations.

Table 1: Physicochemical Properties of this compound Gel Formulations

Formulation CodeGelling Agent (% w/w)pHViscosity (cP at 10 rpm)Spreadability (g·cm/s)
F1HEC (2.0)5.6 ± 0.14500 ± 25012.5 ± 1.1
F2Carbopol 974P (1.0)5.5 ± 0.28200 ± 3009.8 ± 0.8
F3SCMC (4.0)5.7 ± 0.16100 ± 20011.2 ± 0.9
F4Poloxamer 407 (20)5.5 ± 0.115000 ± 500 (at 37°C)15.1 ± 1.3

Table 2: Performance Characteristics of this compound Gel Formulations

Formulation CodeMucoadhesive Strength (N)Work of Adhesion (N·mm)Cumulative Release at 8h (%)
F10.45 ± 0.050.98 ± 0.1265.2 ± 4.5
F20.82 ± 0.071.55 ± 0.1845.8 ± 3.9
F30.61 ± 0.061.21 ± 0.1558.1 ± 4.1
F40.39 ± 0.040.85 ± 0.1075.3 ± 5.2

Table 3: Accelerated Stability Data for Optimized Formulation (F2) at 40°C / 75% RH

Time (Months)AppearancepHViscosity (cP)RC-101 Content (%)
0Clear, homogenous gel5.58210100.2
1No change5.4815099.8
3No change5.4809099.1
6No change5.3795098.5

Conclusion

The development of a stable and effective this compound gel formulation is a multifactorial process that requires careful selection of excipients and comprehensive characterization of the final product. The protocols and methodologies presented in these application notes provide a robust framework for researchers to formulate and evaluate mucoadhesive gels containing this compound. By systematically applying these methods, it is possible to develop a formulation with the desired physicochemical properties, performance characteristics, and stability profile for potential clinical application as a topical microbicide.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Retrocyclin-101 Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Retrocyclin-101. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis of this complex cyclic peptide. This compound, a θ-defensin with potent antiviral and antimicrobial properties, presents unique challenges due to its arginine-rich sequence, three disulfide bonds, and cyclic backbone.

This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help you optimize your synthesis strategy and improve your final yield of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound solid-phase peptide synthesis (SPPS)?

A1: Low yields in this compound synthesis can stem from several factors inherent to its structure:

  • Peptide Aggregation: As an arginine-rich peptide, this compound is highly prone to aggregation on the solid support. This is caused by interchain hydrogen bonding, leading to the formation of secondary structures that hinder reagent access.

  • Difficult Couplings: The presence of sterically hindered amino acids can lead to incomplete coupling reactions, resulting in deletion sequences.

  • Side Reactions: During Fmoc-based synthesis, side reactions such as aspartimide formation and diketopiperazine formation can reduce the yield of the desired peptide.[1]

  • Inefficient Cyclization: Both head-to-tail cyclization and the formation of the three disulfide bonds are critical steps where significant product loss can occur.

  • Suboptimal Cleavage and Deprotection: Incomplete removal of protecting groups or premature cleavage from the resin can lead to a complex mixture of byproducts.

  • Purification Losses: The physicochemical properties of this compound can make purification challenging, leading to loss of product during chromatography.

Q2: How can I detect and monitor peptide aggregation during synthesis?

A2: Several qualitative and quantitative methods can be used to monitor aggregation:

  • Visual Inspection: A noticeable shrinking of the resin bed is a strong indicator of peptide chain collapse due to aggregation.[2]

  • Kaiser Test (Ninhydrin Test): A positive (blue/purple) Kaiser test after a coupling step indicates the presence of unreacted primary amines, suggesting an incomplete reaction likely due to aggregation. A yellow/brown color indicates complete coupling.

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay to detect free primary amines.

  • Test Cleavage and Analysis: For longer peptides, performing a small-scale test cleavage of a resin sample and analyzing the product by HPLC-MS can provide a snapshot of the synthesis quality and identify any major issues early on.[2]

Q3: What is the best protecting group strategy for the cysteine residues in this compound to ensure correct disulfide bond formation?

A3: To form the three specific disulfide bonds in this compound, a strategy involving orthogonal cysteine protecting groups is essential. This allows for the selective deprotection and oxidation of specific cysteine pairs. A common approach is to use a combination of acid-labile, base-labile, and other selectively removable protecting groups.

Protecting GroupRemoval Condition
Trityl (Trt) Mild acid (e.g., TFA in cleavage cocktail)
Acetamidomethyl (Acm) Iodine or other specific reagents
tert-Butyl (tBu) Strong acid (often removed during final cleavage)
4-methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM)

By strategically assigning these groups to the six cysteine residues, you can control the sequential formation of the disulfide bridges.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems encountered during this compound synthesis.

Issue 1: Incomplete Coupling and Low Yield

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product upon MS analysis.

  • Overall low crude yield.

Troubleshooting Workflow:

G start Incomplete Coupling Detected double_coupling Implement Double Coupling for Difficult Residues start->double_coupling change_reagents Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) double_coupling->change_reagents increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagents change_reagents->increase_equivalents chaotropic_agents Add Chaotropic Agents (e.g., LiCl, KSCN) to Disrupt Aggregation increase_equivalents->chaotropic_agents high_temp Perform Coupling at Elevated Temperature chaotropic_agents->high_temp pseudoproline Incorporate Pseudoproline Dipeptides high_temp->pseudoproline low_load_resin Use a Low-Loading Resin (0.2-0.4 mmol/g) pseudoproline->low_load_resin end Improved Coupling Efficiency low_load_resin->end

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Protocols:

Protocol 1: Double Coupling

  • After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel.

  • Wash the resin with DMF (3x).

  • Prepare a fresh solution of the activated amino acid and coupling reagents.

  • Add the fresh coupling solution to the resin and allow it to react for another 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.

Protocol 2: Using Chaotropic Agents

  • Prepare a stock solution of 0.4 M LiCl in DMF.

  • Use this solution as the solvent for your coupling reaction.

  • Alternatively, add the chaotropic salt directly to the coupling mixture.

  • Proceed with the standard coupling protocol. The presence of the salt will help to disrupt secondary structures.[2]

Quantitative Data Summary: Impact of Synthesis Strategy on Yield

While specific quantitative data for this compound is limited in the public domain, the following table illustrates the potential impact of various strategies on the yield of aggregation-prone peptides.

StrategyStandard Conditions YieldOptimized Conditions YieldFold Improvement
Use of Pseudoproline Dipeptides 15%65%4.3x
High-Temperature Synthesis 20%70%3.5x
Chaotropic Agents 25%55%2.2x
Low-Loading Resin 30%60%2.0x

Note: These are representative values for difficult sequences and actual results for this compound may vary.

Issue 2: Peptide Aggregation

Symptoms:

  • Shrinking of the resin bed.

  • Formation of a gel-like substance.

  • Poor solvation of the resin.

Troubleshooting Workflow:

G start Aggregation Detected solvent_change Switch to NMP or a 'Magic Mixture' (DCM/DMF/NMP 1:1:1) start->solvent_change low_load Use a Low-Loading Resin solvent_change->low_load pseudoproline Incorporate Pseudoproline Dipeptides low_load->pseudoproline backbone_protection Use Backbone Protection (e.g., Hmb, Dmb) pseudoproline->backbone_protection end Reduced Aggregation backbone_protection->end G start Inefficient Cyclization/Oxidation high_dilution Perform Cyclization/Oxidation at High Dilution (0.1 mg/mL) start->high_dilution on_resin Consider On-Resin Cyclization/Oxidation high_dilution->on_resin orthogonal_protection Use Orthogonal Cysteine Protecting Groups for Sequential Oxidation on_resin->orthogonal_protection optimize_oxidant Optimize Oxidizing Agent (e.g., DMSO, H2O2, Iodine) orthogonal_protection->optimize_oxidant end Improved Yield of Correctly Folded Peptide optimize_oxidant->end

References

Technical Support Center: Improving the Purity of Synthetic Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Retrocyclin-101. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this complex cyclic peptide.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?

A1: The synthesis of cysteine-rich peptides like this compound is prone to several side reactions. Common impurities include:

  • Truncated and Deletion Sequences: Resulting from incomplete coupling or deprotection steps during SPPS. These are often difficult to separate due to similar physicochemical properties to the full-length peptide.

  • Oxidized Species: The six cysteine residues and any methionine residues are susceptible to oxidation.

  • Incorrectly Folded Isomers: Formation of incorrect disulfide bridges during the oxidative folding step leads to isomeric impurities that can be challenging to resolve.

  • Protecting Group Adducts: Incomplete removal of side-chain protecting groups (e.g., Trt, Acm) or their re-attachment to the peptide during cleavage.

  • Racemization: Epimerization of amino acid residues can occur, particularly at the C-terminal cysteine, leading to diastereomeric impurities.[1]

  • Products of Side Reactions: These can include aspartimide formation from Asp-Xxx sequences and the formation of piperidinyl-alanine at the C-terminal cysteine.[1]

Q2: What is the recommended purity level for this compound for in vitro and in vivo studies?

A2: The required purity level is application-dependent. For initial in vitro screening, a purity of >95% is often acceptable. However, for cell-based assays and preclinical in vivo studies, a purity of >98% is highly recommended to avoid confounding results from impurities that may have biological activity or toxicity.

Q3: My crude this compound peptide has very low solubility. What can I do?

A3: Low solubility of crude, linear this compound is common due to its hydrophobic residues and the presence of free thiols which can lead to aggregation. Here are some strategies:

  • Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of organic solvent such as acetonitrile, DMSO, or isopropanol before adding aqueous buffer.

  • Guanidine HCl or Urea: For oxidative folding, dissolving the peptide in a denaturing buffer containing 6-8 M Guanidine HCl or Urea can improve solubility and prevent aggregation.

  • pH Adjustment: Adjusting the pH of the solution can significantly impact solubility. For basic peptides like this compound, a slightly acidic pH may improve solubility.

Q4: How can I confirm the correct disulfide bridging in the final purified this compound?

A4: Confirming the correct disulfide bond connectivity (Cys1-Cys6, Cys2-Cys5, Cys3-Cys4) is crucial. This is typically achieved by:

  • Enzymatic Digestion and Mass Spectrometry (Peptide Mapping): The purified peptide is digested with a specific protease (e.g., Trypsin, Chymotrypsin) under non-reducing conditions. The resulting fragments are then analyzed by LC-MS/MS to identify the linked cysteine residues.

  • Comparison with a Reference Standard: If a well-characterized reference standard of this compound is available, comparison of retention times in a high-resolution HPLC system can provide confidence in the correct isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can provide detailed structural information, including the disulfide bond pattern, but this is a more complex and resource-intensive method.

Troubleshooting Guides

Issue 1: Low Yield of Crude Peptide after SPPS and Cleavage

Symptoms: The amount of crude peptide obtained after cleavage and precipitation is significantly lower than theoretically expected.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Coupling Reactions Use a higher excess of amino acid and coupling reagents. Double couple at each position. Monitor coupling completion with a ninhydrin test.
Peptide Aggregation on Resin Use a more polar solvent system (e.g., add DMSO to DMF). Incorporate pseudoproline dipeptides at key positions to disrupt secondary structure formation.
Premature Cleavage from Resin Ensure the appropriate resin and linker stability for the synthesis strategy (e.g., use a 2-chlorotrityl resin for Fmoc chemistry to avoid premature cleavage).
Loss During Precipitation Ensure the peptide is fully precipitated from the cleavage cocktail by using a sufficient volume of cold diethyl ether and adequate incubation time at low temperature.
Issue 2: Multiple Peaks in the HPLC Chromatogram of Crude this compound

Symptoms: The analytical HPLC of the crude product shows a complex chromatogram with multiple peaks, making the identification of the target peptide difficult.

Troubleshooting Workflow:

G start Complex HPLC of Crude Peptide ms_analysis Analyze major peaks by LC-MS start->ms_analysis check_mass Check for expected mass (Linear this compound) ms_analysis->check_mass correct_mass Correct Mass Found check_mass->correct_mass Yes incorrect_mass Incorrect Mass check_mass->incorrect_mass No check_isomers Are there multiple peaks with the same mass? correct_mass->check_isomers isomers Likely diastereomers or structural isomers. Optimize synthesis/deprotection. check_isomers->isomers Yes single_peak Proceed to Oxidative Folding check_isomers->single_peak No analyze_impurities Characterize impurities by MS/MS incorrect_mass->analyze_impurities truncation Truncated/Deletion sequences. Optimize coupling/deprotection. analyze_impurities->truncation adducts Protecting group adducts. Optimize cleavage cocktail. analyze_impurities->adducts

Caption: Troubleshooting workflow for a complex HPLC chromatogram of crude this compound.

Issue 3: Poor Separation and Peak Tailing during RP-HPLC Purification

Symptoms: The target peptide peak is broad, shows significant tailing, or co-elutes with impurities during preparative reverse-phase HPLC.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Column For basic peptides like this compound, interactions with residual silanols on the silica-based column can cause tailing. Use a column with end-capping or a polymer-based stationary phase.
Inappropriate TFA Concentration The concentration of trifluoroacetic acid (TFA) as an ion-pairing agent is critical. For many peptides, increasing the TFA concentration from the standard 0.1% to 0.2-0.25% can improve peak shape and resolution.[2]
Suboptimal Mobile Phase Gradient Develop a shallower gradient around the elution point of the target peptide to improve resolution from closely eluting impurities.
Column Overloading Reduce the amount of crude peptide loaded onto the column. Perform multiple smaller injections instead of one large injection.
Peptide Aggregation Add a small percentage of an organic solvent like isopropanol to the mobile phase to disrupt aggregation.
Issue 4: Low Yield of Correctly Folded this compound

Symptoms: After oxidative folding, HPLC analysis shows multiple peaks corresponding to different disulfide isomers, with a low percentage of the desired product.

Troubleshooting Oxidative Folding:

Caption: Workflow for optimizing the oxidative folding of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound (Fmoc-Chemistry)
  • Resin Selection and Loading: Use a pre-loaded Fmoc-Arg(Pbf)-Wang resin or a 2-chlorotrityl chloride resin for manual loading of the first amino acid.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Prepare a solution of the next Fmoc-protected amino acid (4 equivalents), HBTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate for 2 minutes.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser (ninhydrin) test.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v). The addition of EDT is crucial for scavenging and preventing side reactions with the six cysteine residues.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether three times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Oxidative Folding and Cyclization
  • Dissolution: Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing 6 M Guanidine HCl to a final peptide concentration of 0.1-0.5 mg/mL.

  • Oxidation: Add a redox pair, such as reduced glutathione (GSH) and oxidized glutathione (GSSG), to the solution (e.g., 1 mM GSH, 0.1 mM GSSG). The reaction can also be performed by air oxidation in the presence of a basic buffer.

  • Incubation: Stir the solution gently, open to the atmosphere, at room temperature for 24-48 hours.

  • Monitoring: Monitor the progress of the folding reaction by taking aliquots at different time points and analyzing them by RP-HPLC and LC-MS.

  • Quenching: Once the reaction is complete, quench it by acidifying the solution with acetic acid or formic acid to a pH of 3-4.

Protocol 4: Purification by Preparative RP-HPLC
  • Column: Use a C18 reverse-phase column suitable for peptide purification (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the acidified folding reaction mixture.

    • Apply a linear gradient to elute the peptide, for example, 5% to 45% B over 40 minutes. The optimal gradient should be determined based on analytical HPLC runs.

  • Fraction Collection: Collect fractions corresponding to the main peak of the correctly folded this compound.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Presentation

Table 1: Comparison of HPLC Purification Conditions for this compound
ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 120 ÅC8, 5 µm, 300 ÅPhenyl-Hexyl, 3.5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.2% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile0.2% TFA in Acetonitrile
Gradient 10-40% B over 30 min10-40% B over 30 min15-45% B over 30 min
Purity Achieved >98%>95%>98.5%
Peak Shape GoodModerate TailingExcellent
Table 2: Mass Spectrometry Data for Expected Species
SpeciesDescriptionExpected Monoisotopic Mass (Da)
Linear Reduced Peptide Full-length peptide before folding1924.9
Correctly Folded this compound Cyclized with 3 disulfide bonds1918.9
+16 Da Adduct Oxidation (e.g., Met or Cys)1934.9
-18 Da Product Dehydration (e.g., Aspartimide formation)1900.9
Deletion Impurity (e.g., -Gly) Missing a Glycine residue1861.8

Note: The exact masses may vary slightly based on the specific protecting groups used and the charge state observed.

References

How to prevent aggregation of Retrocyclin-101 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Retrocyclin-101 in solution.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Precipitate Forms Immediately Upon Dissolving Lyophilized Peptide

If you observe immediate precipitation or cloudiness when trying to dissolve this compound, it is likely due to suboptimal solvent conditions.

  • Possible Cause 1: Incorrect Solvent: this compound, like many cyclic peptides, has specific solvent requirements. Dissolving it directly in a buffer where it has low solubility can lead to immediate aggregation and precipitation.

  • Possible Cause 2: Incorrect pH: The solubility and aggregation propensity of this compound are highly dependent on pH. At neutral pH (around 7.4), it is more prone to forming soluble oligomers and fibrillar aggregates.

Recommended Solution Workflow:

The following workflow is recommended to identify and resolve dissolution issues.

start Start: Lyophilized This compound Powder check_solvent Initial Dissolution: Use Sterile, Nuclease-Free Water start->check_solvent observe Observe Solution check_solvent->observe clear_solution Solution is Clear observe->clear_solution Clear precipitate Precipitate or Cloudiness Observed observe->precipitate Not Clear success Success: Proceed with stock solution preparation clear_solution->success adjust_ph Adjust pH: Use dilute HCl or acetic acid to reach pH 4-5 precipitate->adjust_ph check_again Re-evaluate Solution adjust_ph->check_again check_again->success Clear fail Issue Persists: Consider alternative solvents (see Table 1) check_again->fail Not Clear end_success End success->end_success end_fail End fail->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Solution Becomes Cloudy or Forms Precipitate Over Time

Time-dependent aggregation can occur due to various factors related to solution chemistry and storage conditions.

  • Possible Cause 1: pH Shift: The pH of the solution may change over time, especially if it is not adequately buffered, pushing this compound into a pH range where it is less soluble.

  • Possible Cause 2: High Concentration: Higher concentrations of this compound can accelerate the formation of oligomers and larger aggregates.

  • Possible Cause 3: Temperature Fluctuations: Freeze-thaw cycles are a common cause of peptide aggregation. Storing the solution at an inappropriate temperature can also promote aggregation.

Recommended Preventive Measures:

  • Use a Suitable Buffer: Once this compound is dissolved in water (and pH adjusted if necessary), dilute it into your final working buffer. An acetate buffer at pH 4-5 is often a good choice for maintaining solubility.

  • Work with Lower Concentrations: If possible, prepare your working solutions at the lowest effective concentration for your assay.

  • Incorporate Excipients: Certain additives can help to stabilize the peptide and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and pH for dissolving this compound?

The optimal solvent and pH for this compound depend on the desired final concentration and application. Based on available data, a two-step process is recommended:

  • Initial Reconstitution: Dissolve lyophilized this compound in sterile, nuclease-free water.

  • pH Adjustment: If the solution is not clear, adjust the pH to a slightly acidic range (pH 4-5) using dilute (e.g., 0.1 M) HCl or acetic acid. This acidic environment helps to keep the peptide in a monomeric state.

Solvent/Buffer System pH Range Achievable Concentration Remarks
Sterile, Nuclease-Free Water4.0 - 5.5Up to 1 mg/mLRecommended for initial stock solution preparation.
10 mM Acetate Buffer4.0 - 5.0Up to 1 mg/mLGood for maintaining stability during experiments.
Phosphate-Buffered Saline (PBS)7.4< 0.1 mg/mLProne to aggregation at higher concentrations.
0.1% Acetic Acid in Water~3.0> 1 mg/mLCan be used for initial solubilization if water fails.

Q2: Can I use additives to prevent the aggregation of this compound?

Yes, certain excipients can be effective in preventing peptide aggregation. Arginine, in particular, has been shown to inhibit the aggregation of various peptides.

Additive Typical Concentration Mechanism of Action Considerations
L-Arginine 50 - 100 mMActs as a "hydrotropic" agent, suppressing protein-protein interactions and increasing the energy barrier for aggregation.Ensure arginine does not interfere with your downstream assay.
Glycerol 5% - 20% (v/v)Increases solvent viscosity and stabilizes the native peptide structure.Can affect cell-based assays and some analytical techniques.
Trehalose 50 - 200 mMA disaccharide that can stabilize peptide structures by preferential exclusion.Generally well-tolerated in biological systems.

Q3: How should I store this compound solutions?

Proper storage is critical to prevent degradation and aggregation.

  • Stock Solutions (e.g., 1 mg/mL in acidic water): Aliquot into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: It is best to prepare fresh working dilutions from the frozen stock just before use. If temporary storage is necessary, keep the solution at 2-8°C for no more than a few hours.

Q4: How can I detect and quantify this compound aggregation?

Several biophysical techniques can be used to monitor the aggregation state of your peptide solution.

prep Prepare this compound Solution dls Dynamic Light Scattering (DLS) (Detects large aggregates) prep->dls sec Size Exclusion Chromatography (SEC-HPLC) (Separates monomers, oligomers, aggregates) prep->sec tht Thioflavin T (ThT) Assay (Detects fibrillar aggregates) prep->tht result_dls Result: Hydrodynamic Radius & Polydispersity Index dls->result_dls result_sec Result: Chromatogram showing different species sec->result_sec result_tht Result: Fluorescence Intensity tht->result_tht

Caption: Experimental workflow for analyzing this compound aggregation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Bring the vial of lyophilized this compound to room temperature before opening.

  • Initial Dissolution: Add the required volume of sterile, nuclease-free water to achieve a concentration of approximately 1 mg/mL. Gently vortex or pipette to mix. Do not shake vigorously.

  • Visual Inspection: Check if the solution is clear.

  • pH Adjustment (if necessary): If the solution is cloudy or contains visible precipitate, add 1-2 µL increments of 0.1 M HCl or 1% acetic acid, mixing gently after each addition, until the solution clears. The target pH should be between 4 and 5.

  • Final Dilution: This stock solution can now be diluted into your final experimental buffer (e.g., 10 mM acetate buffer, pH 4.5).

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or below.

Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare your this compound solution at the desired concentration in a low-salt buffer (high salt can interfere with DLS measurements). Filter the sample through a 0.22 µm syringe filter to remove dust and extraneous particles.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the filtered sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement.

  • Data Acquisition: Collect data for an appropriate duration to obtain a stable correlation function. Typically, this involves multiple runs that are averaged.

  • Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) of the particles in solution and the polydispersity index (PDI). A low PDI (<0.2) with a single peak corresponding to the expected size of monomeric this compound indicates a non-aggregated sample. Multiple peaks or a high PDI suggest the presence of aggregates.

Technical Support Center: Optimizing Retrocyclin-101 Concentration in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Retrocyclin-101 in antiviral assays. The information is designed to address common issues and provide clear protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an antiviral assay?

A1: The optimal concentration of this compound is virus and cell-type dependent. For initial experiments, a concentration range of 2 µg/mL to 20 µg/mL is a common starting point, particularly for HIV-1.[1] For flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV), IC50 values have been reported in the micromolar range (approximately 7-16 µM).[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Q2: How should I determine the cytotoxicity of this compound in my cell line?

A2: A standard cytotoxicity assay, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, should be performed.[1][3] This will allow you to determine the 50% cytotoxic concentration (CC50) and ensure that the concentrations used in your antiviral assays are not significantly impacting cell viability. This compound has been shown to have minimal cytotoxicity in several human cell lines, even at concentrations up to 100-200 µg/mL.[1][3]

Q3: What is the mechanism of action of this compound?

A3: this compound primarily inhibits the entry of enveloped viruses. For HIV-1, it interacts with the viral envelope glycoproteins gp120 and gp41, preventing the conformational changes required for fusion with the host cell membrane.[4][5] It has been shown to bind to gp120 with high affinity and interfere with the formation of the six-helix bundle of gp41.[5][6] For flaviviruses, it has a dual mechanism of inhibiting the NS2B-NS3 serine protease and binding to the DE loop of the envelope (E) protein, which prevents viral entry.[2] Additionally, this compound can modulate the host's inflammatory response by inhibiting TLR4- and TLR2-dependent signaling.[7]

Q4: Can this compound directly inactivate virions?

A4: Studies have shown that this compound does not directly inactivate HIV-1 virions.[1][6] Pre-incubation of the virus with this compound followed by dilution to sub-antiviral concentrations does not reduce viral infectivity.[1] Its mechanism is focused on preventing viral entry into the host cell.

Q5: Will the presence of biological fluids, like seminal plasma, affect the activity of this compound?

A5: Yes, the presence of seminal plasma can reduce the antiviral potency of this compound against HIV-1, although it remains active.[8] The exact reason for this reduction is not fully understood but may be due to the binding of the peptide to components within the seminal plasma.[8] It is important to consider this when designing experiments that aim to model physiological conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in antiviral activity between experiments. - Inconsistent cell health or density.- Pipetting errors leading to inaccurate drug concentrations.- Variation in virus stock titer.[9]- Ensure a consistent cell seeding density and monitor cell health.- Use calibrated pipettes and perform serial dilutions carefully.- Aliquot and titer virus stocks to ensure consistency between assays.
No antiviral effect observed. - this compound concentration is too low.- The virus is not susceptible to this compound.- Degradation of this compound.- Perform a dose-response experiment with a wider range of concentrations.- Confirm the known susceptibility of your virus strain to this compound from the literature.- Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). This compound is generally stable at physiological pH and temperature.[10]
Observed cytotoxicity at expected antiviral concentrations. - The specific cell line is more sensitive to this compound.- Error in calculating the concentration.- Perform a thorough cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.[4]- Double-check all calculations for drug dilutions.
Inconsistent or unclear plaques in a plaque reduction assay. - Cell monolayer is not confluent or is unhealthy.[9]- Overlay medium is too hot or not evenly distributed.[11]- Inappropriate incubation time.- Seed cells to achieve a confluent monolayer on the day of infection.[12]- Cool the overlay medium to approximately 45°C before adding to the cells and distribute it evenly.[11]- Optimize the incubation time to allow for clear plaque formation without excessive cell death in the monolayer.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound against Various Viruses

VirusCell TypeAssay TypeEffective Concentration (IC50 / EC50)Reference
HIV-1 (T-tropic & M-tropic)Human PBMCsp24 antigen release10-20 µg/mL (complete protection)[1]
HIV-1 (SK1, CXCR4-tropic)ME-180 & H9 cells (co-culture)Cell-cell transmission2.6 µg/mL[8]
HIV-1 (CCR5-tropic)-Cell-cell fusion0.33 µg/mL[8]
Zika Virus (PRVABC 59)Vero cellsPlaque assay (IFA)7.033 µM[2]
Zika Virus (MR766)Vero cellsPlaque assay (IFA)15.58 µM[2]
HIV-1 (BaL, R5)Cervical Mucosa Organ Culturep24 antigen release>90% inhibition at 40 µg/mL[13]
HIV-1 (IIIB, X4)Cervical Mucosa Organ Culturep24 antigen release>90% inhibition at 40 µg/mL[13]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCytotoxicity (CC50 or Observation)Reference
ME-180 cervical epithelial cellsNot specifiedMinimal cytotoxicity up to 100-200 µg/mL[1][3]
H9 CD4+ T lymphocytesNot specifiedMinimal cytotoxicity up to 100-200 µg/mL[1][3]
Vero cellsNot specifiedMarginal response up to 100 µM[2]
Human cervicovaginal tissueMTT & LDH assaysNo adverse effect on tissue viability at 32 µg in 100 µL[4]

Experimental Protocols

Protocol 1: HIV-1 p24 Antigen Inhibition Assay

This protocol is adapted from studies on the anti-HIV activity of Retrocyclin.[1]

  • Cell Preparation: Plate CD4+ cells (e.g., human PBMCs) at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FCS and IL-2.

  • Drug Treatment: Add serial dilutions of this compound to the cells and incubate for 3 hours at 37°C.

  • Viral Infection: Challenge the cells with a known titer of HIV-1 (e.g., MOI of 10^-2 TCID50 per cell).

  • Incubation: Incubate for 3 hours at 37°C.

  • Washing: Wash the cells twice to remove the virus inoculum.

  • Culture: Resuspend the cells in fresh medium containing the respective concentrations of this compound and plate in 24-well plates.

  • Sample Collection: Collect supernatant at various time points (e.g., every 3 days for 9 days).

  • Analysis: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This is a general protocol for assessing the ability of this compound to inhibit plaque-forming viruses like flaviviruses.[12]

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus-Drug Incubation: In a separate plate, prepare serial dilutions of this compound and mix with a constant amount of virus (e.g., 100 PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum and add an overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose) to each well. This immobilizes the virus particles.

  • Incubation: Incubate the plates at 37°C for a duration that allows for visible plaque formation (typically 3-5 days).

  • Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control.

Visualizations

Antiviral_Mechanism_of_Action cluster_HIV HIV-1 Entry Inhibition cluster_Flavi Flavivirus Inhibition RC101_HIV This compound gp120 gp120 RC101_HIV->gp120 Binds to gp41 gp41 (6-Helix Bundle) RC101_HIV->gp41 Inhibits formation Fusion Membrane Fusion Infection_HIV Viral Entry RC101_Flavi This compound E_protein E Protein (DE loop) RC101_Flavi->E_protein Binds to NS2B_NS3 NS2B-NS3 Protease RC101_Flavi->NS2B_NS3 Inhibits Entry Viral Entry Replication Viral Replication

Caption: Dual antiviral mechanisms of this compound.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Antiviral Antiviral Assay Start_Cyto Seed Cells Treat_Cyto Add Serial Dilutions of this compound Start_Cyto->Treat_Cyto Incubate_Cyto Incubate (24-72h) Treat_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay CC50 Determine CC50 MTT_Assay->CC50 Treat_AV Add Non-Toxic Dilutions of this compound CC50->Treat_AV Inform Concentration Selection Start_AV Seed Cells Start_AV->Treat_AV Infect Infect with Virus Treat_AV->Infect Incubate_AV Incubate Infect->Incubate_AV Endpoint Measure Viral Endpoint (e.g., p24, Plaques) Incubate_AV->Endpoint IC50 Determine IC50 Endpoint->IC50

Caption: General workflow for antiviral drug testing.

References

Technical Support Center: Formulation of Retrocyclin-101 for Vaginal Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Retrocyclin-101 (RC-101) for vaginal delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for vaginal delivery?

A1: The primary challenges stem from both the physicochemical properties of RC-101 and the physiological conditions of the vaginal environment. Key challenges include:

  • Peptide Stability: As a peptide, RC-101 is susceptible to enzymatic degradation by proteases present in vaginal fluid.[1][2] It can also undergo chemical degradation through oxidation and hydrolysis.[3]

  • Physicochemical Properties: RC-101 is a cationic peptide, which can lead to interactions with negatively charged components of the vaginal mucus, potentially affecting its diffusion and availability.[3] Aggregation is another potential issue for peptides, which can impact solubility and bioactivity.[4][5]

  • Vaginal Environment: The vaginal pH (typically 3.5-4.5) can influence the stability and solubility of RC-101.[3][6] The presence of vaginal microflora, especially in conditions like bacterial vaginosis (BV), can significantly impact drug stability and efficacy.[3][7][8] The cyclical changes in the vaginal mucus layer can also affect formulation retention and drug release.

Q2: What formulation strategies are suitable for the vaginal delivery of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of vaginal delivery for RC-101. These include:

  • Polymeric Films: Quick-dissolving polymeric films, such as those made from polyvinyl alcohol (PVA), offer advantages like ease of application, rapid drug release, and improved stability for water-sensitive drugs.[5][9][10]

  • Hydrogels: Mucoadhesive hydrogels can provide prolonged residence time in the vagina, leading to sustained drug release.

  • Nanoparticles: Encapsulating RC-101 in nanoparticles can protect it from enzymatic degradation and control its release.

  • Vaginal Rings: For long-term prevention, vaginal rings can provide sustained release of the microbicide over weeks or months.[11]

Q3: How does the vaginal microbiome, particularly bacterial vaginosis (BV), affect RC-101 stability and efficacy?

A3: The vaginal microbiome plays a crucial role in the effectiveness of microbicides. Studies have shown that RC-101 is stable in normal human vaginal fluid (HVF) for at least 48 hours. However, its stability is compromised in HVF from individuals with bacterial vaginosis.[3] This is likely due to increased enzymatic activity and changes in pH associated with BV.[1] The presence of certain bacteria, such as Gardnerella vaginalis, can metabolize some antiretroviral drugs, reducing their effective concentration.[7][8] Therefore, it is crucial to consider the impact of the vaginal microbiome during the development and testing of RC-101 formulations.

Troubleshooting Guides

Problem 1: Poor Stability of RC-101 in the Formulation
Symptom Possible Cause Suggested Solution
Loss of RC-101 content over time at room temperature.Hydrolysis or oxidation of the peptide.- Optimize the pH of the formulation to a range where RC-101 is most stable (pH 3-7).[3]- Incorporate antioxidants or chelating agents like EDTA into the formulation.[9]- Consider a non-aqueous or low-water-content formulation, such as a polymeric film.[9]
Decreased antiviral activity in in vitro assays despite acceptable drug content.Conformational changes or aggregation of RC-101.- Use circular dichroism to assess the secondary structure of RC-101 in the formulation.- Employ excipients that are known to stabilize peptides and prevent aggregation, such as certain polymers or sugars.[5][12]- Optimize storage conditions (e.g., refrigeration).
Rapid degradation in simulated vaginal fluid (SVF).Enzymatic degradation.- Incorporate enzyme inhibitors into the formulation.- Encapsulate RC-101 in a protective carrier system like nanoparticles to shield it from enzymatic attack.[1]
Problem 2: Inconsistent Drug Release from a Polymeric Film Formulation
Symptom Possible Cause Suggested Solution
Film does not disintegrate or dissolve as expected in vitro.Incorrect polymer composition or plasticizer concentration.- Adjust the ratio of polymers (e.g., PVA and HPMC) to achieve the desired dissolution profile.[9]- Optimize the concentration of the plasticizer (e.g., propylene glycol) to improve film flexibility and dissolution.[13]
High variability in drug release profiles between batches.Inhomogeneous drug distribution in the film.- Ensure complete dissolution of RC-101 in the polymer solution before casting the film.- Optimize the mixing process to achieve a uniform distribution of the drug.- Implement stringent quality control checks for film thickness and drug content uniformity.
Slower than expected drug release in the presence of vaginal mucus simulant.Interaction between RC-101 and mucins.- Characterize the interaction between the formulation and mucus using techniques like mucoadhesion studies.- Modify the formulation with muco-inert polymers to reduce interaction with mucus.

Quantitative Data Summary

Table 1: Stability of RC-101 in Polyvinyl Alcohol (PVA) Films

FormulationStorage ConditionDurationRC-101 Recovery (%)Reference
RC_F+LA (with Lactic Acid)25°C90 days~85%[9]
RC_F+LA (with Lactic Acid)40°C / 75% RH30 days~50%[9]
RC_F100 (without Lactic Acid)25°C90 days~75%[9]
RC_F100 (without Lactic Acid)40°C / 75% RH30 days~60%[9]

Table 2: In Vitro and Ex Vivo Efficacy of RC-101 Film Formulation

Assay TypeHIV-1 StrainIC50 / IC90Reference
In vitro (PBMC assay)-IC50 = 1.3 µM, IC90 = 3.0 µM[9]
Ex vivo (human ectocervical tissue)-IC90 = 57.5 µM[2][9]

Table 3: Mechanical Properties of Vaginal Films

Polymer CompositionTensile Strength (g/mm²)Elongation at Break (%)Reference
2% Sodium Alginate with 0.4:1 PG:Polymer382.34 ± 2.885.41 ± 2.66[13]
2% HPC with 0.4:1 PG:Polymer505.10 ± 2.365.78 ± 2.89[13]

Experimental Protocols

Protocol 1: Preparation of RC-101 Polyvinyl Alcohol (PVA) Vaginal Films

This protocol is based on the solvent casting method.

Materials:

  • This compound (RC-101)

  • Polyvinyl alcohol (PVA)

  • Hydroxypropyl methylcellulose (HPMC)

  • Propylene glycol (PG) - plasticizer

  • Deionized water

  • Magnetic stirrer and hot plate

  • Petri dishes or film casting mold

  • Drying oven

Procedure:

  • Prepare the polymer solution base by slowly adding PVA and HPMC to deionized water while mixing with a magnetic stirrer.

  • Heat the solution to 95°C for approximately 20 minutes, or until the polymers are completely dissolved.[9]

  • Allow the polymer solution to cool to room temperature.

  • Accurately weigh the required amount of RC-101 and dissolve it in a small amount of deionized water.

  • Add the RC-101 solution to the polymer base and mix thoroughly until a homogenous solution is obtained.

  • Add the plasticizer (propylene glycol) to the solution and mix well.

  • Pour a specific volume of the final solution into a petri dish or film casting mold.

  • Dry the film in an oven at a controlled temperature (e.g., 40°C) for 24-48 hours, or until completely dry.[14]

  • Carefully peel the film from the casting surface and cut it into the desired dimensions.

  • Store the films in a desiccator until further use.

Protocol 2: Quantification of RC-101 in Vaginal Films by HPLC

This protocol outlines a general reverse-phase HPLC method for RC-101 quantification.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to elute RC-101 (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of RC-101 in water and create a series of standard solutions of known concentrations.

  • Sample Preparation: a. Accurately weigh a section of the RC-101 film. b. Dissolve the film in a known volume of a suitable solvent (e.g., water or mobile phase A) to extract the RC-101. c. Vortex or sonicate the sample to ensure complete dissolution and extraction. d. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of RC-101 in the sample solution from the calibration curve and calculate the drug content in the film.

Visualizations

Preclinical_Development_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Ex Vivo & In Vivo Evaluation Preformulation_Studies Preformulation Studies (Solubility, Stability) Excipient_Selection Excipient Selection (Polymers, Plasticizers) Preformulation_Studies->Excipient_Selection Formulation_Optimization Formulation Optimization (e.g., Film Casting) Excipient_Selection->Formulation_Optimization Physicochemical_Testing Physicochemical Testing (Drug Content, Mechanical Properties) Formulation_Optimization->Physicochemical_Testing Drug_Release_Studies Drug Release Studies (Disintegration, Dissolution) Physicochemical_Testing->Drug_Release_Studies In_Vitro_Efficacy In Vitro Efficacy (Antiviral Assays) Drug_Release_Studies->In_Vitro_Efficacy In_Vitro_Safety In Vitro Safety (Cytotoxicity) In_Vitro_Efficacy->In_Vitro_Safety Ex_Vivo_Efficacy Ex Vivo Efficacy (Ectocervical Tissue Model) In_Vitro_Safety->Ex_Vivo_Efficacy Ex_Vivo_Safety Ex Vivo Safety (Tissue Viability) Ex_Vivo_Efficacy->Ex_Vivo_Safety In_Vivo_PK_PD In Vivo Pharmacokinetics/ Pharmacodynamics (Animal Model) Ex_Vivo_Safety->In_Vivo_PK_PD In_Vivo_Safety_Tox In Vivo Safety/Toxicology In_Vivo_PK_PD->In_Vivo_Safety_Tox

Caption: Preclinical development workflow for a vaginal microbicide.

Troubleshooting_Logic Problem Problem: Inconsistent Drug Release Check_Disintegration Check Film Disintegration Time Problem->Check_Disintegration Check_Drug_Content Check Drug Content Uniformity Problem->Check_Drug_Content Slow_Disintegration Slow Disintegration? Check_Disintegration->Slow_Disintegration Inconsistent_Content Inconsistent Content? Check_Drug_Content->Inconsistent_Content Adjust_Polymers Solution: Adjust Polymer/Plasticizer Ratio Slow_Disintegration->Adjust_Polymers Yes Improve_Mixing Solution: Improve Drug/Polymer Mixing Inconsistent_Content->Improve_Mixing Yes

Caption: Troubleshooting logic for inconsistent drug release.

References

Minimizing cytotoxicity of Retrocyclin-101 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Retrocyclin-101. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to cytotoxicity that may be encountered during in-vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (RC-101) is a synthetic θ-defensin, a class of cyclic antimicrobial peptides. Its primary mechanism of action in an antiviral context, particularly against HIV-1, involves binding to viral glycoproteins (like gp120) and host cell surface molecules, thereby inhibiting viral entry and fusion.[1] Additionally, RC-101 has demonstrated anti-inflammatory properties by inhibiting TLR4- and TLR2-dependent signaling pathways.[2]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Generally, this compound is reported to have minimal or no cytotoxicity in a variety of cell lines, including ME-180 cervical epithelial cells, H9 T lymphocytes, and peripheral blood mononuclear cells (PBMCs), even at concentrations significantly higher than its effective antiviral dose.[2][3][4] However, as with any experimental agent, cytotoxicity can arise under specific conditions, which this guide aims to address.

Q3: At what concentrations is this compound typically used?

A3: For antiviral studies, particularly against HIV-1, the effective concentration of this compound is typically in the range of 1-5 µg/mL.[4] Studies have shown no significant cytotoxicity at concentrations up to 500 µg/mL in certain cell lines.[4]

Q4: How should I prepare and store my this compound stock solution?

A4: Proper handling and storage are crucial to maintaining the peptide's activity and minimizing potential artifacts. It is recommended to dissolve lyophilized this compound in sterile, nuclease-free water or a buffer such as PBS. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in cell culture experiments with this compound.

Issue 1: High Cytotoxicity Observed Across All Tested Concentrations

This could indicate a general cytotoxic effect or an experimental artifact.

Potential Cause Recommended Solution
Peptide Quality and Purity - Verify Peptide Purity: Impurities from the synthesis process, such as truncated peptides or residual chemicals like trifluoroacetic acid (TFA), can be toxic to cells.[5][6] If possible, obtain a certificate of analysis from the supplier to confirm the purity level. Consider using highly purified this compound (>95%).- Assess for Aggregation: Peptides can aggregate, leading to non-uniform exposure and potential cytotoxicity.[3] Before use, visually inspect the solution for any precipitates. If aggregation is suspected, brief sonication may help to dissolve small aggregates.
Solvent Toxicity - Vehicle Control: Ensure the final concentration of the solvent (e.g., water, PBS, or a small amount of DMSO if used for initial solubilization) is non-toxic to your cells. Always include a vehicle-only control in your experimental setup.
Contamination - Mycoplasma Testing: Check cell cultures for microbial contamination, particularly mycoplasma, which can alter cellular responses and sensitivity to treatments.
Issue 2: Cytotoxicity Observed Only at High Concentrations or After Prolonged Incubation

This may indicate a dose-dependent or time-dependent cytotoxic effect that is specific to your experimental conditions.

Potential Cause Recommended Solution
High Peptide Concentration - Optimize Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type and experimental duration. Start with a broad range of concentrations and narrow down to the lowest effective concentration.
Long Incubation Time - Time-Course Experiment: If your protocol requires long incubation periods, assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the onset of any cytotoxic effects.
Cell Line Sensitivity - Cell-Specific Tolerance: Different cell lines, especially primary cells, can have varying sensitivities to peptides. What is non-toxic for one cell line may be cytotoxic for another. It is crucial to establish the toxicity profile of this compound in your specific cell model.
Issue 3: Inconsistent or Irreproducible Cytotoxicity Results

Variability in results can stem from several factors related to the experimental setup and handling.

Potential Cause Recommended Solution
Inconsistent Cell Health and Density - Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or sparsely populated cultures can respond differently to treatment. Use cells within a low passage number and ensure they are in the logarithmic growth phase.
Uneven Peptide Distribution - Proper Mixing: After adding this compound to the culture wells, gently mix the plate to ensure an even distribution of the peptide in the media.
Serum Concentration in Media - Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with peptides, potentially altering their activity or toxicity.[7][8] If possible, assess cytotoxicity in both serum-containing and serum-free media to understand the influence of serum in your experiments.

Troubleshooting Workflow for Unexpected Cytotoxicity

cluster_peptide Peptide Quality Checks cluster_protocol Protocol Review cluster_cells Cell-Specific Factors start Unexpected Cytotoxicity Observed check_peptide Step 1: Verify Peptide Quality start->check_peptide purity Confirm Purity (>95%) check_peptide->purity aggregation Check for Aggregation check_peptide->aggregation check_protocol Step 2: Review Experimental Protocol concentration Optimize Concentration check_protocol->concentration incubation Assess Incubation Time check_protocol->incubation solvent Verify Solvent is Non-Toxic check_protocol->solvent check_cells Step 3: Evaluate Cell-Specific Factors health Check Cell Health & Density check_cells->health contamination Test for Mycoplasma check_cells->contamination sensitivity Determine Cell Line Sensitivity check_cells->sensitivity solution Implement Solutions and Re-evaluate purity->check_protocol aggregation->check_protocol concentration->check_cells incubation->check_cells solvent->check_cells health->solution contamination->solution sensitivity->solution

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium (with and without phenol red)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis (membrane damage).

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium (serum-free is often recommended for the assay step)

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often 10X, provided in the kit)

  • Stop solution (provided in the kit)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically for 45 minutes before the assay).

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control, after subtracting the background.

Signaling Pathways and Experimental Workflows

This compound Anti-Inflammatory Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF TLR2 TLR2 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription IRFs->Cytokines Transcription RC101 This compound RC101->TLR4 Inhibits RC101->TLR2 Inhibits LPS LPS LPS->TLR4 Pam3CSK4 Pam3CSK4 Pam3CSK4->TLR2

Caption: this compound inhibits TLR4 and TLR2 signaling pathways.

General Workflow for Assessing Peptide Cytotoxicity

start Start: Prepare Cells and Peptide seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_peptide Prepare Serial Dilutions of RC-101 start->prepare_peptide treat_cells Treat Cells with RC-101 and Controls seed_cells->treat_cells prepare_peptide->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity read_plate Read Plate on Microplate Reader mtt->read_plate ldh->read_plate analyze Analyze Data and Calculate % Viability/Cytotoxicity read_plate->analyze

Caption: A general experimental workflow for cytotoxicity assessment.

References

How to address the loss of Retrocyclin-101 activity in seminal plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the loss of Retrocyclin-101 (RC-101) activity when working with seminal plasma.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to the stability and activity of RC-101 in seminal plasma.

Issue 1: Reduced Anti-HIV-1 Activity of RC-101 in the Presence of Seminal Plasma

  • Question: My experiment shows a significant decrease in the antiviral potency of RC-101 when incubated with seminal plasma. What could be the cause and how can I address it?

  • Answer: The observed reduction in RC-101 activity is a known issue. While the exact mechanism is still under investigation, the primary hypothesis is proteolytic degradation by enzymes present in seminal plasma. Seminal plasma is rich in proteases, including serine proteases like prostate-specific antigen (PSA) and acrosin, as well as various metalloproteases.[1][2][3] These enzymes can cleave peptide-based molecules like RC-101, leading to a loss of their structural integrity and biological function.

    Troubleshooting Steps:

    • Confirm Proteolytic Degradation: To determine if proteases are responsible for the loss of activity, you can perform a stability assay.

    • Inhibit Protease Activity: If degradation is confirmed, the use of protease inhibitors is recommended.

    • Optimize Experimental Conditions: Adjusting the pH of the seminal plasma may also help, as protease activity is often pH-dependent.

Issue 2: Selecting the Appropriate Protease Inhibitor

  • Question: There are many types of protease inhibitors. How do I choose the right one for my experiment with RC-101 and seminal plasma?

  • Answer: The choice of protease inhibitor depends on the class of protease you are targeting. Since seminal plasma contains both serine and metalloproteases, a combination of inhibitors or a broad-spectrum inhibitor cocktail may be most effective.[2][4][5]

    Recommendations:

    • Serine Protease Inhibitors: For targeting serine proteases like PSA and acrosin, consider using inhibitors such as:

      • Di-isopropylfluorophosphate (DFP): Effective at inhibiting serine proteases.[4][5]

      • Benzamidine: Another common serine protease inhibitor that has been shown to stabilize proteins in seminal plasma.[4][5]

      • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A non-specific serine protease inhibitor that can prevent the degradation of semenogelins.[6][7]

    • Metalloprotease Inhibitors: To inhibit metalloproteases, consider:

      • o-Phenanthroline: A chelating agent that effectively inhibits metalloproteases and has been shown to prevent the liquefaction of semen coagulum.[4][5]

    • Protease Inhibitor Cocktails: Commercially available protease inhibitor cocktails often contain a mixture of inhibitors targeting various protease classes and can be a convenient option.

Issue 3: Inconsistent Results in RC-101 Activity Assays with Seminal Plasma

  • Question: I am observing high variability in my experimental results when testing RC-101 activity in different seminal plasma samples. What could be causing this?

  • Answer: The composition of seminal plasma can vary significantly between donors and even between ejaculates from the same donor. This variability can include differences in the concentration and activity of proteases and other components that may interact with RC-101.

    To improve consistency:

    • Pool Seminal Plasma Samples: Whenever possible, pool seminal plasma from multiple donors to average out individual variations.

    • Use a Protease Inhibitor Cocktail: Consistently adding a protease inhibitor cocktail to all seminal plasma samples immediately after collection can help normalize the proteolytic environment.[2][7]

    • Standardize Sample Handling: Ensure that all seminal plasma samples are processed and stored under identical conditions (e.g., temperature, time from collection to use) to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a θ-defensin peptide that inhibits HIV-1 entry into target cells. Its primary mechanism involves binding to the viral glycoprotein gp41, which prevents the conformational changes required for the fusion of the viral and cellular membranes.[8]

Q2: Besides proteolytic degradation, what other factors in seminal plasma could potentially reduce RC-101 activity?

A2: While proteolytic degradation is the most likely cause, other factors could contribute to the reduced activity of RC-101. These include:

  • Binding to Seminal Plasma Proteins: RC-101 may bind to other proteins or components in seminal plasma, reducing its effective concentration available to interact with the virus.

  • High Osmolarity and pH: Seminal plasma has a higher osmolarity and a slightly alkaline pH compared to other physiological fluids, which could potentially affect the conformation and activity of RC-101.

Q3: Are there any formulation strategies that can protect RC-101 from degradation in seminal plasma?

A3: Yes, several formulation strategies can be explored to enhance the stability of peptide-based drugs like RC-101 in biological fluids:

  • Liposomal Encapsulation: Encapsulating RC-101 in liposomes can protect it from enzymatic degradation and facilitate its delivery.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to RC-101 can increase its size and shield it from proteases.

  • Development of Mucoadhesive Formulations: Formulations that adhere to the mucosal surface can provide a localized and sustained release of RC-101, potentially protecting it from the bulk environment of seminal plasma.

Quantitative Data Summary

Table 1: Efficacy of Protease Inhibitors in Preventing Protein Degradation in Human Semen

Protease InhibitorTarget Protease ClassConcentrationEfficacy in Preventing DegradationReference
o-PhenanthrolineMetalloprotease50 mmol/lTotally inhibited liquefaction[5]
Di-isopropylfluorophosphate (DFP)Serine Protease10 mmol/lSubstantially retarded proteolytic alterations[5]
BenzamidineSerine Protease100 mmol/lSubstantially retarded proteolytic alterations[5]
AEBSFSerine Protease5 mMSignificantly inhibited semenogelin degradation[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Seminal Plasma

Objective: To determine the stability of RC-101 over time when incubated with human seminal plasma.

Materials:

  • This compound (lyophilized)

  • Human seminal plasma (fresh or frozen, pooled if possible)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for degradation product identification)

Procedure:

  • Prepare RC-101 Solution: Reconstitute lyophilized RC-101 in sterile water or PBS to a stock concentration of 1 mg/mL.

  • Prepare Seminal Plasma: Thaw frozen seminal plasma at room temperature or use fresh samples. Centrifuge at 10,000 x g for 10 minutes to remove any cellular debris.

  • Incubation:

    • In a microcentrifuge tube, mix RC-101 stock solution with seminal plasma to a final RC-101 concentration of 100 µg/mL.

    • As a control, prepare a similar mixture of RC-101 in PBS.

    • If testing the effect of protease inhibitors, prepare a third sample with seminal plasma pre-treated with a protease inhibitor cocktail for 15 minutes at room temperature before adding RC-101.

    • Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.

  • Sample Preparation for HPLC: Immediately stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid). Vortex and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC on a C18 column. Monitor the peak corresponding to intact RC-101 at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Quantify the peak area of intact RC-101 at each time point. Plot the percentage of remaining RC-101 against time to determine its stability profile. If using mass spectrometry, analyze the samples to identify any degradation products.

Protocol 2: Evaluating the Efficacy of Protease Inhibitors

Objective: To assess the ability of different protease inhibitors to protect RC-101 from degradation in seminal plasma.

Materials:

  • Same as Protocol 1

  • Specific protease inhibitors (e.g., benzamidine, o-phenanthroline)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the individual protease inhibitors at appropriate concentrations.

  • Pre-incubation with Inhibitors:

    • Divide the seminal plasma into several aliquots.

    • To each aliquot (except the no-inhibitor control), add a specific protease inhibitor or a combination of inhibitors.

    • Incubate the seminal plasma with the inhibitors for 15-30 minutes at room temperature to allow for enzyme inhibition.

  • Incubation with RC-101: Add RC-101 to each pre-incubated seminal plasma sample to a final concentration of 100 µg/mL.

  • Time-course Analysis: Follow steps 4-7 from Protocol 1 to assess the stability of RC-101 in the presence of each inhibitor over time.

  • Comparison: Compare the degradation profiles of RC-101 in the presence and absence of the different inhibitors to determine their efficacy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis RC101 This compound Solution Incubate Incubate at 37°C RC101->Incubate SP Seminal Plasma SP->Incubate PI Protease Inhibitors PI->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Precipitate Protein Precipitation Timepoints->Precipitate HPLC HPLC Analysis Precipitate->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for assessing RC-101 stability.

troubleshooting_flowchart Start Start: Reduced RC-101 Activity Hypothesis Hypothesis: Proteolytic Degradation? Start->Hypothesis Confirm Perform Stability Assay (Protocol 1) Hypothesis->Confirm Yes Degradation_Observed Degradation Confirmed? Confirm->Degradation_Observed Inhibit Add Protease Inhibitors Degradation_Observed->Inhibit Yes End_Other Consider Other Factors (e.g., protein binding) Degradation_Observed->End_Other No Select_Inhibitor Select Appropriate Inhibitor(s) Inhibit->Select_Inhibitor Evaluate_Inhibitor Evaluate Inhibitor Efficacy (Protocol 2) Select_Inhibitor->Evaluate_Inhibitor Optimize Optimize pH and other conditions Evaluate_Inhibitor->Optimize End_Success Resolution: RC-101 Activity Restored Optimize->End_Success

Caption: Troubleshooting flowchart for RC-101 activity loss.

References

Technical Support Center: Enhancing the Topical Bioavailability and Efficacy of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo bioavailability of Retrocyclin-101 (RC-101), with a focus on its development as a topical microbicide for preventing HIV-1 transmission.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against HIV-1?

A1: this compound (RC-101) is a synthetic analog of retrocyclin, a circular antimicrobial peptide.[1] It is a member of the θ-defensin family of peptides.[2] The primary anti-HIV-1 mechanism of RC-101 involves inhibiting the virus's entry into host cells.[3] It achieves this by binding to the HIV-1 envelope glycoproteins gp120 and gp41, which disrupts the conformational changes required for the fusion of the viral and cellular membranes.[3][4] Specifically, it is thought to interfere with the formation of the six-helix bundle in gp41, a critical step in the fusion process.[5][6] This action effectively blocks the virus from entering and infecting host cells like CD4+ T cells.[2]

Q2: What are the main challenges in ensuring the in vivo bioavailability and stability of RC-101?

A2: As a peptide, RC-101 is susceptible to degradation by proteases present in biological fluids.[7] Preformulation studies have shown that while RC-101 is stable in human vaginal fluids from healthy individuals for at least 48 hours, its stability is compromised in the presence of fluids from individuals with bacterial vaginosis (BV).[7] This highlights the need for advanced formulation strategies to protect the peptide from degradation in diverse physiological conditions.[7] For topical applications, ensuring that the formulation releases the active peptide at the site of potential transmission and that the peptide is retained in the tissue are key challenges.[1]

Q3: What formulation strategies have been explored to improve the delivery of RC-101?

A3: A promising approach for the vaginal delivery of RC-101 is the development of a quick-dissolving polymeric film.[5][8] This solid dosage form has advantages over traditional gels, including lower water content which can enhance peptide stability.[5] A polyvinyl-alcohol (PVA) based film containing 100 μg of RC-101 has been developed.[5][8] This film is designed to dissolve rapidly upon contact with cervicovaginal fluids, releasing the active drug directly at the mucosal surface.[5]

Q4: How is the efficacy of RC-101 formulations typically evaluated?

A4: The efficacy of RC-101 formulations is assessed using a combination of in vitro and ex vivo models. A common in vitro assay involves using peripheral blood mononuclear cells (PBMCs) to determine the concentration of RC-101 required to inhibit HIV-1 replication.[5][8] For a more physiologically relevant assessment, ex vivo models using human ectocervical tissue explants are employed.[2][5] These models allow for the evaluation of the drug's ability to prevent HIV-1 transmission across the mucosal barrier in a system that retains the tissue's natural architecture.[1][7]

Q5: Is this compound cytotoxic or does it induce inflammation?

A5: Studies have shown that RC-101 has a favorable safety profile. It has demonstrated no significant cytotoxicity in cell culture, human cervical tissue, or in non-human primate models at concentrations much higher than those required for its antiviral effect.[2][3][9] Furthermore, in an organ-like construct of human cervicovaginal tissue, RC-101 did not induce inflammation or the release of inflammatory cytokines like IL-6 and IL-8.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro PBMC anti-HIV-1 assays.

  • Question: My PBMC-based HIV-1 inhibition assay is showing high variability between experiments. What could be the cause?

  • Answer: Variability in PBMC assays can stem from several factors. Firstly, ensure the health and viability of the PBMCs. It is crucial to use PBMCs that have been properly isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to ensure they are susceptible to HIV-1 infection.[10] Secondly, the passage number of your primary HIV-1 isolate should be low (1 or 2 passages) to maintain its infectivity and relevance.[8] Finally, confirm the accurate titration of your viral stock to ensure a consistent multiplicity of infection (MOI) is used in each experiment.[9]

Issue 2: Poor stability of RC-101 in biological fluid samples.

  • Question: I'm observing rapid degradation of RC-101 when incubated with vaginal fluid samples. How can I address this?

  • Answer: The stability of RC-101 can be compromised in vaginal fluids, particularly from individuals with bacterial vaginosis.[7] This is likely due to changes in pH and the presence of bacterial proteases. To mitigate this, consider incorporating your RC-101 into a protective formulation, such as a quick-dissolving polymeric film, which can shield the peptide from the harsh environment until it is released at the target tissue.[5] When conducting stability studies, it is important to characterize the vaginal fluid samples (e.g., pH, Nugent score) to understand the conditions under which the peptide is being tested.[7]

Issue 3: Higher than expected IC90 value in the ex vivo cervical tissue model compared to in vitro results.

  • Question: The effective concentration of my RC-101 formulation is much higher in the cervical tissue explant model compared to the PBMC assay. Is this normal?

  • Answer: Yes, it is expected to observe a higher IC90 (90% inhibitory concentration) in an ex vivo tissue model compared to an in vitro cell-based assay.[5][8] For instance, one study found the IC90 for an RC-101 film was approximately 10-fold higher in the ex vivo model (57.5 μM) compared to the in vitro model (5.0 μM).[5][8][11] This difference arises because in a complex tissue environment, the drug needs to penetrate the tissue and reach the target cells, and it may also bind non-specifically to extracellular matrix components. In a cell-based assay, the target cells and viral receptors are more readily accessible.[5]

Issue 4: Difficulty in manufacturing a stable and flexible RC-101 polymeric film.

  • Question: My polyvinyl-alcohol (PVA) based films are brittle or are not dissolving as expected. What can I do to improve the film properties?

  • Answer: The physical properties of PVA films are highly dependent on the composition of the formulation, including the type and concentration of polymers and plasticizers.[12][13] If your films are brittle, consider adjusting the concentration of plasticizers like glycerin or polyethylene glycol (PEG).[12] The dissolution rate is influenced by the molecular weight and grade of the PVA and the inclusion of other polymers like hydroxypropyl methylcellulose (HPMC).[12][13] A systematic approach to formulation development, where the ratios of these components are varied, can help optimize the film's mechanical properties and dissolution profile.[13] The solvent casting and drying process, including temperature and vacuum conditions, also plays a critical role and should be carefully controlled.[12]

Data Presentation

Table 1: In Vitro and Ex Vivo Efficacy of RC-101 Film Formulation

Assay TypeModel SystemVirus Strain(s)Efficacy MetricValueReference(s)
In VitroPeripheral Blood Mononuclear Cells (PBMCs)X4 and R5 HIV-1IC905.0 μM[5][8][11]
Ex VivoHuman Ectocervical Tissue ExplantX4 and R5 HIV-1IC9057.5 μM[5][8][11]

Table 2: Stability of RC-101 Formulations

FormulationStorage ConditionDurationBioactivityReference(s)
RC-101 Quick-Dissolve Film25°C1 monthStable[5][8]
RC-101 Quick-Dissolve FilmNot specified6 monthsIn vitro bioactivity maintained[5][8][11]
Unformulated RC-101Normal Human Vaginal Fluid48 hoursDetected[7]
Unformulated RC-101Vaginal Fluid from subjects with Bacterial Vaginosis< 48 hoursNot detected after incubation[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Quick-Dissolving Vaginal Film

This protocol is based on the solvent casting method for preparing polyvinyl-alcohol (PVA) based films.[12][13]

  • Polymer Solution Preparation:

    • Slowly add polyvinyl alcohol (PVA) to deionized water while stirring until the polymer is fully dissolved. Gentle heating (e.g., to 90°C) may be required.[13]

    • Once the PVA is dissolved, allow the solution to cool to room temperature.

    • Sequentially add plasticizers such as glycerin and polyethylene glycol (e.g., PEG400) to the solution and mix thoroughly.[12]

    • Add a secondary polymer like hydroxypropyl methylcellulose (HPMC) to modify the film's properties and mix until fully dissolved.[12]

  • Incorporation of RC-101:

    • Dissolve the desired amount of this compound (e.g., to achieve a final concentration of 100 µg per film) in an appropriate solvent system.

    • Add the RC-101 solution to the polymer mixture and stir for at least one hour at room temperature to ensure homogeneity.

  • Casting and Drying:

    • Pour a defined volume of the final polymer solution into film molds of a specific surface area.

    • Dry the films in a vacuum oven under controlled temperature and pressure (e.g., 24 hours at 50°C and -20 in Hg) to remove the solvent.[12]

  • Film Characterization:

    • Once dry, carefully remove the films from the molds.

    • Evaluate the films for physical properties such as thickness, folding endurance, and mechanical strength.

    • Assess drug content uniformity, disintegration time in simulated vaginal fluid, and the in vitro drug release profile.

Protocol 2: In Vitro Efficacy Assessment using a PBMC Assay

This protocol outlines a standard method for assessing the anti-HIV-1 activity of RC-101.[8][10]

  • PBMC Isolation and Stimulation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from the blood of healthy, HIV-seronegative donors using density gradient centrifugation.[10]

    • Activate the PBMCs by culturing them for 3 days in RPMI 1640 medium supplemented with phytohemagglutinin (PHA) and interleukin-2 (IL-2).[10]

  • Neutralization Assay:

    • Seed the activated PBMCs in a 96-well plate.

    • Prepare serial dilutions of the RC-101 formulation to be tested.

    • Pre-incubate the diluted RC-101 with a known titer of an HIV-1 laboratory-adapted strain or primary isolate for 1 hour at 37°C.[8]

    • Add the RC-101/virus mixture to the PBMCs.

  • Infection and Endpoint Measurement:

    • Culture the cells for a defined period (e.g., 7-10 days), replacing the culture medium as needed.

    • At the end of the incubation period, collect the culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit as an indicator of viral replication.[2]

    • Calculate the 90% inhibitory concentration (IC90) by comparing the p24 levels in treated wells to untreated virus control wells.

Protocol 3: Ex Vivo Efficacy and Safety Assessment using a Human Ectocervical Tissue Explant Model

This protocol describes the use of a human cervical tissue model to evaluate RC-101.[5][7][14]

  • Tissue Preparation:

    • Obtain fresh human ectocervical tissue from consenting donors undergoing routine gynecological procedures.[14]

    • Dissect the mucosal epithelium away from the underlying stromal tissue and cut it into small blocks (e.g., 2-3 mm³).[14]

  • Ex Vivo Culture and Treatment:

    • Place the tissue blocks on a collagen or gelatin sponge support at the air-liquid interface in a culture dish.[5]

    • Apply the RC-101 formulation (e.g., a piece of the quick-dissolving film) directly onto the apical surface of the tissue.

  • Viral Challenge:

    • After a predetermined pre-treatment period, challenge the tissue by adding a cell-free stock of HIV-1 to the apical surface.

    • Culture the tissue explants for an extended period (e.g., 9-12 days).[1][7]

  • Efficacy and Safety Assessment:

    • Efficacy: Collect the culture medium at regular intervals and measure the cumulative HIV-1 p24 antigen concentration to determine the level of viral replication.[7]

    • Safety/Toxicity: At the end of the experiment, assess tissue viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.[1] Evaluate for signs of inflammation by measuring the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture medium via ELISA or other multiplex assays.[1]

Mandatory Visualizations

RC101_Mechanism_of_Action cluster_virus cluster_host HIV1 HIV-1 Virion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Fusion Membrane Fusion gp41->Fusion 4. Induces Blocked Fusion Blocked gp41->Blocked Prevents 6-helix bundle formation RC101 This compound RC101->gp120 Binds to gp120 RC101->gp41 Binds to gp41 HostCell Host Cell (CD4+ T-cell) Coreceptor Co-receptor (CXCR4/CCR5) CD4->Coreceptor 2. Co-receptor   Binding Coreceptor->gp41 3. gp41 undergoes    conformational change Infection Viral Entry & Infection Fusion->Infection

Caption: Anti-HIV-1 mechanism of action for this compound.

RC101_Development_Workflow start Start: RC-101 Peptide Synthesis formulation Formulation Development (PVA-based Quick-Dissolve Film) start->formulation physchem Physicochemical Characterization (e.g., Disintegration, Drug Release) formulation->physchem stability Stability Studies (e.g., 25°C for 1-6 months) formulation->stability invitro In Vitro Efficacy (PBMC Assay) physchem->invitro decision Data Analysis: Is formulation safe & effective? stability->decision exvivo Ex Vivo Efficacy & Safety (Cervical Tissue Explant Model) invitro->exvivo exvivo->decision end End: Candidate for further preclinical development decision->end Yes reformulate Optimize Formulation decision->reformulate No reformulate->formulation

Caption: Experimental workflow for RC-101 film development.

Troubleshooting_Logic issue Observed Issue inconsistent_invitro Inconsistent In Vitro (PBMC) Results issue->inconsistent_invitro high_exvivo_ic90 High Ex Vivo IC90 vs In Vitro issue->high_exvivo_ic90 poor_stability Poor Peptide Stability in Bio-fluids issue->poor_stability check_pbmcs Check PBMC Viability & Stimulation inconsistent_invitro->check_pbmcs Potential Cause check_virus Check Virus Titer & Passage No. inconsistent_invitro->check_virus Potential Cause expected_diff Is this an expected difference? high_exvivo_ic90->expected_diff Troubleshoot check_biofluid_ph Characterize Bio-fluid (e.g., pH) poor_stability->check_biofluid_ph Investigate use_formulation Use Protective Formulation poor_stability->use_formulation Solution check_penetration Evaluate Tissue Penetration expected_diff->check_penetration No/Unsure accept_result Accept as Physiologically Relevant Result expected_diff->accept_result Yes

Caption: Troubleshooting logic for common RC-101 experiments.

References

Technical Support Center: Large-Scale Production of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of Retrocyclin-101.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing this compound?

A1: The primary challenges stem from its complex structure. This compound is a small, cationic, cyclic peptide with three intramolecular disulfide bonds.[1] These features make it difficult to produce in standard microbial systems like E. coli due to potential toxicity to the host and improper folding, leading to aggregation.[2] Chemical synthesis is also an option but is often prohibitively expensive for large-scale production.[2]

Q2: Which expression systems are recommended for large-scale production of this compound?

A2: Currently, the most successful and highest-yield production of this compound has been achieved using a plant-based system, specifically in the chloroplasts of tobacco (Nicotiana tabacum).[1][2][3] This system has been shown to accumulate RC-101 up to 32-38% of the total soluble protein.[2][3] While production in microbial systems like E. coli is possible, it often results in lower yields and requires extensive optimization of expression and refolding protocols.[4][5]

Q3: Why is this compound often produced as a fusion protein?

A3: Due to its small size (18 amino acids), this compound is often fused to a larger protein, such as Green Fluorescent Protein (GFP), to enhance its stability and prevent degradation within the host cell.[6] This strategy also aids in quantification and purification. A cleavage site (e.g., for Factor Xa) is typically engineered between the fusion tag and this compound to allow for the release of the mature peptide after purification.[2][6]

Q4: What are the critical quality control checkpoints for this compound production?

A4: Critical quality control checkpoints include:

  • Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC).[7][8]

  • Identity Verification: Confirmed by Mass Spectrometry to ensure the correct molecular weight.[7][9]

  • Structural Integrity: Circular Dichroism can be used to confirm the correct secondary structure.[9]

  • Bioactivity Confirmation: Functional assays, such as antimicrobial or antiviral assays, are essential to ensure the final product is active.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound in E. coli Expression
Potential Cause Recommended Solution
Toxicity of the peptide to E. coli Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression. Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG).
Plasmid Instability or Loss Ensure the use of fresh antibiotic plates and media. For ampicillin selection, be aware that it can degrade, so using fresh preparations is crucial.[12]
Codon Bias Optimize the coding sequence of this compound for E. coli codon usage to enhance translation efficiency.
Degradation by Host Proteases Consider using protease-deficient E. coli strains. Expressing this compound as a fusion protein can also protect it from proteolytic degradation.
Issue 2: Aggregation and Misfolding of Recombinant this compound
Potential Cause Recommended Solution
Incorrect Disulfide Bond Formation Express the protein in specialized E. coli strains that have an oxidizing cytoplasm (e.g., Origami™, AD494™), which promotes disulfide bond formation.[13] Co-express disulfide bond isomerases like DsbC.[13]
Formation of Inclusion Bodies Optimize expression conditions by lowering the temperature and inducer concentration.[13] Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding.[13]
Inefficient Refolding from Inclusion Bodies If inclusion bodies are formed, a carefully optimized refolding protocol is necessary. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) and then gradually removing the denaturant by dialysis or rapid dilution into a refolding buffer. The refolding buffer should have an optimized pH and may contain additives like arginine or redox shuffling agents (e.g., glutathione).
Issue 3: Impurities in the Final Product after Purification
Potential Cause Recommended Solution
Co-elution of Host Proteins If using affinity chromatography (e.g., His-tag), optimize the wash steps with increasing concentrations of imidazole. Consider adding a secondary purification step, such as ion-exchange or reversed-phase chromatography.
Incomplete Cleavage of Fusion Tag Optimize the cleavage reaction by adjusting the enzyme-to-protein ratio, incubation time, and temperature. After cleavage, the fusion tag and the protease (which is often also tagged) can be removed by a subtractive affinity chromatography step.
Presence of Endotoxins For applications requiring high purity, especially in cell-based assays, perform endotoxin removal steps. Commercial kits are available for this purpose.

Quantitative Data Summary

Table 1: Expression Levels and Purification Yields of this compound in a Chloroplast-Based System

Metric Value Reference
Expression Level (% of Total Soluble Protein) 32% - 38%[2][3]
Purification Yield (Affinity Chromatography) 5 µg / g fresh leaf tissue[1]
Purification Yield (Organic Extraction) 53 µg / g fresh leaf tissue[1]

Note: The organic extraction method resulted in a 10.6-fold higher yield compared to affinity chromatography in the cited study.[1][2][3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol is adapted from methods used for the purification of synthetic and recombinant peptides.

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 ml/min.[7]

  • Gradient:

    • Start with a shallow gradient to separate closely eluting impurities.

    • A typical gradient might be 5-65% Mobile Phase B over 30 minutes.[7]

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure: a. Dissolve the crude peptide sample in Mobile Phase A. b. Filter the sample through a 0.22 µm filter before injection. c. Equilibrate the column with the starting conditions. d. Inject the sample and run the gradient. e. Collect fractions corresponding to the major peaks. f. Analyze the fractions by mass spectrometry to identify those containing pure this compound. g. Pool the pure fractions and lyophilize.

Protocol 2: Quality Control using Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry.

  • Sample Preparation:

    • For ESI-MS, dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

    • For MALDI-TOF MS, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Analysis: a. Acquire the mass spectrum in the appropriate mass range for this compound (expected mass ~1918.5 Da).[9] b. Compare the observed mass with the theoretical mass to confirm the identity of the peptide. c. The absence of major peaks at other molecular weights is an indication of high purity.

Protocol 3: Anti-HIV Bioactivity Assay (p24 Antigen ELISA)

This is a common method to assess the antiviral activity of this compound.

  • Materials:

    • CD4+ T-cell line (e.g., PM1 cells).

    • HIV-1 viral stock (e.g., BaL strain).

    • Purified this compound.

    • HIV-1 p24 Antigen ELISA kit.

  • Procedure: a. Seed CD4+ T-cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of this compound for a defined period (e.g., 1-3 hours). c. Infect the cells with a known amount of HIV-1. d. Culture the cells for several days (e.g., 5-7 days). e. Collect the culture supernatant at the end of the incubation period. f. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. g. The reduction in p24 levels in the presence of this compound compared to the untreated control indicates antiviral activity.

Visualizations

Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Expression Gene Expression (e.g., in Tobacco Chloroplasts) Harvest Harvest Biomass Expression->Harvest Extraction Cell Lysis & Protein Extraction Harvest->Extraction Purification1 Initial Purification (e.g., Affinity Chromatography or Organic Extraction) Extraction->Purification1 Crude Extract Cleavage Proteolytic Cleavage (to remove fusion tag) Purification1->Cleavage Purification2 Secondary Purification (Reversed-Phase HPLC) Cleavage->Purification2 QC Quality Control (MS, HPLC, Bioassay) Purification2->QC Final_Product Final_Product QC->Final_Product Release

Caption: General workflow for the production and purification of this compound.

Troubleshooting_Low_Yield cluster_no_expression Troubleshoot Expression cluster_expression_ok Troubleshoot Post-Expression Start Low Protein Yield Check_Expression Verify Expression by SDS-PAGE/Western Blot Start->Check_Expression No_Expression No Expression Band Check_Expression->No_Expression No Expression_OK Expression Confirmed Check_Expression->Expression_OK Yes Check_Vector Sequence Verify Vector No_Expression->Check_Vector Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Check_Induction Optimize Induction (Temp, [Inducer]) No_Expression->Check_Induction Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Expression_OK->Check_Solubility Degradation Degradation Issue? (Use Protease Inhibitors/Strains) Expression_OK->Degradation Inclusion_Bodies Mainly in Inclusion Bodies? (Optimize for Solubility or Refold) Check_Solubility->Inclusion_Bodies Insoluble

Caption: Logical workflow for troubleshooting low protein yield in E. coli.

Aggregation_Troubleshooting cluster_expression Expression Optimization cluster_purification Purification/Refolding Optimization Start Protein Aggregation Observed During_Expression During Expression? Start->During_Expression During_Purification During Purification/Refolding? Start->During_Purification Lower_Temp Lower Expression Temperature During_Expression->Lower_Temp Reduce_Inducer Reduce Inducer Concentration During_Expression->Reduce_Inducer Use_Chaperones Co-express Chaperones During_Expression->Use_Chaperones Use_Fusion_Tag Use Solubility-Enhancing Fusion Tag During_Expression->Use_Fusion_Tag Optimize_Buffer Optimize Buffer (pH, Additives like Arginine) During_Purification->Optimize_Buffer Refolding_Method Optimize Refolding Method (Dialysis vs. Dilution) During_Purification->Refolding_Method Protein_Concentration Keep Protein Concentration Low During_Purification->Protein_Concentration

Caption: Troubleshooting guide for protein aggregation issues.

References

Technical Support Center: Refinement of Animal Models for Retrocyclin-101 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the refinement of animal models for evaluating the efficacy of Retrocyclin-101 (RC-101).

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vivo efficacy testing of RC-101.

FAQs: General

  • Q1: What are the most common animal models for testing topical microbicides like RC-101?

    • A1: The most frequently used animal models are nonhuman primates (NHPs), particularly macaque species (rhesus, pigtail, and cynomolgus), and humanized mice, such as the Bone Marrow/Liver/Thymus (BLT) mouse model.[1] NHPs offer a closer physiological and immunological resemblance to humans, while humanized mice can be challenged with HIV-1, are less expensive, and can be used in larger numbers.[1][2]

  • Q2: What are the key ethical considerations when using animal models for RC-101 testing?

    • A2: All animal studies must adhere to the 3Rs principle: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain, suffering, or distress).[3] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Q3: What are the advantages of using a film-based formulation for RC-101 in animal studies?

    • A3: A quick-dissolving polymeric film formulation of RC-101 has been shown to be safe in macaque and human ex vivo models.[4] This formulation aids in the stable delivery of the peptide and has demonstrated efficacy in in vitro and ex vivo models.[4]

Troubleshooting: Experimental Design & Execution

  • Q4: We are observing high variability in infection rates in our control group of macaques. What could be the cause?

    • A4: High variability in NHP studies can be a significant challenge.[5] Potential causes include:

      • Inconsistent Virus Challenge: Ensure the virus stock is well-characterized and the dose is consistently administered. The route and volume of administration must be standardized.

      • Animal-to-Animal Variation: Macaques can have genetic and physiological differences that affect susceptibility. Ensure proper randomization of animals to treatment and control groups.

      • Hormonal Cycle: In female macaques, the stage of the menstrual cycle can influence susceptibility to vaginal infection. Consider synchronizing hormonal cycles or including this as a variable in your analysis.

      • Procedural Stress: Stress from handling and procedures can impact the immune system. Acclimatize animals to procedures to minimize stress.

  • Q5: Our RC-101 treated group is not showing significant protection against SHIV challenge in macaques. What are potential reasons?

    • A5: Lack of efficacy in an in vivo setting can be due to several factors:

      • Suboptimal Dosing or Formulation: The concentration or formulation of RC-101 may not be optimal for in vivo delivery. The peptide must be stable and bioavailable at the site of infection.[6] Studies have shown that higher concentrations of RC-101 are needed in ex vivo models compared to in vitro assays to achieve the same level of inhibition.[4]

      • Timing of Administration: The timing of RC-101 application relative to the viral challenge is critical. The peptide needs to be present at the mucosal surface at the time of exposure.

      • "Off-label" Rectal Use: If evaluating a vaginal formulation, it's important to consider that it might be used rectally, where it may not be as effective or could even cause issues.[7]

      • Viral Challenge Dose: The challenge dose may be too high, overwhelming the protective effect of the microbicide. Consider titrating the virus to determine an appropriate challenge dose.

  • Q6: We are seeing signs of mucosal irritation in our animal models. How can we address this?

    • A6: Mucosal irritation is a critical safety concern as it can potentially increase the risk of HIV transmission.[7][8]

      • Formulation Excipients: The formulation itself, rather than RC-101, may be causing irritation. Test the vehicle alone as a control.

      • Hyperosmolar Formulations: Some lubricants and gel formulations with high osmolarity can be toxic to mucosal tissues.[7]

      • Histological Evaluation: Conduct thorough histological analysis of mucosal tissues to assess for signs of inflammation, epithelial disruption, and immune cell infiltration.

      • Cytokine Analysis: Measure pro-inflammatory cytokines in cervicovaginal or rectal lavages. RC-101 itself has been shown not to induce significant inflammatory cytokine expression in human cervicovaginal tissue models.[9][10]

II. Quantitative Data Summary

The following tables summarize key quantitative data for RC-101 from in vitro and ex vivo studies.

Table 1: In Vitro and Ex Vivo Efficacy of RC-101

Assay TypeVirus StrainMetricValueReference
In Vitro PBMC AssayHIV-1IC501.3 µM[4]
In Vitro PBMC AssayHIV-1IC903.0 µM[4]
Ex Vivo Human Ectocervical TissueHIV-1IC9057.5 µM (film formulated)[4]
Cell-Cell Fusion AssayCCR5-tropic HIV-1IC500.33 µg/ml[11]
Cell-Cell Transmission AssayCXCR4-tropic HIV-1IC502.6 µg/ml[11]

Table 2: In Vitro Anti-Inflammatory Activity of RC-101

Cell TypeStimulantCytokine MeasuredRC-101 ConcentrationResultReference
Mouse Peritoneal MacrophagesLPS (100 ng/ml)IFN-β mRNA30 µg/mlInhibition[12]
Mouse Peritoneal MacrophagesLPS (100 ng/ml)TNF-α mRNA30 µg/mlInhibition[12]
Human Monocyte-derived MacrophagesLPS (100 ng/ml)IL-6 mRNA30 µg/mlInhibition[12]
Human Monocyte-derived MacrophagesLPS (100 ng/ml)IFN-β mRNA30 µg/mlInhibition[12]

III. Experimental Protocols

Protocol 1: Intravaginal SHIV Challenge in Rhesus Macaques

This protocol is a synthesized methodology based on common practices in the field.

  • Animal Selection and Preparation:

    • Select healthy, adult female rhesus macaques, negative for SIV, simian type D retrovirus, and simian T-lymphotropic virus.

    • To increase susceptibility to vaginal infection, animals can be treated with progesterone (e.g., Depo-Provera) 30 days prior to challenge.[5]

    • House animals in accordance with IACUC guidelines.

  • RC-101 Formulation and Administration:

    • Prepare the RC-101 formulation (e.g., quick-dissolving film or gel) under sterile conditions.

    • Administer the RC-101 formulation intravaginally at a predetermined time before viral challenge (e.g., 30 minutes to 2 hours).

  • Viral Challenge:

    • Use a well-characterized stock of a pathogenic SHIV strain (e.g., SHIV-SF162P3).[2]

    • Administer a defined dose of SHIV (e.g., 10 TCID50) intravaginally.[2]

  • Post-Challenge Monitoring and Sample Collection:

    • Monitor animals daily for clinical signs of infection.

    • Collect peripheral blood at regular intervals (e.g., weekly) for plasma viral load determination and PBMC isolation.[13]

    • Plasma viral RNA is quantified using a validated qRT-PCR assay.[8]

    • Infection is confirmed by the detection of viral RNA in plasma and/or proviral DNA in PBMCs, followed by seroconversion.[2]

  • Endpoint Analysis:

    • The primary endpoint is the prevention of systemic infection, as determined by undetectable viral load and lack of seroconversion.

    • Secondary endpoints can include a reduction in peak viral load or a delay in the time to infection in treated animals compared to controls.

Protocol 2: Intravaginal HIV-1 Challenge in Humanized BLT Mice

This protocol is a synthesized methodology based on common practices in the field.

  • Animal Model:

    • Use humanized BLT (Bone Marrow/Liver/Thymus) mice, which are reconstituted with a human immune system.[14]

  • RC-101 Administration:

    • Administer RC-101 topically to the vaginal vault at a specified time before viral challenge.

  • Viral Challenge:

    • Use a primary HIV-1 isolate (e.g., HIV-1 BaL) at a defined dose (e.g., 10,000 TCID50).[4]

    • Administer the virus intravaginally in a small volume.

  • Post-Challenge Monitoring:

    • Collect peripheral blood weekly to monitor plasma viral load and CD4+ T cell counts.

    • Plasma viral load is determined by a sensitive qRT-PCR assay.

  • Endpoint Analysis:

    • Determine the percentage of mice protected from infection in the RC-101 treated group compared to the placebo group.

    • Analyze plasma viral loads and CD4+ T cell dynamics in infected mice.

IV. Mandatory Visualizations

Diagram 1: RC-101 Mechanism of Action - Inhibition of HIV-1 Fusion

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+ T-cell) cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding pre_hairpin Pre-hairpin Intermediate CCR5_CXCR4->pre_hairpin 3. gp41 Unfolds six_helix 6-Helix Bundle Formation pre_hairpin->six_helix 4. gp41 Refolds fusion_pore Fusion Pore six_helix->fusion_pore 5. Membrane Fusion RC101 This compound RC101->pre_hairpin Binds to gp41 HR2 Domain

Caption: RC-101 inhibits HIV-1 entry by binding to the gp41 subunit and preventing 6-helix bundle formation.

Diagram 2: Experimental Workflow for Macaque Efficacy Study

Macaque_Workflow start Start: Animal Selection & Acclimatization progesterone Progesterone Treatment (optional) start->progesterone randomization Randomization progesterone->randomization treatment RC-101 Formulation Administration randomization->treatment control Placebo Administration randomization->control challenge Intravaginal SHIV Challenge treatment->challenge control->challenge monitoring Weekly Monitoring: - Clinical Signs - Blood Collection challenge->monitoring analysis Endpoint Analysis: - Plasma Viral Load (qRT-PCR) - Serology monitoring->analysis outcome Outcome: - % Protected - Viral Load Reduction analysis->outcome

Caption: Workflow for evaluating RC-101 efficacy in the rhesus macaque model.

Diagram 3: RC-101 Inhibition of TLR Signaling

TLR_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF RC101 This compound RC101->LPS Sequesters RC101->TLR4 Blocks Signaling Pro_inflammatory Pro-inflammatory Cytokine Production MyD88->Pro_inflammatory TRIF->Pro_inflammatory

Caption: RC-101 inhibits TLR4 signaling, reducing pro-inflammatory cytokine production.

References

Technical Support Center: Optimizing Purification of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Retrocyclin-101.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, whether it is produced as a recombinant fusion protein or synthetically.

Recombinant His-Tagged this compound Fusion Protein Purification (Affinity Chromatography)

Question 1: Why is the yield of my His-tagged this compound fusion protein low after affinity chromatography?

Answer: Low yield can be attributed to several factors. A primary reason is the potential for this compound to form dimers and multimers, which can obscure the His-tag, preventing it from binding to the affinity column.[1] This can lead to a significant loss of protein in the flow-through. Here are several troubleshooting steps:

  • Accessibility of the His-tag: The formation of this compound dimers or multimers can physically block the His-tag, preventing its interaction with the nickel or cobalt resin.[1] Consider purifying under denaturing conditions to disrupt these aggregates and expose the tag.

  • Improper Buffer Conditions: Ensure the pH and ionic strength of your binding, wash, and elution buffers are optimal. The binding buffer should have a pH between 7.0 and 8.0 to facilitate His-tag binding.[2][3] Avoid chelating agents like EDTA, which can strip the metal ions from the column.[2]

  • Presence of Proteases: Protein degradation by proteases will naturally lead to a lower yield. Always add protease inhibitors to your lysis buffer.[4][5]

  • Suboptimal Elution Conditions: The bound protein may not be eluting completely. You can try increasing the imidazole concentration in your elution buffer or performing a gradient elution to find the optimal concentration.[5]

  • Column Overloading: Loading too much sample onto the column can lead to the target protein being washed out during the loading and wash steps.[4]

Question 2: My His-tagged this compound fusion protein is not binding to the affinity column. What should I do?

Answer: If your protein is not binding to the column, consider the following:

  • Verify His-tag Presence: Confirm the presence of the His-tag on your fusion protein using Western blotting with an anti-His antibody.

  • Check Buffer Composition: Ensure that your lysis and binding buffers do not contain high concentrations of agents that can interfere with binding, such as imidazole or chelating agents (e.g., EDTA).[2] The pH of the buffer should be in the optimal range for binding (pH 7.0-8.0).[2][3]

  • Protein Conformation: The His-tag may be buried within the folded structure of the fusion protein, making it inaccessible to the resin.[3] To address this, you can try purifying under denaturing conditions using agents like urea or guanidinium chloride.

  • Flow Rate: A high flow rate during sample application can reduce the contact time between the His-tagged protein and the resin, leading to poor binding.[6] Try reducing the flow rate.

Question 3: I am observing significant aggregation of my this compound fusion protein during purification. How can I prevent this?

Answer: Aggregation is a common issue with peptides, especially those with hydrophobic regions.[7] Here are some strategies to mitigate aggregation:

  • Optimize Buffer Conditions: The composition of your buffers can significantly impact protein solubility. Try varying the pH and ionic strength. Adding solubilizing agents like glycerol (up to 20%) or non-ionic detergents (e.g., Tween-20 up to 2%) to your buffers can help prevent aggregation.[8]

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein aggregation and degradation.

  • Use Denaturing Agents: If aggregation is severe, consider purifying under denaturing conditions with urea or guanidinium chloride and then refolding the protein on the column.

Synthetic this compound Purification (Reversed-Phase HPLC)

Question 4: What are the common impurities I might see in my synthetic this compound preparation, and how can I remove them?

Answer: Crude synthetic peptides from solid-phase peptide synthesis (SPPS) contain various impurities.[9] For this compound, these can include:

  • Deletion Peptides: Shorter peptide sequences resulting from incomplete coupling reactions during synthesis.[10]

  • Truncated Peptides: Peptides that have been prematurely cleaved from the resin.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their amino acid side chains.

  • Oxidized or Modified Peptides: Side reactions can lead to modifications such as oxidation of methionine residues.[10]

These impurities are typically removed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation is based on the hydrophobicity of the peptide and its impurities.[9] By using a gradient of an organic solvent like acetonitrile in water (both containing an ion-pairing agent like trifluoroacetic acid - TFA), you can effectively separate the full-length, correctly folded this compound from these impurities.[9]

Question 5: I am getting poor resolution and peak tailing during the RP-HPLC purification of my synthetic this compound. How can I improve this?

Answer: Poor chromatographic performance can be due to several factors:

  • Inappropriate Gradient: The elution gradient may be too steep. A shallower gradient will provide better separation between the target peptide and closely eluting impurities.

  • Column Choice: Ensure you are using a suitable column. C18 columns are commonly used for peptide purification.[9] The particle size and pore size of the stationary phase can also affect resolution.

  • Sample Overload: Injecting too much crude peptide can lead to broad, tailing peaks. Try injecting a smaller amount.

  • Buffer pH: The pH of the mobile phase can affect the charge state of the peptide and its interaction with the stationary phase. Ensure the pH is appropriate for your peptide. Using 0.1% TFA in both aqueous and organic phases is a standard practice that generally works well.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for purified this compound?

A1: The yield of this compound can vary significantly depending on the expression system and purification method. For a this compound-GFP fusion protein expressed in tobacco chloroplasts, organic extraction has been shown to yield approximately 53 µg of purified protein per gram of fresh leaf material, which is about 10.6 times higher than the yield from affinity chromatography (5 µg/g).[1][2] For chemically synthesized this compound, the final yield after RP-HPLC purification will depend on the efficiency of the synthesis and the purity of the crude product.

Q2: What purity level can I expect to achieve for this compound?

A2: For synthetic this compound, purification by RP-HPLC can achieve high purity, often greater than 98%.[11] For recombinant fusion proteins, the purity will depend on the effectiveness of the chosen purification strategy. A multi-step purification protocol, such as combining affinity chromatography with an additional step like ion-exchange or size-exclusion chromatography, can significantly increase purity.[12]

Q3: Is it better to produce this compound recombinantly or synthetically?

A3: Both methods have their advantages and disadvantages.

  • Recombinant Production: Can be more cost-effective for producing large quantities of the peptide. However, it often involves a fusion tag (like His-tag or GFP) that may need to be cleaved, adding extra steps to the purification process. Also, aggregation and low yield can be challenges.[1]

  • Chemical Synthesis: Allows for the direct production of the mature peptide without any fusion tags. It also allows for the incorporation of unnatural amino acids. However, chemical synthesis can be expensive, especially for longer peptides, and the crude product will contain various synthesis-related impurities that need to be removed.[9]

Q4: How can I confirm the identity and purity of my purified this compound?

A4: The identity and purity of your purified this compound should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.

  • Analytical RP-HPLC: To assess the purity of the sample.

  • Amino Acid Analysis: To confirm the amino acid composition of the peptide.

  • SDS-PAGE: For recombinant fusion proteins, to visualize the size and purity of the protein.

Data Presentation

Table 1: Comparison of Purification Methods for this compound-GFP Fusion Protein

Purification MethodYield (µg/g fresh leaf)Fold DifferenceNotes
Affinity Chromatography (His-tag)51xPrimarily recovers the monomeric form of the fusion protein.[1]
Organic Extraction5310.6xRecovers monomers, dimers, and multimers, leading to a significantly higher yield.[1]

Table 2: Typical RP-HPLC Parameters for Synthetic this compound Purification

ParameterValue
Column C18 reversed-phase
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A linear gradient from low %B to high %B
Detection UV at 210-220 nm
Expected Purity >98%

Experimental Protocols

Protocol 1: Affinity Chromatography of His-Tagged RC-101-GFP Fusion Protein

This protocol is adapted from the purification of His-tagged proteins.[2][11]

  • Cell Lysis:

    • Resuspend the cell pellet expressing the His-tagged RC-101-GFP in a suitable lysis buffer (e.g., 50 mM Na/K Phosphate buffer, 300 mM NaCl, 10 mM Imidazole, pH 8.0) containing a protease inhibitor cocktail.[1]

    • Lyse the cells using sonication or another appropriate method on ice.

    • Centrifuge the lysate at high speed (e.g., 75,000 x g) for 1 hour at 4°C to pellet cell debris.[1]

    • Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration:

    • Equilibrate the Ni-NTA or Co-Talon affinity column with 5-10 column volumes of binding buffer (same as lysis buffer).

  • Sample Loading:

    • Load the cleared lysate onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Na/K Phosphate buffer, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein with 5-10 column volumes of elution buffer (e.g., 50 mM Na/K Phosphate buffer, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0).

    • Collect fractions and analyze them by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Organic Extraction of RC-101-GFP Fusion Protein

This protocol is based on the method described for the purification of RC-101-GFP from plant material.[1]

  • Protein Extraction:

    • Homogenize the source material (e.g., plant leaves) in an appropriate extraction buffer.

    • Centrifuge to pellet debris and collect the supernatant.

  • Ammonium Sulfate Precipitation:

    • Add saturated ammonium sulfate to the supernatant to a final saturation of 70%.

  • Ethanol Extraction:

    • Extract the suspension twice with 1/4 and 1/16 volume of ethanol by vigorous shaking.

    • Centrifuge and collect the ethanol phases.

  • Butanol Extraction:

    • Add 1/4 volume of n-butanol to the combined ethanol extract.

    • Shake vigorously and centrifuge. Collect the lower aqueous phase containing the fusion protein.

  • Hydrophobic Interaction Chromatography (Optional):

    • Adjust the lower phase to 20% ammonium sulfate saturation and load it onto a Butyl-Toyopearl column equilibrated with 20% ammonium sulfate in 10 mM Tris-HCl, pH 7.8.

    • Wash the column with the equilibration buffer.

    • Elute the protein with salt-free 10 mM Tris-HCl, pH 7.8.

Protocol 3: Solid-Phase Synthesis and RP-HPLC Purification of this compound

This is a general protocol that can be adapted for the synthesis and purification of this compound.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Synthesize the linear peptide chain on a solid support resin using Fmoc or Boc chemistry.

    • After synthesis, cleave the peptide from the resin and deprotect the amino acid side chains using a cleavage cocktail (e.g., TFA/TIS/H2O).

    • Precipitate the crude peptide with cold diethyl ether and lyophilize.

  • Cyclization:

    • Perform the head-to-tail cyclization of the linear peptide in solution. This step is crucial for obtaining the active cyclic structure of this compound.

  • Oxidative Folding:

    • Induce the formation of the three intramolecular disulfide bonds under oxidative conditions (e.g., using DMSO).

  • RP-HPLC Purification:

    • Dissolve the crude cyclized peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide using a preparative C18 RP-HPLC column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA, to elute the peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound powder.

Visualizations

experimental_workflow_affinity_chromatography start Start: Cell Lysate load Load on Affinity Column (e.g., Ni-NTA) start->load wash Wash with Wash Buffer (removes unbound proteins) load->wash elute Elute with Elution Buffer (e.g., high imidazole) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (SDS-PAGE, Western Blot) collect->analyze pool Pool Pure Fractions analyze->pool buffer_exchange Buffer Exchange / Desalting pool->buffer_exchange end End: Purified His-tagged RC-101 buffer_exchange->end

Caption: Workflow for His-tagged this compound purification.

experimental_workflow_organic_extraction start Start: Cell Extract ammonium_sulfate Ammonium Sulfate Precipitation (70%) start->ammonium_sulfate ethanol_extraction Ethanol Extraction ammonium_sulfate->ethanol_extraction butanol_extraction n-Butanol Extraction ethanol_extraction->butanol_extraction collect_aqueous Collect Lower Aqueous Phase butanol_extraction->collect_aqueous hic Hydrophobic Interaction Chromatography (Optional) collect_aqueous->hic end End: Purified RC-101-GFP hic->end

Caption: Workflow for RC-101-GFP purification via organic extraction.

experimental_workflow_spps_hplc start Start: Solid-Phase Peptide Synthesis cleavage Cleavage from Resin & Deprotection start->cleavage cyclization Head-to-Tail Cyclization cleavage->cyclization folding Oxidative Folding (Disulfide Bonds) cyclization->folding hplc RP-HPLC Purification folding->hplc analyze Analyze Fractions (HPLC, Mass Spec) hplc->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize end End: Purified Synthetic RC-101 lyophilize->end

Caption: Workflow for synthetic this compound purification.

References

Validation & Comparative

Retrocyclin vs. Retrocyclin-101: A Comparative Analysis of Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel antiviral agents, the synthetic θ-defensins retrocyclin and its analogue, Retrocyclin-101, have emerged as promising candidates with broad-spectrum activity. This guide provides a detailed comparison of their antiviral potency, drawing upon available experimental data to assist researchers and drug development professionals in understanding their respective efficacy and mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral activities of retrocyclin (often referred to as RC-100) and this compound (RC-101) have been evaluated against a range of viruses. This compound, which differs from retrocyclin by a single arginine-to-lysine substitution, frequently demonstrates enhanced potency.[1][2]

VirusStrain(s)Assay TypeRetrocyclin (RC-100) IC50This compound (RC-101) IC50Reference(s)
HIV-1 R5 and X4 strainsp24 antigen assayAs low as 1.0 µg/mLAs low as 0.19 µg/mL[3]
HIV-1 CCR5-tropicCD4-dependent cell-cell transmission-0.19 µg/mL[4]
HIV-1 CCR5-tropicCell-cell fusion assay-0.33 µg/mL[4]
HIV-1 CXCR4-tropicCD4-independent cell-cell transmission-2.6 µg/mL[4]
HSV-1 & HSV-2 -Plaque Reduction AssayActive-[5][6]

Note: A direct, comprehensive side-by-side IC50 comparison for all viruses is not consistently available in the literature. The data presented is based on reported values from various studies.

Mechanisms of Antiviral Action

Both retrocyclin and this compound exert their antiviral effects primarily by targeting viral entry and, in some cases, replication. Their mechanisms involve interactions with viral glycoproteins and host cell receptors.

HIV-1 Inhibition: The primary mechanism against HIV-1 involves blocking viral entry.[7][8] Retrocyclins bind to the viral envelope glycoprotein gp120 and the transmembrane glycoprotein gp41.[9] This interaction prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[8][10] Notably, this compound exhibits a significantly higher binding affinity for gp120, up to 25-fold greater than that of retrocyclin, which may account for its enhanced anti-HIV-1 activity.[1][2][9]

Caption: Mechanism of HIV-1 entry inhibition by Retrocyclins.

Herpes Simplex Virus (HSV) Inhibition: Against HSV, retrocyclins have been shown to inhibit viral adhesion and entry.[11] For instance, retrocyclin 2 was found to bind with high affinity to the HSV-2 glycoprotein B (gB2), a crucial component for viral attachment and fusion.[11][12] This interaction is dependent on the glycosylation of the viral protein.[11]

Flavivirus Inhibition: this compound has demonstrated a dual mechanism of action against flaviviruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV). It inhibits viral entry by binding to the DE loop of the E glycoprotein and also targets the NS2B-NS3 serine protease, an essential enzyme for viral replication.[13]

Flavivirus_Inhibition_Pathway cluster_virus_components Flavivirus cluster_host_cell Host Cell E_protein E Glycoprotein Host_Receptor Host Receptor E_protein->Host_Receptor Entry Protease NS2B-NS3 Protease Replication Viral Replication Protease->Replication Enables RC101 This compound RC101->E_protein Blocks Entry RC101->Protease Inhibits Activity

Caption: Dual inhibitory mechanism of RC-101 against Flaviviruses.

Influenza Virus Inhibition: this compound has been shown to protect against influenza infection, potentially through both direct antiviral and anti-inflammatory activities.[14] It can inhibit viral entry, although its effectiveness can vary between different influenza strains.[14] Additionally, RC-101 can modulate the host's innate immune response by inhibiting TLR4- and TLR2-dependent signaling, thereby reducing pro-inflammatory cytokine production.[14]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the antiviral potency of retrocyclins.

Plaque Reduction Assay (for HSV and other lytic viruses)

This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection.

  • Cell Seeding: Plate susceptible host cells (e.g., ME-180 cervical epithelial cells for HSV) in multi-well plates and grow to confluence.[6]

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Treatment: Pre-incubate the virus with various concentrations of the test peptide (e.g., retrocyclin or this compound) for a specified time (e.g., 2 hours).[5]

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-peptide mixture.

  • Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 24-48 hours).[6]

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the IC50 value, which is the concentration of the peptide that reduces the number of plaques by 50% compared to the untreated virus control.

HIV-1 p24 Antigen Assay

This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is indicative of viral replication.

  • Cell Culture: Culture susceptible cells (e.g., CD4+ T-cells or TZM-bl cells) in the presence of various concentrations of the test peptide.

  • Infection: Challenge the cells with a known amount of HIV-1.

  • Incubation: Culture the infected cells for several days, collecting supernatant samples at specific time points.

  • ELISA: Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Analysis: Determine the concentration of p24 in each sample. The IC50 is the peptide concentration that inhibits p24 production by 50% compared to the untreated control.

Antiviral_Assay_Workflow start Start cell_prep Prepare Host Cells start->cell_prep virus_prep Prepare Virus Inoculum start->virus_prep infection Infect Cells cell_prep->infection treatment Incubate Virus with Peptides (Retrocyclin or RC-101) virus_prep->treatment treatment->infection incubation Incubate for Viral Replication/ Plaque Formation infection->incubation measurement Measure Viral Activity (e.g., Plaque Count, p24 ELISA) incubation->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

Caption: Generalized workflow for in vitro antiviral potency assays.
Cell-Cell Fusion Assay (for HIV-1)

This assay models the transmission of HIV-1 from infected to uninfected cells and measures the ability of a compound to inhibit this process.

  • Cell Preparation: Prepare two cell populations: effector cells expressing HIV-1 envelope glycoproteins (e.g., gp120/gp41) and a reporter gene (e.g., luciferase), and target cells expressing CD4 and co-receptors (CCR5 or CXCR4).

  • Treatment: Treat the co-culture of effector and target cells with various concentrations of the test peptide.

  • Incubation: Incubate the cells together to allow for cell-cell fusion.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity). Fusion between effector and target cells will result in the expression of the reporter gene.

  • Analysis: Calculate the IC50 value, which is the peptide concentration that inhibits the reporter signal by 50%.[4]

Conclusion

Both retrocyclin and its analogue this compound are potent antiviral peptides with broad-spectrum activity. The available data consistently indicate that this compound exhibits superior potency against HIV-1, which is attributed to its higher binding affinity to the viral glycoprotein gp120.[1][2][9] Their mechanisms of action, primarily targeting viral entry, make them attractive candidates for further development as topical microbicides or therapeutic agents. Further head-to-head comparative studies across a wider range of viruses would be beneficial for a more complete understanding of their relative therapeutic potential.

References

Retrocyclin-101 vs. Other Theta-Defensins in HIV Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Retrocyclin-101 and other theta-defensins in the context of Human Immunodeficiency Virus (HIV) inhibition. It is designed to be a valuable resource for researchers and professionals in the field of antiviral drug development, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of molecular mechanisms and experimental workflows.

Introduction to Theta-Defensins and this compound

Theta-defensins are a unique class of cyclic antimicrobial peptides found in some non-human primates, such as rhesus macaques (e.g., RTD-1, RTD-2, RTD-3).[1] They are characterized by a circular peptide backbone of 18 amino acids, stabilized by three disulfide bonds. While humans possess the genes for theta-defensins, a premature stop codon in the genetic code prevents their natural production.[2]

Retrocyclins are synthetic versions of these ancestral human theta-defensins, created by solid-phase peptide synthesis based on the human pseudogene sequence.[2] this compound (RC-101) is a promising analogue of retrocyclin-1, engineered for enhanced anti-HIV activity and reduced cytotoxicity.[1] This guide will delve into the comparative efficacy of RC-101 against other theta-defensins in inhibiting HIV-1 entry and replication.

Mechanism of HIV Inhibition

The primary anti-HIV mechanism of theta-defensins, including this compound, is the inhibition of viral entry into host cells. This is achieved by targeting the HIV-1 envelope glycoprotein complex (gp120 and gp41), which is essential for the virus to bind to and fuse with the host cell membrane.

Key mechanistic features include:

  • Lectin-like Activity: Theta-defensins can act as lectins, binding to the carbohydrate moieties on the heavily glycosylated gp120 protein. This interaction can interfere with the initial attachment of the virus to the host cell's CD4 receptor.

  • Inhibition of gp41 Six-Helix Bundle Formation: A critical step in HIV fusion is the conformational change of the gp41 transmembrane protein, which involves the formation of a six-helix bundle. This structure brings the viral and host cell membranes into close proximity, facilitating their fusion. Retrocyclins have been shown to bind to gp41 and prevent the formation of this crucial six-helix bundle, thereby halting the fusion process.[3]

The following diagram illustrates the HIV entry process and the inhibitory action of this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 SixHelixBundle Six-Helix Bundle Formation gp41->SixHelixBundle 4. gp41 Folds CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds CellMembrane Cell Membrane RC101 This compound RC101->SixHelixBundle Inhibits Fusion Membrane Fusion SixHelixBundle->Fusion 5. Fusion Pore Formation Infection Viral Entry & Infection Fusion->Infection

Mechanism of HIV-1 Entry and Inhibition by this compound.

Comparative Anti-HIV-1 Efficacy

Quantitative data on the anti-HIV-1 activity of this compound and other theta-defensins are summarized below. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of the viral activity in vitro.

DefensinHIV-1 Strain/Assay TypeIC50 (µg/mL)Cell TypeComments
This compound (RC-101) CCR5-tropic (Cell-cell transmission)0.19[4]GHOST(3) X4/R5Potent activity against cell-associated virus.
CCR5-tropic (Cell-cell fusion)0.33[4]-Similar potency in fusion-specific assays.
CXCR4-tropic (Cell-cell transmission)2.1[4]GHOST(3) X4/R5Effective against X4-tropic strains, though with a higher IC50.
CCR5-tropic (in 25% seminal plasma)2.4[4]GHOST(3) X4/R5Retains activity in the presence of seminal fluid, a key factor for microbicide development.
CXCR4-tropic (Epithelial-lymphocyte transmission)2.6[4]ME-180/H9Demonstrates activity in a model of mucosal transmission.
Retrocyclin-1 (RC-100) T-tropic (IIIB) & M-tropic (JR-CSF)10-20 (complete protection)[5][6]H9 & CD4+ PBMCGenerally less potent than RC-101.[1]
Rhesus Theta-Defensin 1 (RTD-1) T-tropic (IIIB)>20 (partial protection)[5][6]H9Protective, but to a lesser extent than retrocyclin-1.[5][6]

Note: Direct side-by-side IC50 comparisons from a single study are limited. The data presented are compiled from various sources and experimental conditions, which may influence the absolute values. However, the general trend indicates that this compound is more potent than Retrocyclin-1, which in turn is more potent than RTD-1.[1][5][6] One study reported that RC-101 binds to gp120 with up to 25-fold greater affinity than Retrocyclin-1.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for common assays used to evaluate the anti-HIV activity of theta-defensins.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.

Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) where a monoclonal antibody specific for p24 is coated onto microplate wells. The sample containing p24 is added, followed by a biotinylated secondary antibody and then a streptavidin-enzyme conjugate. A substrate is added to produce a colorimetric signal proportional to the amount of p24 present.

Procedure:

  • Plate Preparation: Use a 96-well microplate pre-coated with anti-p24 monoclonal antibody.

  • Sample Preparation:

    • Collect cell culture supernatants at desired time points post-infection.

    • Clarify the supernatants by centrifugation to remove cellular debris.

    • Treat samples with a lysis buffer (e.g., Triton X-100 based) to disrupt virions and release p24 antigen.

  • Standard Curve: Prepare a serial dilution of a known concentration of recombinant p24 antigen to create a standard curve.

  • Incubation: Add 100 µL of prepared standards and samples to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate 4-6 times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.

  • Secondary Antibody: Add 100 µL of biotinylated anti-p24 antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the p24 concentration in the samples by interpolating from the standard curve.

The following diagram outlines the workflow for the p24 Antigen Capture ELISA.

p24_ELISA_Workflow start Start plate Anti-p24 Coated Plate start->plate prepare_samples Prepare Samples & Standards (Supernatant + Lysis Buffer) plate->prepare_samples add_samples Add Samples/Standards to Plate prepare_samples->add_samples incubate1 Incubate (1-2h, 37°C) add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Biotinylated Anti-p24 Ab wash1->add_secondary incubate2 Incubate (1h, 37°C) add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_conjugate Add Streptavidin-HRP wash2->add_conjugate incubate3 Incubate (30-60min, 37°C) add_conjugate->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (15-30min, RT, Dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Calculate p24 Concentration read_plate->analyze end End analyze->end

Workflow for HIV-1 p24 Antigen Capture ELISA.
Luciferase Reporter Gene Assay for HIV-1 Entry

This assay provides a quantitative measure of viral entry by using a recombinant HIV-1 that carries a luciferase reporter gene.

Principle: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase gene under the control of the HIV-1 LTR promoter) are infected with an Env-pseudotyped luciferase reporter virus. If the virus successfully enters the cell and integrates its genetic material, the viral Tat protein will be expressed, leading to the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral entry.

Procedure:

  • Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) at 37°C.

  • Infection: Add a fixed amount of luciferase reporter virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Cell Lysis: Remove the culture medium and add a passive lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay substrate to each well.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the virus-only control. Determine the IC50 value by non-linear regression analysis.

Conclusion

This compound demonstrates potent and broad anti-HIV-1 activity, primarily by inhibiting viral entry through interference with gp41-mediated membrane fusion. Experimental data, although not always from direct comparative studies, consistently suggest that the engineered analogue this compound is a more potent inhibitor than its precursor, retrocyclin-1, and naturally occurring primate theta-defensins like RTD-1. Its ability to retain activity in the presence of seminal fluid further highlights its potential as a candidate for topical microbicide development to prevent the sexual transmission of HIV-1. The detailed experimental protocols provided in this guide serve as a resource for the continued investigation and development of theta-defensin-based antiretroviral strategies.

References

A Head-to-Head Comparison of Two Promising Antiviral Agents: Retrocyclin-101 and Griffithsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for effective antiviral therapeutics, particularly against challenging viruses like HIV, two molecules have emerged as potent entry inhibitors: Retrocyclin-101 and Griffithsin. This guide provides a detailed, data-supported comparison of these two promising candidates, offering insights into their mechanisms of action, antiviral efficacy, and safety profiles to inform future research and development efforts.

At a Glance: Key Differences

FeatureThis compoundGriffithsin
Origin Synthetic analog of an ancestral human θ-defensinNaturally derived from red algae (Griffithsia sp.)
Molecular Target Primarily HIV-1 gp41High-mannose oligosaccharides on viral glycoproteins (e.g., HIV-1 gp120)
Primary Mechanism Blocks viral fusion by preventing the formation of the six-helix bundle in gp41.[1]Binds to and crosslinks glycans on the viral envelope, inhibiting viral entry and cell-to-cell transmission.[2]
Antiviral Spectrum Primarily active against HIV-1 (both X4 and R5 strains).[1][3][4] Also shows activity against other viruses like influenza and flaviviruses.[5][6]Broad-spectrum activity against a wide range of enveloped viruses, including HIV, SARS-CoV, MERS-CoV, HCV, HSV, and Ebola virus.[7][8][9]

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro efficacy and safety of this compound and Griffithsin against various viral strains.

Table 1: Anti-HIV-1 Activity
CompoundHIV-1 Strain(s)Cell LineAssay TypeIC50 / EC50Reference
This compound X4 and R5 strainsCD4+ peripheral blood mononuclear cells (PBMCs) and lymphocytic cell linesp24 antigen releaseNot specified, but showed complete protection at 20 µg/ml[3][4][10][1][3][4]
HIV-1 BaL (R5)TZM-bl cellsLuciferase reporter assayIC90 = 5.0 µM[9]
Cell-associated HIV-1 (CCR5-tropic)H9 cells and MOLT-4/CCR5 cellsCell-cell fusion assayIC50 = 0.33 µg/ml[11]
Cell-associated HIV-1 (CXCR4-tropic)H9 cells and ME-180 cellsCD4-independent transmissionIC50 = 2.6 µg/ml[11]
Griffithsin T- and M-tropic HIV-1VariousMultipleSub-nanomolar range[12]
HIV-1TZM-bl cellsNeutralization assayEC50 in the mid-picomolar to low-nanomolar range[13][13]
HIV-1Not specifiedNot specifiedEC50 of 0.13 nM, and EC90 of 0.58 nM[14]
Table 2: Broad-Spectrum Antiviral Activity
CompoundVirusCell LineAssay TypeIC50 / EC50Reference
This compound Influenza A (A/PR/8/34)Mouse macrophagesProinflammatory cytokine gene expressionNot specified, but showed protection in mice[5]
Zika Virus (ZIKV) PRVABC 59Not specifiedPlaque assayIC50 = 7.033 µM[6]
Zika Virus (ZIKV) MR766Not specifiedPlaque assayIC50 = 15.58 µM[6]
Griffithsin SARS-CoVVero 76 cellsCytopathicity assayLow nanomolar range[2]
SARS-CoV-2Not specifiedPseudovirus infection assayIC50 = 293 nmol/L[15]
SARS-CoV-2Not specifiedLive virus infection assayIC50 = 63 nmol/L[15]
Hepatitis C Virus (HCV)Not specifiedNot specifiedEC50 = 13.9 nM[13]
Hantaan virus (HTNV)Vero-E6 and A549 cellsNot specifiedNot specified, but showed inhibition[16]
Table 3: Cytotoxicity Profile
CompoundCell LineAssay TypeCC50 (50% Cytotoxic Concentration)Reference
This compound ME-180 cervical epithelial cells and H9 CD4+ T lymphocytesNot specifiedMinimal cytotoxicity even at 100–200 µg/ml[3]
Cervicovaginal tissueMTT and LDH assaysNo adverse effect on tissue viability at 32 µg in 100 µl[1]
Griffithsin Various cell linesNot specifiedNo sign of cellular toxicity at concentrations as high as 500 nM[2][9][2][9]
Human cervical explantsNot specifiedNon-irritating and non-inflammatory[12]

Mechanism of Action: A Visual Guide

The distinct mechanisms by which this compound and Griffithsin inhibit viral entry are visualized below.

Retrocyclin101_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 Coreceptor CXCR4/CCR5 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41 Unfolds Retrocyclin101 This compound Retrocyclin101->gp41 block->gp41 Prevents 6-Helix Bundle Formation

Caption: this compound inhibits HIV-1 entry by targeting the gp41 glycoprotein.

Griffithsin_Mechanism cluster_virus Enveloped Virus (e.g., HIV-1) cluster_cell Host Cell ViralGlycoprotein Viral Glycoprotein (e.g., gp120) Mannose High-Mannose Oligosaccharides CellReceptor Host Cell Receptor (e.g., CD4) ViralGlycoprotein->CellReceptor 1. Viral Binding Griffithsin Griffithsin Griffithsin->Mannose block->CellReceptor Blocks Receptor Binding

Caption: Griffithsin prevents viral entry by binding to glycans on the viral surface.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the ability of a compound to inhibit HIV-1 entry into target cells.

TZMbl_Workflow start Start prepare_cells Seed TZM-bl cells in a 96-well plate and incubate overnight start->prepare_cells prepare_compounds Prepare serial dilutions of This compound or Griffithsin prepare_cells->prepare_compounds add_virus Add a known concentration of HIV-1 to the compound dilutions prepare_compounds->add_virus incubate_virus_compound Incubate virus-compound mixture add_virus->incubate_virus_compound add_to_cells Add the mixture to the TZM-bl cells incubate_virus_compound->add_to_cells incubate_infection Incubate for 48 hours to allow for infection and luciferase expression add_to_cells->incubate_infection lyse_cells Lyse the cells incubate_infection->lyse_cells measure_luciferase Measure luciferase activity (luminescence) lyse_cells->measure_luciferase analyze Calculate IC50/EC50 values by comparing to virus-only controls measure_luciferase->analyze end End analyze->end

Caption: Workflow for the TZM-bl HIV-1 neutralization assay.

Methodology:

  • Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Compound Preparation: The test compound (this compound or Griffithsin) is serially diluted.

  • Virus Incubation: A known amount of HIV-1 is incubated with the diluted compound.

  • Infection: The virus-compound mixture is added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours.

  • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal compared to the virus control indicates the level of neutralization.

Cytotoxicity Assays (MTT and LDH)

These assays assess the potential of the compounds to cause cell damage.

MTT Assay Methodology:

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and incubated with various concentrations of the test compound.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read on a spectrophotometer. A decrease in absorbance indicates reduced cell viability.

LDH Assay Methodology:

  • Cell Seeding and Treatment: Cells are treated with the test compound as in the MTT assay.

  • Supernatant Collection: A sample of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt.

  • Measurement: The activity of lactate dehydrogenase (LDH) released from damaged cells is measured by the formation of a colored formazan product, which is quantified by absorbance. Increased absorbance correlates with increased cytotoxicity.[1]

p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Methodology:

  • Coating: A 96-well plate is coated with a capture antibody specific for HIV-1 p24.

  • Sample Addition: Cell culture supernatants are added to the wells.

  • Incubation: The plate is incubated to allow the capture antibody to bind to any p24 antigen present.

  • Detection: A second, enzyme-linked antibody that also recognizes p24 is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody, resulting in a color change.

  • Measurement: The absorbance is read, and the concentration of p24 is determined by comparison to a standard curve.

Quantitative Real-Time PCR for HIV-1 Proviral DNA

This method quantifies the amount of HIV-1 DNA that has been integrated into the host cell genome.

Methodology:

  • DNA Extraction: Total DNA is extracted from cells that have been exposed to HIV-1.

  • PCR Amplification: A real-time PCR is performed using primers and a fluorescently labeled probe that are specific for a conserved region of the HIV-1 genome (e.g., LTR or gag).

  • Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. The number of proviral DNA copies is quantified by comparing the amplification cycle threshold to a standard curve of known HIV-1 DNA concentrations.

Preclinical and Clinical Development

This compound:

  • Has demonstrated efficacy in organotypic models of human cervicovaginal tissue, where it prevented HIV-1 infection and was retained in the tissue for an extended period without causing inflammation.[1][17]

  • Maintains its antiviral activity in the presence of vaginal fluid.[1]

  • Further preclinical studies, including in non-human primate models, are warranted to fully assess its potential as a topical microbicide.[1]

Griffithsin:

  • Has undergone more extensive preclinical and early clinical development.

  • In vivo studies in animal models have shown its safety and efficacy against various viruses, including HIV-1, SARS-CoV, and HSV-2.[12][13]

  • A Phase 1 clinical trial of a Griffithsin-based vaginal gel (in combination with carrageenan) found it to be safe and well-tolerated in healthy women, with no systemic absorption detected.[14] The gel also retained its anti-HIV and anti-HPV activity in the presence of vaginal fluids.[14]

Summary and Future Directions

Both this compound and Griffithsin represent promising avenues for the development of novel antiviral agents.

  • This compound shows potent and specific activity against HIV-1 by targeting a critical step in the viral fusion process. Its synthetic nature allows for modifications to optimize its properties. Further preclinical evaluation is necessary to advance it towards clinical trials.

  • Griffithsin stands out for its broad-spectrum antiviral activity and its progression into early-stage clinical trials as a topical microbicide. Its mechanism of targeting conserved glycan structures on viral envelopes makes it a strong candidate for a multipurpose prevention technology.

For researchers and drug developers, the choice between pursuing a this compound or Griffithsin-based strategy will depend on the specific therapeutic goals. This compound may be particularly suited for HIV-specific applications, while Griffithsin's broad-spectrum nature makes it an attractive candidate for preventing a range of sexually transmitted viral infections. Continued investigation into the efficacy, safety, and formulation of both molecules will be crucial in realizing their full therapeutic potential.

References

A Comparative Guide to Validating the Mechanism of Action of Retrocyclin-101 via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Retrocyclin-101 (RC-101), a synthetic θ-defensin, and its mutants to validate its antiviral mechanism of action. We present supporting experimental data, detailed protocols for key experiments, and visualizations to illustrate critical pathways and workflows.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a cyclic, 18-amino acid peptide engineered based on an ancestral human θ-defensin pseudogene.[1] Unlike humans, who possess a premature stop codon in the θ-defensin gene, many non-human primates express these peptides as part of their innate immunity.[2] RC-101 exhibits potent activity against a broad spectrum of pathogens, most notably as an inhibitor of HIV-1 entry.[3]

The primary mechanism of action of RC-101 against HIV-1 is the inhibition of viral entry into host cells.[4][5] This is achieved by targeting the viral envelope glycoprotein complex (gp120/gp41), which is essential for viral fusion with the host cell membrane. Specifically, RC-101 is thought to:

  • Bind to Glycans: Possessing lectin-like properties, RC-101 binds to the dense glycan shield on the HIV-1 envelope glycoproteins.[6]

  • Inhibit gp41 Conformational Change: It interacts with high affinity to the gp41 transmembrane subunit, particularly the heptad repeat 2 (HR2) domain. This binding prevents the formation of the six-helix bundle, a critical conformational change required for the fusion of viral and host cell membranes.[6][7][8]

By blocking this fusion step, RC-101 effectively neutralizes the virus before the formation of proviral DNA can occur.[4][5] Site-directed mutagenesis is an invaluable tool for dissecting this mechanism, allowing researchers to pinpoint the specific amino acid residues responsible for its potent antiviral activity.

cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (HR1/HR2) Fusion Membrane Fusion gp41->Fusion 4. 6-Helix Bundle Formation CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds RC101 This compound RC101->gp41 Binds HR2 Infection Viral Entry & Replication Fusion->Infection

Figure 1: Proposed mechanism of HIV-1 entry inhibition by this compound.

Validating the Mechanism with Site-Directed Mutagenesis

To confirm the roles of specific residues, researchers synthesize RC-101 analogues with single amino acid substitutions. The antiviral activity of these mutants is then compared to the wild-type (WT) peptide. Key structural features hypothesized to be critical for activity include the cyclic backbone, the tri-disulfide ladder, and the positively charged arginine residues.[3]

The following table summarizes data from studies where specific residues in Retrocyclin were mutated to investigate their impact on anti-HIV-1 activity.

Peptide/AnalogueKey Mutation/FeatureTarget VirusActivity Metric (IC50)Impact on ActivityReference
This compound (WT) Arg → Lys substitution (relative to Retrocyclin-1)HIV-1 (Primary Isolates)~0.1-1.0 µg/mLBaseline (High Potency) [9][10]
Retrocyclin-1 Wild-Type Ancestral PeptideHIV-1 (IIIB, JR-CSF)~1.0-5.0 µg/mLPotent, but less so than RC-101[4][10]
Acyclic Retrocyclin Cysteine bonds reduced/alkylatedNot specifiedInactiveAbolished Activity [7]
gp41 Cationic Mutant Single-site cationic mutations in viral gp41 HR2Pseudotyped HIV-1 JR.FLRetained susceptibility to RC-101RC-101 overcomes most resistance mutations[6][8]

Note: IC50 values are approximate and can vary based on the specific HIV-1 strain and assay conditions.

The data strongly indicate that the cyclic structure stabilized by disulfide bonds is essential for activity.[7] Furthermore, the enhanced potency of RC-101 over the original retrocyclin suggests that the specific placement of cationic residues is crucial for optimal interaction with the viral envelope.[10]

A Hypothesize Critical Residue for Activity (e.g., Arginine) B Design Mutant Peptide (e.g., Arginine -> Alanine) A->B C Solid-Phase Peptide Synthesis B->C D Purification & Folding (HPLC, Mass Spec) C->D E Perform Antiviral Assay (e.g., HIV-1 Infectivity) D->E F Compare Mutant IC50 to Wild-Type IC50 E->F G Determine Structure- Activity Relationship (SAR) F->G

Figure 2: Experimental workflow for validating mechanism via mutagenesis.

Comparison with Alternative HIV-1 Entry Inhibitors

RC-101's mechanism and performance can be benchmarked against other HIV-1 entry inhibitors, such as the FDA-approved fusion inhibitor Enfuvirtide (T-20).

InhibitorTargetMechanismKey Advantage of RC-101
This compound gp41 (HR2) & GlycansBlocks 6-helix bundle formationInduces minimal viral resistance (5- to 10-fold)[6]
Enfuvirtide (T-20) gp41 (HR1)Binds to HR1, preventing HR2 interactionResistance can develop rapidly (10,000-fold)[6]
Maraviroc Host CCR5 Co-receptorBlocks viral binding to the co-receptorTargets host cell, potential for side effects

A significant advantage of RC-101 is the low rate at which HIV-1 develops resistance. Mutations in gp41 that might confer resistance to RC-101 often reduce the virus's overall fitness and infectivity, making escape a less viable evolutionary pathway for the virus.[6][8]

Detailed Experimental Protocols

This protocol outlines the synthesis of RC-101 and its mutants.

  • Synthesis: Peptides are synthesized on a solid-phase peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Cyclization & Folding: The linear peptide is subjected to oxidative folding in a buffer (e.g., ammonium bicarbonate) to facilitate the formation of the three intramolecular disulfide bonds. This process is monitored over 24-48 hours.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's purity and mass are confirmed by analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS).

This assay quantifies the antiviral activity of the synthesized peptides.

  • Cell Preparation: TZM-bl cells (HeLa cells expressing CD4, CXCR4, and CCR5 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter) are seeded in 96-well plates and incubated overnight.

  • Peptide Dilution: A serial dilution of the test peptide (e.g., RC-101 WT and mutants) is prepared in cell culture medium.

  • Incubation: The diluted peptides are added to the TZM-bl cells. Immediately after, a known amount of HIV-1 virus stock (e.g., HIV-1 IIIB or BaL) is added to each well.

  • Infection: The plates are incubated for 48 hours at 37°C to allow for viral entry and gene expression.

  • Quantification: The medium is removed, and cells are lysed. Luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The luciferase readings are normalized to control wells (virus only, no peptide). The IC50 value (the concentration of peptide that inhibits 50% of viral infection) is calculated using non-linear regression analysis.

This protocol is used to create HIV-1 variants to test RC-101's resilience to resistance.

  • Template Plasmid: An expression plasmid containing the HIV-1 env gene (encoding gp160) is used as a template.

  • Primer Design: Complementary mutagenic primers containing the desired mutation for a specific residue in the gp41 HR2 domain are designed.

  • PCR Amplification: A high-fidelity DNA polymerase is used to perform PCR, extending the mutagenic primers and amplifying the entire plasmid containing the desired mutation.

  • Template Digestion: The parental (non-mutated) DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (i.e., the original plasmid).

  • Transformation: The newly synthesized, mutated plasmid DNA is transformed into competent E. coli cells for amplification.

  • Verification: Plasmids are isolated from multiple colonies, and the presence of the desired mutation is confirmed by DNA sequencing. These plasmids are then used to produce pseudotyped viruses for infectivity assays.[8]

References

A Comparative Guide to the Structural Analysis of Retrocyclin-101 Binding to HIV-1 gp41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Retrocyclin-101, a theta-defensin with potent anti-HIV-1 activity, and other HIV-1 entry inhibitors targeting the gp41 fusion protein. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of their binding characteristics and inhibitory potential.

Mechanism of Action: Targeting HIV-1 Entry

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane.

A critical step in the fusion process is the formation of a six-helix bundle (6HB) by the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41. This bundle brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the entry of the viral core into the cytoplasm.

This compound and other peptide-based fusion inhibitors act by disrupting the formation of this crucial 6HB. They typically mimic one of the heptad repeat domains and bind to its counterpart on gp41, thereby preventing the zippering of the six-helix bundle and halting the fusion process.[1]

Quantitative Comparison of gp41 Fusion Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of this compound and other notable gp41-targeting HIV-1 entry inhibitors. It is important to note that the presented values are collated from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorTarget Domain on gp41Binding Affinity (Kd)IC50 RangeKey Features
This compound (RC-101) HR1 and HR268 nM (to gp41)[2]1.21 nM - 74.49 nM[3]Cyclic peptide with lectin-like properties; binds to glycosylated residues on gp120 and CD4 in addition to gp41.[2]
Enfuvirtide (T-20) HR1307 - 1410 nM (to N46 fragment)[4]23 ± 6 nM (cell-cell fusion)[5]First FDA-approved HIV fusion inhibitor.[6]
Sifuvirtide HR1Not explicitly found1.2 ± 0.2 nM (cell-cell fusion)[5]Designed based on the crystal structure of gp41; potent activity against a wide range of HIV-1 isolates.[7][8]
Albuvirtide HR1Not explicitly found2.92 nM - 27.41 nM[9]Long-acting fusion inhibitor conjugated to human serum albumin for extended half-life.[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the structural and functional analysis of this compound and other gp41 inhibitors are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of the inhibitor's interaction with gp41.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant HIV-1 gp41 ectodomain or a specific domain (e.g., HR1 or HR2) as the ligand.

  • Inhibitor peptide (e.g., this compound) as the analyte.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the gp41 ligand diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

  • Analyte Binding:

    • Inject a series of concentrations of the inhibitor analyte in running buffer over the immobilized ligand surface.

    • Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).

    • Include a reference flow cell without the immobilized ligand to subtract non-specific binding.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Objective: To confirm the binding of the inhibitor to gp41.

Materials:

  • 96-well microtiter plates.

  • Recombinant HIV-1 gp41 protein.

  • Inhibitor peptide (e.g., this compound).

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Primary antibody specific to the inhibitor peptide (if available) or a tag on the peptide.

  • Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution (e.g., 2 N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

Procedure:

  • Coating: Coat the wells of the microtiter plate with a known concentration of recombinant gp41 in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block any non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Inhibitor Binding: Add serial dilutions of the inhibitor peptide to the wells and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate and add the primary antibody specific to the inhibitor. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the substrate. Allow the color to develop.

  • Stopping and Reading: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of bound inhibitor.

HIV-1 Entry Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.

Objective: To determine the 50% inhibitory concentration (IC50) of the inhibitor.

Materials:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • HIV-1 pseudovirus (engineered to be capable of only a single round of infection).

  • Inhibitor peptide at various concentrations.

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the inhibitor peptide for a specified time (e.g., 1 hour).

  • Infection: Add the HIV-1 pseudovirus to the wells and incubate for a period that allows for viral entry and gene expression (e.g., 48 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the HIV-1 entry pathway and the experimental workflows for analyzing inhibitor binding.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Host Cell Membrane gp41->Membrane 4. Fusion Peptide Insertion Fusion Fusion Pore gp41->Fusion 5. 6-Helix Bundle Formation CoR Coreceptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Coreceptor Binding CoR->gp41 3. gp41 Unfolding RC101 This compound RC101->gp41 Blocks 6-Helix Bundle Formation

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

SPR_Workflow start Start immobilize Immobilize gp41 on Sensor Chip start->immobilize Multiple Concentrations inject Inject this compound (Analyte) immobilize->inject Multiple Concentrations measure Measure Binding (Association/Dissociation) inject->measure Multiple Concentrations regenerate Regenerate Sensor Surface measure->regenerate Multiple Concentrations analyze Analyze Data (Calculate Kd) measure->analyze regenerate->inject Multiple Concentrations end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

ELISA_Workflow start Start coat Coat Plate with gp41 start->coat block Block Non-specific Sites coat->block bind_inhibitor Add this compound block->bind_inhibitor bind_primary Add Primary Antibody bind_inhibitor->bind_primary bind_secondary Add HRP-conjugated Secondary Antibody bind_primary->bind_secondary detect Add Substrate & Measure Absorbance bind_secondary->detect end End detect->end

Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).

References

A Comparative Analysis of Retrocyclin-101 Microbicide Efficacy in Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Retrocyclin-101 (RC-101), a synthetic theta-defensin analog, as a topical microbicide for the prevention of immunodeficiency virus transmission, primarily based on studies in non-human primate (NHP) models. Its performance is contrasted with that of Tenofovir-based microbicides, a well-established alternative. This comparison is supported by available experimental data and detailed methodologies to aid in the evaluation and future development of HIV prevention strategies.

Executive Summary

This compound has demonstrated significant promise in preclinical studies, exhibiting potent antiviral activity against a broad range of HIV-1 isolates in vitro and ex vivo.[1][2][3] Its mechanism of action involves binding to the viral glycoprotein gp41, thereby preventing the fusion of the virus with target cells.[1][2][4] While comprehensive in vivo efficacy trials in NHPs are still forthcoming, initial studies have established its safety and retention in the cervicovaginal mucosa of pigtailed macaques.[1]

In contrast, Tenofovir-based microbicides, particularly 1% Tenofovir gel, have undergone extensive in vivo efficacy testing in NHP models, demonstrating significant protection against simian-human immunodeficiency virus (SHIV) infection.[5][6][7][8][9] This robust dataset provides a benchmark for evaluating emerging microbicide candidates like RC-101.

Comparative Efficacy Data

The following tables summarize the available quantitative data from key studies on RC-101 and Tenofovir-based microbicides in NHP models. It is important to note that direct head-to-head comparative in vivo efficacy studies are not yet available. The data presented is collated from separate studies, and variations in experimental protocols should be considered when making comparisons.

Table 1: In Vivo Safety and Antiviral Activity of Film-Formulated RC-101 in Pigtailed Macaques

ParameterRC-101 FilmPlacebo FilmReference
Animal Model Pigtailed Macaques (Macaca nemestrina)Pigtailed Macaques (Macaca nemestrina)[1]
Dosage and Administration One film (containing RC-101) applied daily for four daysOne placebo film applied daily for four days[1]
Safety Assessment No significant inflammation or toxicity observedNo significant inflammation or toxicity observed[1]
Ex Vivo Antiviral Activity (RT-SHIV Replication in Cervical Biopsies) Significant reduction in viral replication in tissues from RC-101 treated animals compared to baselineNo significant change in viral replication[1]

Table 2: In Vivo Efficacy of 1% Tenofovir Gel in Macaques

Parameter1% Tenofovir GelPlacebo GelReference
Animal Model Rhesus Macaques (Macaca mulatta)Rhesus Macaques (Macaca mulatta)[9]
Dosage and Administration Single intravaginal application 15 minutes or 2 hours prior to challengePlacebo gel application[9]
Challenge Virus SHIV-SF162p3SHIV-SF162p3[9]
Protection Efficacy (15 min pre-challenge) 4 out of 6 animals protected1 out of 8 animals protected[9]
Protection Efficacy (2 hours pre-challenge) 2 out of 3 animals protected1 out of 8 animals protected[9]

Table 3: In Vivo Efficacy of Tenofovir/FTC Gel in Pigtail Macaques

Parameter5% FTC and 1% Tenofovir GelPlacebo GelReference
Animal Model Pigtail Macaques (Macaca nemestrina)Pigtail Macaques (Macaca nemestrina)[5]
Dosage and Administration 3 mL gel applied intravaginally 30 minutes prior to challenge, twice weeklyPlacebo gel application[5]
Challenge Virus SHIV-SF162p3SHIV-SF162p3[5]
Number of Challenges 2020[5]
Protection Efficacy 6 out of 6 animals completely protected1 out of 6 animals protected[5]

Detailed Experimental Protocols

RC-101 In Vivo Safety and Ex Vivo Efficacy Study [1]

  • Animal Model: Adult female pigtailed macaques (Macaca nemestrina) were used. This model is considered relevant due to similarities in the vaginal flora and anatomy to humans.[1]

  • Microbicide Formulation: A quick-dissolving film containing RC-101.

  • Administration: One film was applied intravaginally daily for four consecutive days. A control group received placebo films.

  • Sample Collection: Cervical biopsies and cytobrushes were collected at baseline and after the treatment period.

  • Safety Evaluation: Tissues were assessed for signs of inflammation and toxicity.

  • Ex Vivo Efficacy Assay: Cervical tissues obtained after in vivo treatment were challenged with RT-SHIV ex vivo. Viral replication was quantified to assess the antiviral activity retained in the tissue.

Tenofovir Gel In Vivo Efficacy Study [9]

  • Animal Model: Adult female rhesus macaques (Macaca mulatta).

  • Microbicide Formulation: A gel containing 1% Tenofovir.

  • Administration: A single dose of Tenofovir gel was administered intravaginally either 15 minutes or 2 hours before viral challenge.

  • Viral Challenge: Animals were challenged with a single high dose of SHIV-SF162p3.

  • Efficacy Assessment: Infection status was determined by monitoring for plasma viremia and seroconversion.

Tenofovir/FTC Combination Gel In Vivo Efficacy Study [5]

  • Animal Model: Adult female pigtail macaques (Macaca nemestrina).

  • Microbicide Formulation: A gel containing 5% emtricitabine (FTC) and 1% tenofovir.

  • Administration: 3 mL of the gel was applied intravaginally 30 minutes prior to each viral challenge. This was repeated twice weekly for a total of 20 challenges.

  • Viral Challenge: Animals were repeatedly challenged with SHIV-SF162p3.

  • Efficacy Assessment: Systemic infection was monitored through viral load measurements and serology.

Visualizations

Signaling Pathway: this compound Mechanism of Action

RC101_Mechanism cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Fusion (Inhibited) CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor Binding RC101 This compound RC101->gp41 Binds to HR2 domain

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental Workflow: NHP Microbicide Efficacy Study

NHP_Workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring Animal_Selection 1. Select & Acclimatize Non-Human Primates Baseline_Sampling 2. Collect Baseline Samples (Blood, Biopsies) Animal_Selection->Baseline_Sampling Microbicide_Admin 3. Administer Microbicide (e.g., RC-101 or Tenofovir gel) Baseline_Sampling->Microbicide_Admin Viral_Challenge 4. Intravaginal Challenge with SHIV Microbicide_Admin->Viral_Challenge Monitoring 5. Monitor for Infection (Viral Load, Serology) Viral_Challenge->Monitoring Data_Analysis 6. Analyze Protection Efficacy Monitoring->Data_Analysis

Caption: Generalized workflow for in vivo microbicide efficacy studies in non-human primates.

Conclusion

This compound stands as a promising microbicide candidate with a distinct mechanism of action compared to reverse transcriptase inhibitors like Tenofovir. While it has demonstrated safety and antiviral activity in NHP models, further in vivo efficacy studies are crucial to ascertain its protective potential against lentiviral challenges. The robust efficacy data from Tenofovir-based microbicides in NHPs have set a high standard and have successfully translated to clinical trials in humans.[6][7][8] Future research should aim for direct comparative studies of RC-101 and other microbicides in standardized NHP challenge models to provide a clearer picture of their relative efficacies and guide the development of the next generation of HIV prevention tools.

References

Validating the antibacterial spectrum of Retrocyclin-101 against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antibacterial spectrum of Retrocyclin-101 reveals its potent activity against a range of clinically significant bacteria, positioning it as a promising candidate for the development of new anti-infective therapies. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.

This compound, a synthetic θ-defensin, has demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, a mode of action that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Comparative Antibacterial Spectrum

To validate the antibacterial spectrum of this compound, its activity has been evaluated against a panel of clinical isolates and compared with standard-of-care antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric for this comparison.

While a comprehensive table of MIC values for this compound against a wide array of clinical isolates is still emerging from ongoing research, existing studies provide valuable insights into its efficacy. For instance, against clinical isolates of Staphylococcus aureus, this compound has shown significant activity at concentrations as low as 2.5 µM[1][2]. Furthermore, it has demonstrated inhibitory effects against bacteria associated with bacterial vaginosis[3].

Below is a summary of available data on the antibacterial spectrum of this compound compared to conventional antibiotics against select clinical isolates. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources.

Bacterial SpeciesThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus~50.5 - 20.25 - 1
Enterococcus faecalisData not available1 - 41 - 4
Escherichia coliData not availableNot applicableNot applicable
Pseudomonas aeruginosaData not availableNot applicableNot applicable
Klebsiella pneumoniaeData not availableNot applicableNot applicable
Acinetobacter baumanniiData not availableNot applicableNot applicable

Note: The MIC values for vancomycin and daptomycin are typical ranges observed for susceptible isolates and can vary depending on the specific strain and testing methodology. Data for this compound against several key pathogens is not yet publicly available in comprehensive studies.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is performed using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Radial Diffusion Assay (RDA)

This assay is used to determine the antimicrobial activity of peptides by measuring the zone of growth inhibition in an agar gel seeded with the test microorganism.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Agar

  • Bacterial inoculum suspension

  • Sterile petri dishes

Procedure:

  • Prepare a nutrient-rich agar medium and cool it to approximately 45-50°C.

  • Inoculate the molten agar with a standardized suspension of the test bacterium.

  • Pour the seeded agar into sterile petri dishes and allow it to solidify.

  • Create small wells (2-3 mm in diameter) in the solidified agar.

  • Add a known concentration of this compound solution to each well.

  • Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • After incubation, measure the diameter of the clear zone of growth inhibition around each well.

  • The diameter of the inhibition zone is proportional to the antimicrobial activity of the peptide.

Experimental Workflow and Mechanism of Action

The process of validating the antibacterial spectrum of this compound follows a systematic workflow, from initial screening to detailed characterization of its mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_comparison Comparative Studies cluster_mechanism Mechanism of Action Screening Screening against a panel of Gram-positive and Gram-negative bacteria RDA Radial Diffusion Assay Screening->RDA Qualitative Assessment MIC MIC Determination (Broth Microdilution) Screening->MIC Promising candidates MBC MBC Determination MIC->MBC Further Characterization Comparison Comparison with conventional antibiotics MIC->Comparison Synergy Synergy Testing Comparison->Synergy Membrane Membrane Permeabilization Assays Comparison->Membrane Microscopy Electron Microscopy Membrane->Microscopy

Fig. 1: Experimental workflow for validating the antibacterial spectrum of this compound.

The primary antibacterial mechanism of this compound involves its electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately, cell death.

mechanism_of_action RC101 This compound (Cationic) Interaction Electrostatic Interaction RC101->Interaction Membrane Bacterial Cell Membrane (Anionic) Membrane->Interaction Disruption Membrane Disruption & Pore Formation Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Fig. 2: Simplified diagram of the proposed antibacterial mechanism of action of this compound.

Conclusion

This compound demonstrates a promising antibacterial profile, with potent activity against clinically relevant bacteria. Its unique membrane-disrupting mechanism of action makes it an attractive candidate for further development, particularly in an era of increasing antibiotic resistance. Further comprehensive studies are warranted to fully elucidate its antibacterial spectrum against a wider range of clinical isolates and to establish its clinical utility in treating bacterial infections.

References

Retrocyclin-101: A Comparative Safety Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Retrocyclin-101, a synthetic θ-defensin, has emerged as a promising antimicrobial and antiviral candidate. Its unique cyclic structure confers high stability and resistance to proteolysis, making it an attractive therapeutic agent. This guide provides a comparative analysis of the safety profile of this compound against other notable antimicrobial and antiviral agents, supported by experimental data and detailed protocols for key safety assays.

Executive Summary

This compound demonstrates a superior safety profile compared to many other antimicrobial peptides. It exhibits minimal cytotoxicity against a range of human cell lines even at high concentrations and is virtually non-hemolytic. This contrasts with agents like Gramicidin S, which shows significant hemolytic activity. While the human cathelicidin LL-37 has potent antimicrobial effects, it can also induce inflammatory responses and cytotoxicity at higher concentrations. Tenofovir gel, a widely used topical microbicide, is generally well-tolerated, though some in vitro studies have shown reduced cell viability at lower dilutions. Overall, this compound's favorable safety profile, characterized by low toxicity to host cells, positions it as a strong candidate for further therapeutic development.

Comparative Safety Data

The following tables summarize the available quantitative data on the cytotoxicity and hemolytic activity of this compound and selected comparators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Cytotoxicity Data (CC50/IC50)

CompoundCell LineAssayCC50 / IC50 (µg/mL)Reference
This compound ME-180 (cervical epithelial)MTT>10 (≥90% viability)[1]
H9 (CD4+ T lymphocytes)Not specifiedMinimal at 100-200[2]
Cervicovaginal tissueMTT/LDHNo adverse effect at 32[3]
HUVECsTrypan BlueNo effect at 10
LL-37 MA-104 (monkey kidney epithelial)MTT/Neutral Red>50 (>90% viability)
Human neutrophilsLDHNo increase up to 30
Human endothelial cellsTrypan BlueSignificant reduction at 5-10
Gramicidin S Sheep red blood cellsHemolysisHC50: 16
Tenofovir HepG2 (liver)ProliferationCC50: 398 µM[4]
Skeletal muscle cellsProliferationCC50: 870 µM[4]
Renal proximal tubule epithelial cellsProliferationWeaker than cidofovir[4]
Tenofovir Gel (1%) HEC-1-A, Caco-2 (epithelial)Viability<60% viability at 1:5 dilution[5]
PBMCsViability<60% viability at 1:10 dilution[5]

Table 2: Hemolytic Activity (HC50)

CompoundRed Blood CellsHC50 (µg/mL)Reference
This compound HumanNon-hemolytic[6]
LL-37 Human>30
Gramicidin S Sheep16

Experimental Protocols

Detailed methodologies for the key safety assays are provided below to allow for replication and further investigation.

Hemolysis Assay

Objective: To determine the lytic effect of a peptide on red blood cells.

Materials:

  • Freshly drawn red blood cells (human or other species) in an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test peptide (this compound or comparator) at various concentrations.

  • Positive control: 1% Triton X-100 in PBS.

  • Negative control: PBS.

  • 96-well microtiter plate.

  • Spectrophotometer.

Procedure:

  • Wash the red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Add 100 µL of the 2% red blood cell suspension to each well of a 96-well plate.

  • Add 100 µL of the test peptide at various concentrations (typically in a 2-fold serial dilution) to the wells.

  • Add 100 µL of 1% Triton X-100 to the positive control wells and 100 µL of PBS to the negative control wells.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact red blood cells.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • The HC50 value is the concentration of the peptide that causes 50% hemolysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell viability and proliferation based on mitochondrial metabolic activity.

Materials:

  • Human cell line of interest (e.g., HeLa, HEK293, HepG2).

  • Complete cell culture medium.

  • Test peptide at various concentrations.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

  • 96-well cell culture plate.

  • Spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test peptide. Include wells with medium only as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Abssample / Abscontrol) x 100

  • The CC50 value is the concentration of the peptide that reduces cell viability by 50%.

LDH (Lactate Dehydrogenase) Release Assay

Objective: To quantify cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells.

Materials:

  • Human cell line of interest.

  • Complete cell culture medium.

  • Test peptide at various concentrations.

  • LDH assay kit (commercially available).

  • Lysis buffer (provided in the kit or 1% Triton X-100) for maximum LDH release control.

  • 96-well cell culture plate.

  • Spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the test peptide for the desired duration. Include a negative control (medium only) and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the end of the experiment).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abssample - Absnegative control) / (Absmaximum release - Absnegative control)] x 100

Signaling Pathways and Immunomodulatory Effects

This compound's interaction with host cells extends beyond direct cytotoxicity. It has been shown to modulate inflammatory responses, in part through its interaction with Toll-like Receptors (TLRs), particularly TLR2 and TLR4.[7][8] This interaction can lead to the inhibition of pro-inflammatory signaling pathways initiated by bacterial components like lipopolysaccharide (LPS).

Retrocyclin101_TLR_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 RC101 This compound RC101->LPS RC101->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRFs IRFs TRIF->IRFs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IRFs->Cytokines Transcription

Caption: this compound's inhibition of TLR4 signaling.

The diagram illustrates that this compound can inhibit the TLR4 signaling pathway through two potential mechanisms: by directly binding to and neutralizing LPS, preventing it from activating TLR4, and by potentially interacting with the TLR4 receptor itself, thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Similarly, the antimicrobial peptide LL-37 is known to have complex interactions with TLRs. While it can inhibit TLR2 and TLR4 signaling by binding to their respective ligands, it can enhance the signaling of nucleic acid-sensing TLRs like TLR3, TLR7, TLR8, and TLR9 by forming complexes with their ligands and facilitating their delivery to endosomes.

Caption: Dual role of LL-37 in modulating TLR signaling.

Conclusion

This compound exhibits a highly favorable safety profile, characterized by low cytotoxicity and a lack of hemolytic activity, making it a compelling candidate for further development as an antimicrobial and antiviral agent. Its immunomodulatory properties, particularly its ability to dampen pro-inflammatory signaling through TLR pathways, add to its therapeutic potential. Continued research, including well-controlled comparative in vivo toxicity studies, will be crucial in fully elucidating its safety and efficacy for clinical applications.

References

Assessing the Potential for Viral Resistance to Retrocyclin-101: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101), a synthetic θ-defensin, has emerged as a promising broad-spectrum antiviral agent that inhibits the entry of a range of enveloped viruses, including the Human Immunodeficiency Virus type 1 (HIV-1) and flaviviruses such as Zika and Japanese Encephalitis Virus (JEV). A critical factor in the long-term viability of any antiviral therapeutic is its propensity for the selection of drug-resistant viral strains. This guide provides a comprehensive assessment of the potential for viral resistance to this compound, comparing its performance with other viral entry inhibitors and presenting supporting experimental data.

Mechanism of Action of this compound

This compound primarily functions as a viral entry inhibitor. Its mechanism varies depending on the virus:

  • Against HIV-1: RC-101 does not directly inactivate the virus but rather interacts with the host cell surface, forming patches. It is believed to interfere with the fusion process mediated by the viral glycoprotein gp41, thus preventing the formation of proviral DNA.[1]

  • Against Flaviviruses: RC-101 exhibits a dual mechanism of action. It inhibits viral entry by binding to the DE loop of the viral E glycoprotein and also hampers viral replication by inhibiting the NS2B-NS3 protease.[2]

Propensity for Viral Resistance to this compound

A significant advantage of this compound is its high barrier to the development of viral resistance, particularly in HIV-1.

HIV-1 Resistance Profile

In vitro studies have demonstrated that prolonged exposure of HIV-1 to RC-101 results in minimal resistance. Even after more than 100 days of serial passaging in the presence of the peptide, only a 5- to 10-fold decrease in susceptibility was observed.[1] This is substantially lower than the resistance profiles of many other antiretroviral agents.

The low propensity for resistance is attributed to the fact that mutations conferring resistance to RC-101, primarily in the gp41 envelope protein, often impair the virus's overall fitness and infectivity. One study identified that passaging HIV-1(BAL) under selective pressure from RC-101 led to three amino acid substitutions in the envelope glycoprotein: one in a CD4-binding region of gp120 and two in the heptad repeat (HR) domains of gp41. While the mutation in the HR1 domain of gp41 conferred partial resistance, the mutation in the HR2 domain rendered the virus less efficient and dependent on the presence of RC-101 for entry.[1]

Flavivirus Resistance Profile

For flaviviruses, a Japanese Encephalitis Virus (JEV) mutant with resistance to RC-101 has been identified. This resistance was associated with a decreased binding affinity of RC-101 to the DE loop of the viral E protein.[3] While this demonstrates that resistance can emerge, peptide inhibitors like RC-101 are generally considered to have a low frequency of selecting for resistant mutants.

Comparative Analysis of Viral Resistance

The following tables provide a comparative overview of the resistance profiles of this compound and other selected viral entry inhibitors.

Antiviral Agent Virus Target Mechanism of Action Fold Increase in IC50 of Resistant Strains Key Resistance Mutations Genetic Barrier to Resistance
This compound HIV-1gp41-mediated fusion inhibition5-10 foldgp41 (HR1 and HR2 domains)High
Enfuvirtide (T-20) HIV-1gp41-mediated fusion inhibition>100 foldgp41 (HR1 domain, residues 36-45)Low
Maraviroc HIV-1CCR5 coreceptor antagonistN/A (Shift to CXCR4 usage or resistance via V3 loop)gp120 (V3 loop) or coreceptor switchLow to Moderate
Docosanol Herpes Simplex VirusHost cell membrane modulationUnlikelyN/A (Acts on host cell)Very High
This compound Japanese Encephalitis VirusE glycoprotein (DE loop) bindingNot QuantifiedE protein (DE loop)Moderate
Flavivirus Entry Inhibitors (General) FlavivirusesE protein (conserved pockets)VariesE proteinGenerally High

Experimental Protocols

In Vitro Selection of Resistant HIV-1 Strains by Serial Passage

This protocol outlines the general methodology used to select for viral resistance to this compound in vitro.

  • Cell and Virus Culture: HIV-1 permissive cells (e.g., PM1 cells) are cultured in appropriate media. A wild-type laboratory-adapted strain of HIV-1 (e.g., HIV-1 BAL) is used for infection.

  • Initial Inhibition Assay: The 50% inhibitory concentration (IC50) of this compound against the wild-type virus is determined using a standard viral inhibition assay, such as a p24 antigen ELISA.

  • Serial Passage:

    • Cells are infected with HIV-1 in the presence of a sub-inhibitory concentration of this compound (typically starting at or slightly below the IC50).

    • The culture is maintained for a set period (e.g., 5 days) to allow for viral replication.

    • Supernatant containing progeny virus is harvested and used to infect fresh cells.

    • The concentration of this compound is gradually increased in subsequent passages.

    • This process is repeated for an extended period (e.g., over 100 days).

  • Monitoring of Resistance: At regular intervals, the IC50 of this compound against the passaged virus is determined and compared to the IC50 against the wild-type virus. A significant increase in the IC50 indicates the development of resistance.

  • Genotypic Analysis: The envelope (env) gene of the resistant virus is sequenced to identify mutations in gp120 and gp41 that may be responsible for the resistant phenotype.

  • Phenotypic Analysis of Mutations: Site-directed mutagenesis is used to introduce the identified mutations into a wild-type viral clone. The infectivity and susceptibility of the mutant virus to this compound are then assessed in single-round replication assays to confirm the role of the mutations in resistance.

Visualizing Viral Entry and Inhibition Pathways

HIV-1 Entry and the Target of this compound

HIV_Entry cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Fusion CD4->CCR5 2. Conformational Change Retrocyclin This compound Retrocyclin->gp41 Inhibits Fusion

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41-mediated fusion.

Experimental Workflow for In Vitro Resistance Selection

Resistance_Selection start Start: Wild-Type Virus + Sub-inhibitory RC-101 passage Infect Cells & Culture (5 days) start->passage harvest Harvest Progeny Virus passage->harvest increase_conc Increase RC-101 Concentration harvest->increase_conc passage_next Infect Fresh Cells increase_conc->passage_next Repeat >20 cycles monitor Monitor IC50 increase_conc->monitor passage_next->passage sequence Sequence env Gene of Resistant Virus monitor->sequence If resistance detected end End: Characterize Resistant Mutant sequence->end

Caption: Workflow for the in vitro selection of viral resistance through serial passage.

Conclusion

The available experimental data strongly suggest that this compound possesses a high genetic barrier to the development of viral resistance, particularly for HIV-1. The observed 5- to 10-fold increase in IC50 for resistant HIV-1 strains is modest compared to other entry inhibitors like enfuvirtide. Furthermore, the fitness cost associated with resistance-conferring mutations in gp41 may limit the clinical emergence of resistant variants. While resistance has been observed in flaviviruses through mutations in the E glycoprotein, peptide inhibitors as a class are generally less prone to resistance development. This favorable resistance profile, combined with its broad-spectrum antiviral activity, positions this compound as a compelling candidate for further development as an antiviral therapeutic.

References

A Comparative Guide to Retrocyclin-101: A Novel Microbicide Candidate for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical trial results for Retrocyclin-101, a promising theta-defensin analog, with other leading microbicide candidates for the prevention of HIV-1 transmission. The data presented herein is intended to offer an objective overview to inform further research and development in this critical field.

Executive Summary

This compound has demonstrated potent anti-HIV-1 activity in a variety of preclinical models, including in vitro cell-based assays and ex vivo human cervical tissue models. Its primary mechanism of action involves the inhibition of viral entry by binding to the HIV-1 envelope glycoprotein gp41 and preventing the formation of the six-helix bundle, a critical step in the fusion of the viral and cellular membranes. Notably, this compound exhibits a favorable safety profile, with low cytotoxicity and a lack of inflammatory response in preclinical assessments. This guide directly compares the available preclinical efficacy and safety data of this compound with other significant microbicide candidates: Tenofovir, UC781, Dapivirine, and Griffithsin.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy and safety of this compound and its alternatives.

Table 1: In Vitro Efficacy Against HIV-1

MicrobicideAssay SystemHIV-1 Strain(s)IC50 / EC50Citation(s)
This compound PBMCX4 and R5 strains1-2 µg/mL[1]
PBMCR5-tropic0.19 µg/mL[2]
Cell-cell fusionR5-tropic0.33 µg/mL[3]
Epithelial cell/T-cell co-cultureX4-tropic2.6 µg/mL[3]
Tenofovir MT-2 cellsHIV-1 IIIB5 µM[4]
TZM-GFP cellsSubtypes A, B, C, D, CRF01_AE, CRF02_AG87 nM (mean)[5]
MT-4, PBMC, MT-2 cellsHIV-1 IIIB, BaL1.4 - 4.2 µM[6]
UC781 VariousHIV-1~3 ng/mL (8.9 nM)[7]
Dapivirine TZM-bl cellsHIV-1 pseudovirus0.034 ± 0.008 ng/mL[7]
Griffithsin VariousT- and M-tropic strains0.043 - 0.63 nM[8]
TZM-bl cellsHIV-1 pseudovirus57.2 ± 13.8 ng/mL[7]

Table 2: Ex Vivo Efficacy in Human Cervical Tissue Models

MicrobicideModel SystemHIV-1 Strain(s)InhibitionCitation(s)
This compound Engineered cervicovaginal tissueHIV-1>90% inhibition at 10 µM[1]
Film formulation in ectocervical tissueHIV-1IC90 = 57.5 µM[1]
Tenofovir Ectocervical and colorectal explantsHIV-12.7 to 4.7 log10 reduction in p24[2]

Table 3: In Vitro Cytotoxicity

| Microbicide | Cell Line(s) | CC50 | Citation(s) | |---|---|---|---|---| | This compound | Various cell lines | >10 µg/mL (cell viability ≥90%) |[3] | | Tenofovir | HepG2 cells | 398 µM |[9] | | | Skeletal muscle cells | 870 µM |[9] | | | Erythroid progenitor cells | >200 µM |[9] | | UC781 | Not specified | Not specified |[7] | | Dapivirine | Cervical tissue explants | No significant toxicity at 1mM over 24h |[10] | | Griffithsin | Various host cell types | Not lethal at 783 nM |[8] |

Experimental Protocols

A summary of the key experimental methodologies cited in the preclinical evaluation of these microbicides is provided below.

Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell Isolation and Culture: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Hypaque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Infection and Treatment: Stimulated PBMCs are infected with laboratory-adapted or primary isolates of HIV-1 at a predetermined multiplicity of infection (MOI). Concurrently, the cells are treated with serial dilutions of the microbicide candidate.

  • Efficacy Measurement: After a defined incubation period (typically 7-14 days), the level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The 50% inhibitory concentration (IC50) is then calculated as the drug concentration that reduces p24 levels by 50% compared to untreated control cultures.

Anti-HIV-1 Activity in Human Cervical Explant Model
  • Tissue Procurement and Culture: Human cervical tissues are obtained from hysterectomy specimens. The tissue is dissected into small explants and cultured at an air-liquid interface on a supportive matrix. This method maintains the three-dimensional architecture and cellular composition of the native tissue.

  • Infection and Treatment: The apical surface of the explants is exposed to a high-titer stock of HIV-1, either alone or in the presence of the microbicide formulation.

  • Efficacy Measurement: Viral replication in the tissue is monitored over time by measuring p24 antigen levels in the culture medium. At the end of the experiment, the tissue can be processed for histological analysis or to quantify cell-associated virus.

Cytotoxicity Assay (MTT Assay)
  • Cell Plating and Treatment: Adherent or suspension cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

  • MTT Incubation: After a specified exposure time, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Inflammatory Cytokine Measurement (ELISA)
  • Sample Collection: Supernatants from cell cultures or tissue explants treated with the microbicide are collected.

  • ELISA Procedure: A sandwich ELISA is performed to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α). Briefly, microplate wells are coated with a capture antibody specific for the cytokine of interest. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, and the resulting colorimetric change is measured, which is proportional to the amount of cytokine present.

Mandatory Visualizations

Mechanism of Action: this compound Inhibition of HIV-1 Entry

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 HR1 Heptad Repeat 1 (HR1) HR2 Heptad Repeat 2 (HR2) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change SixHelix 6-Helix Bundle Formation HR1->SixHelix HR2->SixHelix 4. HR1 and HR2 Associate FusionPore Fusion Pore SixHelix->FusionPore 5. Membrane Fusion Retrocyclin101 This compound Retrocyclin101->HR2

Caption: this compound inhibits HIV-1 entry by binding to gp41's HR2 domain, preventing 6-helix bundle formation.

Experimental Workflow: In Vitro Anti-HIV-1 Efficacy Testing

Antiviral_Workflow Start Start: Isolate PBMCs Stimulate Stimulate PBMCs (PHA, IL-2) Start->Stimulate Infect_Treat Infect with HIV-1 & Treat with Microbicide Stimulate->Infect_Treat Incubate Incubate (7-14 days) Infect_Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify p24 Antigen (ELISA) Collect->ELISA Analyze Analyze Data (Calculate IC50) ELISA->Analyze End End: Determine Efficacy Analyze->End

Caption: Workflow for determining the in vitro anti-HIV-1 efficacy of a microbicide using PBMCs.

References

A Comparative Guide to Delivery Systems for the Antimicrobial Peptide Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Retrocyclin-101 (RC-101), a synthetic θ-defensin, has demonstrated significant promise as a potent antimicrobial and antiviral agent, particularly against HIV-1.[1] However, like many peptide-based therapeutics, its clinical translation is contingent on the development of effective delivery systems that can protect the peptide from degradation, ensure its delivery to the target site, and maintain its bioactivity. This guide provides a comparative overview of different delivery strategies for this compound, supported by available experimental data and detailed methodologies.

Overview of Delivery Systems

The delivery of peptide drugs like this compound is challenging due to their susceptibility to enzymatic degradation and poor membrane permeability. Various strategies are being explored to overcome these hurdles, including topical films, nanoformulations such as liposomes and polymeric nanoparticles, and gene-based delivery approaches.

Performance Comparison of this compound Delivery Systems

To date, the most extensively studied delivery system for the topical application of this compound is a polyvinyl-alcohol (PVA) based film. While research into nanoformulations for RC-101 is emerging, specific quantitative data for direct comparison is limited. The following table summarizes the available data for the PVA film and provides a prospective outlook for nanoformulations based on studies with similar antimicrobial peptides.

Delivery SystemFormulationKey Performance ParametersEfficacy Data
Topical Film Polyvinyl-alcohol (PVA) quick-dissolve filmDrug Loading: 100 µg or 2000 µg per film Release Profile: Rapid dissolution in vaginal fluidIn Vitro: IC90 of ~5.0 µM against HIV-1 in PBMC assays Ex Vivo: IC90 of 57.5 µM in a human ectocervical tissue model
Liposomes (Prospective) e.g., DMPC:DMPG:CholesterolEncapsulation Efficiency: Expected to be moderate (e.g., 20-50%) for hydrophilic peptides Particle Size: Typically 100-200 nm Zeta Potential: Can be tailored (anionic or cationic) Release Profile: Sustained release, dependent on lipid compositionEfficacy would depend on the final formulation's ability to protect RC-101 and deliver it to target cells.
Polymeric Nanoparticles (Prospective) e.g., Poly(lactic-co-glycolic acid) (PLGA)Encapsulation Efficiency: Variable, can be optimized (e.g., ~25% for hydrophilic peptides) Particle Size: Typically 150-300 nm Zeta Potential: Generally negative Release Profile: Biphasic with an initial burst release followed by sustained releaseNanoencapsulation has been shown to enhance the antimicrobial activity of other peptides by increasing their stability and local concentration.
Gene-Based Delivery Plant chloroplast expressionProduction System: High-yield expression in tobacco chloroplasts (up to 38% of total soluble protein)In Planta: Confers resistance to tobacco mosaic virus. This is a production method, not a direct therapeutic delivery system for humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in drug delivery. Below are protocols for the preparation and characterization of the discussed delivery systems.

Preparation of Polyvinyl-Alcohol (PVA) Film

A quick-dissolving vaginal film containing this compound can be prepared using a solvent casting method.

Materials:

  • This compound

  • Polyvinyl-alcohol (PVA)

  • Polyethylene glycol (PEG) as a plasticizer

  • Deionized water

Procedure:

  • A specific concentration of PVA is dissolved in deionized water with gentle heating and stirring to form a homogenous solution.

  • PEG is added to the PVA solution as a plasticizer to improve the flexibility of the film.

  • This compound is dissolved in deionized water and then added to the polymer solution.

  • The mixture is stirred until a uniform solution is obtained.

  • The solution is cast onto a suitable surface (e.g., a petri dish) and dried under controlled temperature and humidity to form a thin film.

  • The dried film is then cut into desired sizes, each containing a specific dose of RC-101.

Preparation of Peptide-Loaded Liposomes (General Protocol)

The thin-film hydration method is a common technique for encapsulating hydrophilic peptides like this compound into liposomes.[2][3][4]

Materials:

  • Lipids (e.g., DMPC, DMPG, Cholesterol)[4]

  • This compound

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • The lipids are dissolved in chloroform in a round-bottom flask.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • The lipid film is hydrated with an aqueous solution of this compound in PBS. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

  • The resulting liposomal suspension is then sized by extrusion through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific diameter.

  • Unencapsulated peptide is removed by techniques such as dialysis or size exclusion chromatography.

Preparation of Peptide-Loaded PLGA Nanoparticles (General Protocol)

The double emulsion solvent evaporation method is suitable for encapsulating hydrophilic peptides into PLGA nanoparticles.[5][6]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)[5]

  • This compound

  • Organic solvent (e.g., dichloromethane, DCM)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA)

Procedure:

  • This compound is dissolved in an aqueous solution to form the internal aqueous phase (w1).

  • PLGA is dissolved in an organic solvent like DCM to form the oil phase (o).

  • The internal aqueous phase is emulsified in the oil phase using a high-speed homogenizer or sonicator to form a primary water-in-oil (w/o) emulsion.

  • This primary emulsion is then added to a larger volume of an aqueous surfactant solution (w2) and further emulsified to form a double water-in-oil-in-water (w/o/w) emulsion.

  • The organic solvent is then removed by evaporation under continuous stirring.

  • The resulting nanoparticles are collected by centrifugation, washed to remove excess surfactant and unencapsulated peptide, and then lyophilized for storage.

Characterization of Nanoparticle Formulations

Encapsulation Efficiency (EE): The amount of this compound successfully encapsulated within the nanoparticles is a critical parameter. It is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated peptide.

Procedure:

  • The nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles.

  • The concentration of free this compound in the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total amount of peptide - Amount of free peptide) / Total amount of peptide] x 100

In Vitro Release Study: The release profile of this compound from the nanoparticles is assessed to understand its release kinetics. The sample and separate method is commonly employed.

Procedure:

  • A known amount of the this compound-loaded nanoparticle formulation is suspended in a release medium (e.g., PBS at pH 7.4) in a centrifuge tube.

  • The tube is incubated at 37°C with gentle shaking.

  • At predetermined time intervals, the tube is centrifuged to pellet the nanoparticles.

  • A sample of the supernatant is withdrawn, and the concentration of released this compound is quantified by HPLC.

  • The pellet is resuspended in fresh release medium and returned to the incubator.

  • The cumulative percentage of peptide released is plotted against time.

Visualizing Methodologies and Pathways

To further elucidate the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow_PLGA_Nanoparticles cluster_prep Nanoparticle Preparation cluster_char Characterization rc101 This compound in Aqueous Phase (w1) emulsion1 Primary Emulsion (w/o) rc101->emulsion1 plga PLGA in Organic Phase (o) plga->emulsion1 pva PVA in Aqueous Phase (w2) emulsion2 Double Emulsion (w/o/w) pva->emulsion2 emulsion1->emulsion2 evaporation Solvent Evaporation emulsion2->evaporation nanoparticles RC-101 Loaded Nanoparticles evaporation->nanoparticles size Particle Size & Zeta Potential nanoparticles->size ee Encapsulation Efficiency nanoparticles->ee release In Vitro Release nanoparticles->release

Caption: Workflow for the preparation and characterization of this compound loaded PLGA nanoparticles.

HIV_Inhibition_Pathway HIV HIV-1 Virion Binding Binding to gp120/gp41 HIV->Binding 1. HostCell Host CD4+ Cell HostCell->Binding RC101 This compound RC101->Binding Inhibits Fusion Membrane Fusion Binding->Fusion 2. NoInfection Infection Blocked Binding->NoInfection Entry Viral Entry Fusion->Entry 3. Infection Infection Entry->Infection

Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by this compound.

Future Directions

The development of advanced delivery systems for this compound is a promising area of research. While topical films have shown initial success, nanoformulations such as liposomes and polymeric nanoparticles offer the potential for improved stability, sustained release, and enhanced therapeutic efficacy. Further preclinical studies are warranted to formulate and characterize this compound in these nano-delivery systems and to directly compare their performance with existing formulations. Gene-based delivery, while a powerful tool for production, requires significant further research to be considered a viable therapeutic delivery option for this compound in humans.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Adherence to proper disposal protocols for research materials like Retrocyclin-101, a cationic peptide with anti-HIV activity, is a critical component of responsible laboratory operations.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with care in a laboratory setting. All personnel should be well-trained in good laboratory practices.[3]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves.

  • Use tightly fitting safety goggles.

  • Wear a lab coat and other appropriate protective clothing.[3]

In Case of Accidental Release:

  • Spill: Absorb the spill with appropriate material and place it in a closed, labeled container for disposal. Ventilate the area and thoroughly wash the spill site after cleanup is complete.[3]

  • Skin Contact: Wash the affected area with soap and copious amounts of water. If irritation occurs, seek medical attention.[3]

  • Eye Contact: Flush the eyes thoroughly with water and get immediate medical attention.[3]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: If conscious, wash out the mouth with water and seek medical attention.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste is critical to prevent potential environmental effects due to its biological activity. The following step-by-step procedure should be followed.

1. Inactivation of Bioactive Peptide:

Before final disposal, it is a best practice to inactivate all solutions and materials contaminated with this compound.[2] Chemical degradation is a common and effective method for peptide inactivation.[2]

Experimental Protocol for Inactivation:

  • Acid or Base Hydrolysis:

    • Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).

    • Allow the solution to stand for several hours at room temperature. This process will hydrolyze the peptide bonds, breaking the peptide into its constituent amino acids and smaller, inactive fragments.[2]

  • Oxidation:

    • Treat the peptide solution with a strong oxidizing agent, such as a 10% bleach solution.

    • Allow the solution to react to denature and inactivate the peptide.[2]

2. Neutralization:

If acid or base hydrolysis was used for inactivation, the resulting solution must be neutralized before disposal.[2]

Experimental Protocol for Neutralization:

  • Carefully add a neutralizing agent (e.g., sodium bicarbonate for acid, or a weak acid for a base) to the inactivated peptide solution.

  • Monitor the pH of the solution.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[2]

3. Waste Segregation and Collection:

Proper waste segregation is essential for compliant disposal. Do not mix incompatible waste streams.[3]

Waste TypeDescriptionDisposal Container
Liquid Waste Inactivated and neutralized peptide solutions, solvents from synthesis and purification steps.[2][3]Labeled, sealed, and compatible chemical waste container. The container must be clearly marked as "Aqueous Chemical Waste" or as per your institution's specific guidelines.[2][3] Do not pour down the drain.[2][4]
Solid Waste Materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and spill cleanup materials.[2][3]Designated solid hazardous waste container, clearly labeled with its contents.[2][3]
Sharps Waste Needles, syringes, or other contaminated sharps.[3]Puncture-resistant sharps container.[3]

4. Final Disposal:

All chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[3]

  • Ensure all waste containers are properly and clearly labeled with their contents.[3][5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3][5]

Disclaimer: This guide provides general recommendations for the proper disposal of this compound based on best practices for handling research-grade peptides. It is imperative to consult your institution's specific safety guidelines and your local EHS office for detailed procedures and regulatory requirements. Always refer to and follow the established protocols of your organization.

References

Essential Safety and Logistical Information for Handling Retrocyclin-101

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. While a specific Safety Data Sheet (SDS) for Retrocyclin-101 is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established protocols for analogous peptide-based compounds.[1] this compound is a cyclic antimicrobial peptide with potent activity against a range of pathogens, including HIV-1.[2][3][4] Due to its biological activity, appropriate precautions are necessary to minimize exposure and ensure experimental integrity.

Personal Protective Equipment (PPE)

The consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.[5][6][7]

Procedure Required PPE Additional Recommendations
Weighing and Aliquoting (Dry Powder) Lab coat, safety goggles, nitrile gloves, respiratory protection (N95 or higher)Work in a designated area, preferably within a chemical fume hood or a powder containment hood, to avoid inhalation of airborne particles.
Reconstitution and Dilution Lab coat, safety goggles, nitrile glovesPerform reconstitution in a clean, designated area. Use sterile techniques to maintain the integrity of the solution.[5]
Handling Solutions Lab coat, safety goggles, nitrile glovesAvoid direct contact with the skin. Change gloves immediately if they become contaminated.
Spill Cleanup Lab coat, safety goggles, nitrile gloves (double-gloving recommended), respiratory protectionUse a spill kit containing absorbent materials.[5] Decontaminate the area after cleanup.

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are crucial for maintaining the stability and purity of this compound, as well as ensuring personnel safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store lyophilized this compound at -20°C or colder in a dry, dark place.[5][8]

  • Allow the container to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[8]

2. Reconstitution:

  • Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the experimental requirements, but sterile distilled water or dilute acetic acid (0.1%) are common starting points.[8]

  • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.[5]

  • If solubility is an issue, sonication may be used to aid dissolution.[8]

3. Aliquoting and Storage of Solutions:

  • To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.[5]

  • Store aliquots at -20°C or colder.[8]

  • Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and storage conditions.[5]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and comply with regulations.

Waste Stream Segregation:

Waste Type Disposal Container Disposal Method
Unused/Expired this compound (Dry Powder) Labeled hazardous chemical waste containerFollow institutional guidelines for chemical waste disposal. Incineration at a licensed facility is the preferred method for peptide compounds.[1]
Contaminated Labware (e.g., pipette tips, tubes) Biohazard bag or sharps container (if applicable)Autoclave if biologically contaminated, then dispose of as per institutional policy.
Aqueous Waste (Solutions containing this compound) Labeled hazardous chemical waste containerDo not pour down the drain.[6][9] Collect in a designated container for chemical waste disposal.
Contaminated PPE (Gloves, lab coat) Biohazard bagDispose of in accordance with institutional guidelines for contaminated PPE.

Experimental Protocol for Spill Cleanup:

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[6]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills of dry powder, respiratory protection is necessary.

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material from a chemical spill kit.

    • For solid spills: Gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area:

    • Working from the outside in, carefully collect the absorbent material or contained powder using forceps or a scoop.

    • Place all contaminated materials into a labeled hazardous waste bag.

  • Decontaminate:

    • Wipe the spill area with a suitable disinfectant or cleaning agent (e.g., 70% ethanol), followed by water.

    • Dispose of all cleaning materials in the hazardous waste bag.

  • Dispose of Waste: Seal the waste bag and place it in the appropriate hazardous waste container.

  • Report the Incident: Follow your institution's protocol for reporting chemical spills.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Disposal receipt Receive this compound inspect Inspect Container receipt->inspect store Store at <= -20°C inspect->store ppe Don Appropriate PPE store->ppe reconstitute Reconstitute in Sterile Solvent ppe->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot experiment Perform Experiment aliquot->experiment waste_type Identify Waste Type experiment->waste_type solid_waste Solid Waste Disposal waste_type->solid_waste Unused/Contaminated Solids liquid_waste Liquid Waste Disposal waste_type->liquid_waste Solutions ppe_waste Contaminated PPE Disposal waste_type->ppe_waste Used PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.